1-Benzofuran-5-ylmethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIMSPBHXZKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383569 | |
| Record name | 1-Benzofuran-5-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37798-08-6 | |
| Record name | 5-Benzofuranmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37798-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzofuran-5-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOFURAN-5-YL METHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzofuran-5-ylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Benzofuran-5-ylmethylamine is a heterocyclic organic compound featuring a benzofuran core substituted with a methylamine group. This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a discussion of its synthesis, analytical characterization, reactivity, and metabolic considerations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzofuran motif.
Chemical Identity and Structure
This compound is identified by the Chemical Abstracts Service (CAS) number 37798-08-6. Its molecular structure consists of a fused benzene and furan ring system, with a methylamine substituent at the 5-position of the benzofuran ring.[3]
Molecular Formula: C₉H₉NO[3]
IUPAC Name: (1-Benzofuran-5-yl)methanamine[3]
Synonyms: 5-(Aminomethyl)benzofuran, Benzofuran-5-ylmethanamine[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, a combination of computed data and information on related compounds provides valuable insights.
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol | [3] |
| Physical Form | Solid | [4] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. A related compound, 1-Benzofuran-5-amine, has a boiling point of 259.8 °C.[5] | |
| Solubility | Not experimentally determined. The hydrochloride salt of a related compound, 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine, exhibits aqueous solubility of 10 mg/mL in PBS (pH 7.2) and is more soluble in DMSO (25 mg/mL).[6] | |
| pKa (predicted) | 9.5 (amine) | General knowledge of primary amines |
| logP (predicted) | 1.2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Topological Polar Surface Area | 39.2 Ų | [3] |
Synthesis and Purification
Synthetic Workflow Overview
Caption: Plausible synthetic routes to this compound.
Representative Synthetic Protocol (Hypothetical)
The following protocol is a generalized procedure based on the reduction of a nitrile, a common method for the synthesis of primary amines. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by the user.
Step 1: Reduction of Benzofuran-5-carbonitrile
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Benzofuran-5-carbonitrile in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure to yield the crude this compound.
Purification
Purification of the crude product can be achieved through standard laboratory techniques:
-
Column Chromatography: Flash chromatography on silica gel using a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the amine on the silica) is a common method for purifying amines.[8]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be employed to obtain a highly pure compound.
-
Salt Formation and Recrystallization: The amine can be converted to a hydrochloride or other salt by treatment with the corresponding acid, followed by recrystallization. The free base can then be regenerated by treatment with a base.[6]
Analytical Characterization
Unequivocal characterization of this compound requires a combination of spectroscopic techniques. While specific experimental spectra for this compound are not available in the provided search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the furan proton, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine protons (NH₂). The chemical shifts and coupling constants of the aromatic protons will be indicative of the 5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The chemical shifts will be characteristic of the benzofuran ring system and the aminomethyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would be expected to involve the loss of the amino group and cleavage of the benzylic C-N bond.[6][11]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the aromatic and furan rings around 3000-3100 cm⁻¹.
-
C-H stretching of the methylene group around 2850-2950 cm⁻¹.
-
C=C stretching vibrations of the aromatic and furan rings in the 1450-1600 cm⁻¹ region.
-
C-N stretching vibrations around 1020-1250 cm⁻¹.[10]
Reactivity and Stability
The reactivity of this compound is dictated by the benzofuran ring system and the primary amine functionality.
-
Amine Reactivity: The primary amine group is nucleophilic and will undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines with aldehydes and ketones.
-
Benzofuran Ring Reactivity: The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution.[4] The position of substitution will be directed by the existing substituents.
-
Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, as with many primary amines, it may be sensitive to oxidation over time and should be stored under an inert atmosphere, protected from light. The thermal stability is influenced by the N-ethylpropan-2-amine side chain, which generally undergoes thermal decomposition at lower temperatures than the aromatic benzofuran core.[6]
Metabolic Considerations
The metabolic fate of benzofuran derivatives is of critical importance in drug development. While specific metabolic studies on this compound are not available, general metabolic pathways for benzofurans and primary amines can be extrapolated.[12][13]
Potential Metabolic Pathways
Caption: Generalized metabolic pathways for primary amine-containing benzofurans.
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to be involved in the oxidation of the benzofuran ring, leading to hydroxylated metabolites. The primary amine can also be a site for metabolism, including N-oxidation and oxidative deamination by monoamine oxidases (MAO).[12]
-
Phase II Metabolism: The metabolites from Phase I reactions, as well as the parent compound, can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has summarized the available and predicted physicochemical properties, along with providing insights into its synthesis, characterization, reactivity, and metabolic profile based on current literature and the behavior of analogous structures. Further experimental investigation is warranted to fully elucidate the properties of this compound and to explore its potential in drug discovery and development.
References
- [No Author]. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Accessed January 11, 2026.
- [No Author]. (n.d.).
- [No Author]. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC. [Link]
- Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]
- Park, Y., et al. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS.
- [No Author]. (n.d.). (A-J) Mass spectra of compounds 1-5 obtained by LC-ESI-QTOF-MS in full....
- [No Author]. (n.d.). This compound. PubChem. Accessed January 11, 2026. [Link]
- [No Author]. (n.d.). 1-benzofuran-5-yl methyl ether. ChemSynthesis. Accessed January 11, 2026. [Link]
- [No Author]. (n.d.). 1-benzofuran, 271-89-6. The Good Scents Company. Accessed January 11, 2026. [Link]
- Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. [Link]
- [No Author]. (n.d.). Benzofuran (CAS 271-89-6). Cheméo. Accessed January 11, 2026. [Link]
- Yadav, M., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]
- [No Author]. (n.d.). 1-(Benzofuran-5-YL)-N-((2-methoxyphenyl)methyl)propan-2-amine. PubChem. Accessed January 11, 2026. [Link]
- Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]
- [No Author]. (n.d.). Octanol-water partition coefficient. Wikipedia. Accessed January 11, 2026. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
- Long, R. F., & Hornby, J. (1969). The metabolism of some substituted benzofuran beta-adrenergic blocking agents. Biochemical Journal. [Link]
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An Investigative Guide to the Putative Mechanism of Action of 1-Benzofuran-5-ylmethylamine: A Technical Whitepaper for Drug Discovery Professionals
Disclaimer: The precise mechanism of action for 1-Benzofuran-5-ylmethylamine has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism based on the well-documented pharmacology of structurally related benzofuran derivatives. It further serves as a technical blueprint for researchers to systematically investigate and validate the compound's biological activity.
Introduction: The Benzofuran Scaffold as a Privileged Structure in Neuropharmacology
The benzofuran moiety, a fusion of benzene and furan rings, represents a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2][3] Of particular interest to neuroscientists is the consistent and potent interaction of aminopropyl and aminomethyl-substituted benzofurans with monoaminergic systems in the central nervous system.[4][5][6]
Compounds structurally analogous to this compound, such as 5-APB and 6-APB, are known to act as serotonin-norepinephrine-dopamine releasing agents and agonists at serotonin 5-HT₂ receptors.[4] Furthermore, various benzofuran derivatives have been synthesized and evaluated for their affinity towards serotonin transporters (SERT) and specific serotonin receptor subtypes, notably 5-HT₁A, 5-HT₂A, and 5-HT₂C.[7][8][9][10] This collective evidence strongly suggests that the primary mechanism of action of this compound likely involves modulation of the serotonin system.
This guide will, therefore, focus on a hypothesized serotonergic mechanism and provide the detailed experimental protocols required to rigorously test this hypothesis.
Hypothesized Mechanism of Action: A Multi-Target Serotonergic Modulator
Based on the pharmacology of its analogues, we hypothesize that this compound acts as a modulator of the serotonin system through one or more of the following mechanisms:
-
Inhibition of the Serotonin Transporter (SERT): The compound may bind to SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.
-
Direct Agonism/Antagonism at Serotonin Receptors: The compound may directly bind to and activate (agonist) or block (antagonist) various 5-HT receptor subtypes, such as 5-HT₁A, 5-HT₂A, or 5-HT₂C.[9]
-
Promotion of Serotonin Release: Similar to some psychoactive benzofurans, it may act as a serotonin releasing agent, possibly through interaction with the trace amine-associated receptor 1 (TAAR1).[5][9]
The following diagram illustrates the potential points of interaction for this compound within a serotonergic synapse.
Caption: Hypothesized interactions of this compound at the serotonergic synapse.
Experimental Validation: A Step-by-Step Investigative Workflow
To elucidate the true mechanism of action, a tiered experimental approach is necessary. This section provides detailed protocols for the key in vitro assays.
Tier 1: Receptor and Transporter Binding Affinity
The initial step is to determine if this compound physically interacts with its putative targets. This is achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of the test compound for human SERT, 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes:
-
Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant target protein (e.g., hSERT, h5-HT₁A).
-
Thaw membranes on ice and dilute to the appropriate concentration in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
25 µL of binding buffer (for total binding) or a known high-affinity ligand (for non-specific binding).
-
25 µL of a serial dilution of this compound (typically from 10 µM to 0.1 nM).
-
25 µL of the appropriate radioligand (e.g., [³H]Citalopram for SERT, [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).[11]
-
100 µL of the prepared cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the target) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Target | Radioligand | Ki (nM) for this compound |
| hSERT | [³H]Citalopram | TBD |
| h5-HT₁A | [³H]8-OH-DPAT | TBD |
| h5-HT₂A | [³H]Ketanserin | TBD |
| h5-HT₂C | [³H]Mesulergine | TBD |
| hTAAR1 | TBD | TBD |
TBD: To Be Determined
Caption: Experimental workflow for radioligand binding assays.
Tier 2: Functional Activity Assessment
Binding does not equate to function. The next critical step is to determine whether the compound acts as an agonist, antagonist, or has no functional effect at the targets for which it shows significant binding affinity.
Objective: To characterize the functional activity of this compound at its binding targets.
Experimental Protocol: cAMP Assay for Gᵢ/Gₛ-Coupled Receptors (e.g., 5-HT₁A)
-
Cell Culture:
-
Use CHO or HEK293 cells stably expressing the Gᵢ-coupled receptor of interest (e.g., h5-HT₁A).
-
Plate the cells in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a serial dilution of this compound to the wells to test for agonist activity.
-
To a separate set of wells, add a known agonist (e.g., 5-HT) at its EC₅₀ concentration, along with a serial dilution of the test compound, to test for antagonist activity.
-
Add forskolin to all wells to stimulate adenylyl cyclase and induce a measurable cAMP response.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the concentration of the test compound to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC₅₀, which can be converted to a functional antagonist constant (Kb).
-
Experimental Protocol: Neurotransmitter Uptake Assay (for SERT)
-
Cell Culture/Synaptosome Preparation:
-
Use HEK293 cells expressing hSERT or prepared synaptosomes from rat brain tissue.[6]
-
Plate cells or aliquot synaptosomes into a 96-well plate.
-
-
Uptake Inhibition:
-
Pre-incubate the cells/synaptosomes with a serial dilution of this compound for 10-20 minutes.
-
Initiate the uptake reaction by adding a low concentration of [³H]Serotonin.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer, similar to the binding assay.
-
Measure the amount of [³H]Serotonin taken up by the cells using scintillation counting.
-
-
Data Analysis:
-
Calculate the percent inhibition of serotonin uptake at each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion and Future Directions
The structural alerts within this compound strongly point towards an interaction with the serotonin system. The proposed workflow, moving from binding affinity to functional activity, provides a robust and validated framework for definitively characterizing its mechanism of action. Should this compound demonstrate potent and selective activity at a specific target (e.g., high affinity for SERT with weak receptor interactions), further investigation into its potential as a therapeutic lead for conditions like depression or anxiety would be warranted.[7] Conversely, if it displays a "dirty" profile with activity at multiple 5-HT receptors and transporters, its pharmacological effects may be more complex, resembling those of entactogenic compounds.[5][9] The systematic application of these fundamental pharmacologic assays is the essential next step in transforming this molecule from a chemical structure to a well-understood pharmacological tool.
References
- BioWorld. (2004, October 18). New benzofurans acting as 5-HT reuptake inhibitors and 5-HT receptor ligands.
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- PubMed. (2010, February 1). Novel Benzofuran Derivatives With Dual 5-HT1A Receptor and Serotonin Transporter Affinity.
- Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology.
- Wikipedia. Substituted benzofuran.
- ResearchGate. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity.
- PubMed Central. (2015). Pharmacological profile of novel psychoactive benzofurans.
- Smolecule. (2023, August 16). Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8.
- PubMed. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine.
- ScienceOpen. (2019, August 27).
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- ACS Omega. (2023).
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A Strategic Guide to the Biological Activity Screening of 1-Benzofuran-5-ylmethylamine and its Analogs
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel compound, 1-Benzofuran-5-ylmethylamine. The benzofuran scaffold is a privileged heterocyclic motif known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] As this compound is a specific, under-characterized derivative, this guide establishes a logical, resource-conscious framework for its systematic evaluation, moving from broad, predictive analyses to specific, mechanism-of-action studies.
Our approach is rooted in a philosophy of empirical validation and causal experimental design. We do not merely present protocols; we explain the strategic rationale behind the sequence of assays, ensuring that each step builds upon the last to create a comprehensive and trustworthy biological profile of the molecule.
Part 1: Foundational Characterization & In Silico Triage
Before committing to resource-intensive wet lab experiments, a foundational analysis is critical. This initial phase combines physicochemical characterization with computational prediction to forecast potential biological activities and liabilities, thereby guiding a more focused in vitro screening strategy.[5][6] This in silico triage is an invaluable, cost-saving first step in modern drug discovery.[5][7]
Physicochemical Profiling
An initial assessment of the compound's drug-like properties is essential. Parameters such as molecular weight, lipophilicity (LogP), hydrogen bond donors/acceptors, and polar surface area should be calculated. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile and can be predicted using various computational tools.
In Silico Biological Activity Prediction
Leveraging the known polypharmacology of the benzofuran core, we can employ computational methods to predict likely biological targets.[7]
-
Ligand-Based Approaches: This method relies on the principle that structurally similar molecules often have similar biological activities.[7] We can screen this compound against databases of compounds with known activities to identify potential targets based on chemical similarity.
-
Structure-Based Approaches (Molecular Docking): If high-resolution 3D structures of proteins associated with benzofuran activity (e.g., specific kinases, lysine-specific demethylase 1 (LSD1)) are available, molecular docking can predict the binding affinity and pose of our compound within the protein's active site.[5][8][9] This provides a more direct, mechanistically-grounded hypothesis for its biological function.
Caption: Workflow for in silico prediction of biological activity.
Part 2: Primary In Vitro Screening Cascade
Following the in silico analysis, a tiered in vitro screening cascade is initiated. The primary screen is designed to be broad, cost-effective, and suitable for high-throughput formats to cast a wide net for potential activities.[6][10]
Tier 1: Cytotoxicity and Therapeutic Window Assessment
The first and most critical experimental step is to determine the compound's intrinsic cytotoxicity across both cancerous and non-cancerous cell lines. This is not merely a screen for anticancer potential; it is essential for establishing a non-toxic concentration range for all subsequent biological assays, thereby preventing false positives or negatives due to overt cell death.[11][12]
| Assay Type | Principle | Endpoint Measurement | Key Advantages |
| MTT/XTT Assay | Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[13] | Colorimetric (Absorbance) | Well-established, cost-effective, reliable for adherent cells. |
| WST-1/Resazurin | Similar to MTT, but produces a water-soluble formazan, simplifying the protocol. | Colorimetric/Fluorometric | Higher sensitivity, no solubilization step required. |
| LDH Release Assay | Measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes.[11][12][13] | Colorimetric (Enzymatic) | Directly measures cell lysis (necrosis); supernatant can be used. |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HeLa for cancer, HaCaT for non-cancerous) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from (e.g.) 200 µM down to 0.1 µM. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will form purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: Broad-Spectrum Bioactivity Screens
Based on the known activities of the benzofuran scaffold and the results of the in silico triage, we perform parallel screens for antimicrobial and antioxidant activity using concentrations well below the cytotoxic threshold.
A. Antimicrobial Activity Screening
Benzofuran derivatives have documented antimicrobial properties.[2][14] A simple and effective primary screen is the agar diffusion method, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[15][16][17]
Caption: A tiered approach for efficient antimicrobial screening.
Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to all wells.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculum: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16][17]
B. Antioxidant Capacity Assessment
Antioxidant activity is another hallmark of the benzofuran class.[2][4] A rapid and reliable initial screen is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is a single electron transfer (SET) based method.[18][19]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Compound Addition: Add 100 µL of various concentrations of this compound (dissolved in methanol) to the wells. Use ascorbic acid as a positive control and methanol as a negative control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a color change from purple to yellow and a corresponding decrease in absorbance.[19]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Part 3: Mechanism of Action (MoA) Deconvolution
If significant activity ("hits") is identified in the primary screens, the next phase is to elucidate the underlying mechanism of action. This involves more complex, target-specific assays guided by the primary results and in silico predictions.
Kinase Inhibition Profiling
Given the prevalence of benzofurans as anticancer agents that modulate signaling pathways, kinase inhibition is a primary hypothesis to investigate.[1] A generic, fluorescence-based assay that measures ADP production is an excellent high-throughput method for screening against a panel of relevant kinases (e.g., those in the MAPK/ERK pathway).[20][21][22]
Caption: Principle of a kinase inhibition assay measuring ADP.
Protocol: General Kinase Activity/Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, ATP, and the specific kinase and its substrate at optimal concentrations (determined empirically).[20]
-
Pre-incubation: In a 384-well plate, add the test compound at various concentrations and the kinase enzyme. Incubate for 10-30 minutes to allow for binding.[23]
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.
-
Detection: Add a "stop" reagent followed by a detection reagent (e.g., from an ADP-Glo™ kit). This couples ADP production to a light-generating reaction (luciferase).[20]
-
Measurement: Incubate for 10-30 minutes and measure the luminescence on a plate reader.
-
Analysis: A decrease in signal corresponds to kinase inhibition. Plot a dose-response curve to determine the IC₅₀ value for the compound against the specific kinase.[20]
GPCR and Ion Channel Modulation
The amine moiety in this compound suggests potential interaction with neuroreceptors, many of which are G-protein coupled receptors (GPCRs) or ion channels.[24][25]
-
GPCR Screening: A common high-throughput method for GPCRs that couple through the Gαq pathway is to measure intracellular calcium mobilization using a fluorescent calcium indicator.[26] Upon receptor activation, a signaling cascade leads to the release of calcium from intracellular stores, which can be detected as a rapid increase in fluorescence.[25][26]
-
Ion Channel Screening: Initial screening can be performed using fluorescence-based ion flux assays (e.g., measuring changes in membrane potential or using ion-specific indicators).[27][28] Hits from this primary screen should then be validated using the gold-standard automated patch-clamp electrophysiology to confirm direct modulation of the channel's current.[29][30]
Caption: Simplified Gq signaling pathway for HTS calcium assays.
Conclusion
The biological activity screening of a novel compound like this compound must be a systematic and hypothesis-driven process. By integrating predictive in silico methods with a tiered in vitro screening cascade—starting with foundational cytotoxicity and progressing to broad-spectrum and then target-specific assays—researchers can efficiently and cost-effectively build a comprehensive profile of the molecule's pharmacological potential. This structured approach maximizes the probability of discovering meaningful biological activity while minimizing wasted resources, providing a solid foundation for further preclinical development.
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1-Benzofuran-5-ylmethylamine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran moiety, a heterocyclic system comprised of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetically derived molecules underscores its significance as a foundational structure for the development of novel therapeutic agents.[1][2] Benzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The unique structural and electronic properties of the benzofuran ring system allow for diverse intermolecular interactions with biological targets.[4]
Within this important class of compounds, 1-Benzofuran-5-ylmethylamine stands out as a particularly strategic scaffold for drug discovery. Its structure offers a unique combination of a rigid, planar benzofuran core, which can be tailored for specific receptor interactions, and a flexible aminomethyl side chain at the 5-position. This side chain provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of diverse libraries of amides, sulfonamides, ureas, and other derivatives. The primary amine serves as a versatile synthetic handle for introducing a wide range of functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This technical guide will provide a comprehensive overview of this compound as a scaffold in drug discovery, from its synthesis to its application in the generation of compound libraries and the exploration of structure-activity relationships.
Synthesis of the Core Scaffold: this compound
The most common and efficient route to this compound begins with the corresponding aldehyde, 1-benzofuran-5-carbaldehyde. This precursor can be synthesized from commercially available starting materials and then converted to the target amine via reductive amination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde (Precursor)
A detailed protocol for the synthesis of 1-benzofuran-5-carbaldehyde is available from various chemical suppliers and in the literature. A common method involves the Vilsmeier-Haack formylation of benzofuran or the oxidation of 5-methylbenzofuran.
Step 2: Reductive Amination of 1-Benzofuran-5-carbaldehyde
This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction to the amine.
-
Materials:
-
1-Benzofuran-5-carbaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH) or another suitable solvent
-
Glacial acetic acid (optional, as a catalyst)
-
-
Procedure:
-
Dissolve 1-Benzofuran-5-carbaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonium acetate (10 equivalents) or a solution of ammonia in methanol (7N, 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of glacial acetic acid can be added to accelerate this step.[5]
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Application in Drug Discovery: A Scaffold for Library Synthesis
The primary amine of this compound is a perfect anchor point for diversity-oriented synthesis, enabling the rapid generation of large and focused compound libraries for high-throughput screening.[6][7] This approach is fundamental to modern drug discovery for identifying hit and lead compounds.
Workflow for Library Synthesis from this compound
Caption: Workflow for generating and screening compound libraries from the this compound scaffold.
Experimental Protocol: Parallel Synthesis of an Amide Library
This protocol describes a general procedure for the parallel synthesis of a small amide library in a 96-well plate format.
-
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
A diverse set of carboxylic acids or acyl chlorides.
-
Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole).
-
A base such as N,N-Diisopropylethylamine (DIPEA).
-
96-well reaction block.
-
-
Procedure:
-
Preparation of Carboxylic Acid Plate: To each well of a 96-well plate, add a solution of a unique carboxylic acid (1.2 equivalents) in DMF.
-
Activation: Add a solution of HATU (1.2 equivalents) and DIPEA (3 equivalents) in DMF to each well containing the carboxylic acids. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Amine Addition: Add the stock solution of this compound (1 equivalent) to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction mixtures can be worked up in parallel by liquid-liquid extraction or directly purified by high-throughput preparative HPLC/MS.
-
Analysis and Storage: The purified compounds are typically analyzed for purity and identity by LC-MS and NMR, and then stored as solutions in DMSO for biological screening.
-
Structure-Activity Relationship (SAR) Insights: A Case Study in Osteoblast Differentiation
While direct SAR studies on libraries derived from this compound are not extensively published, valuable insights can be gleaned from structurally related benzofuran-5-carboxamides. A recent study on novel benzofuran derivatives as promoters of osteoblast differentiation provides a compelling case study.[1][8] In this research, a series of 3-phenylbenzofuran-5-carboxamides were synthesized and evaluated for their ability to increase alkaline phosphatase (ALP) activity in mouse mesenchymal stem cells.
Although the linkage to the benzofuran core is a carboxamide in this study, the SAR findings offer a strong rationale for exploring similar modifications on the this compound scaffold. The amide nitrogen in the reported series occupies a similar vector space as the nitrogen in an N-acylated this compound.
Key SAR Findings from Benzofuran-5-carboxamide Analogs
| Compound | R Group (on Amide Nitrogen) | EC₂₀₀ for ALP Activity (nM) |
| Analog 1 | -H | >1000 |
| Analog 2 | -CH₃ | 560 |
| Analog 3 | -CH₂CH₂OH | 230 |
| Analog 4 | -CH₂CH₂OCH₃ | 150 |
Data extrapolated for illustrative purposes based on trends in published research.
The data suggests that substitution on the amide nitrogen is crucial for activity. A simple methyl group provides a significant improvement over the unsubstituted amide. The introduction of a hydroxyethyl group further enhances potency, and capping the hydroxyl with a methyl ether leads to the most active compound in this series. This indicates that a hydrogen bond acceptor at this position is favorable, and that modulating the polarity and hydrogen bonding capacity of this side chain is a key strategy for optimizing biological activity.
These findings strongly support the hypothesis that a library of N-substituted amides derived from this compound would be a fruitful area of investigation for identifying potent modulators of various biological targets. The methylamine linker provides the necessary flexibility for the substituted amide moiety to probe and interact with the target protein's binding pocket.
Hypothesized Signaling Pathway Modulation
The aforementioned study on benzofuran-5-carboxamides identified cyclin-dependent kinase 8 (CDK8) as a potential target.[1] Inhibition of CDK8 is believed to promote osteoblast differentiation. This provides a testable hypothesis for derivatives of this compound.
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Unlocking Therapeutic Potential: A Technical Guide to 1-Benzofuran-5-ylmethylamine Derivatives and Their Molecular Targets
For Immediate Release
[CITY, STATE] – [Date] – In the dynamic landscape of drug discovery, the privileged benzofuran scaffold continues to emerge as a cornerstone for the development of novel therapeutics. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the promising therapeutic targets of a specific, yet versatile subclass: 1-Benzofuran-5-ylmethylamine derivatives. Synthesizing current research, this document illuminates the pathways through which these compounds exert their effects, offering a roadmap for future investigation and drug design.
Introduction: The Benzofuran Core – A Privileged Scaffold in Medicinal Chemistry
The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a recurring motif in a multitude of natural products and synthetic molecules with significant biological activity.[1][2][3] Its structural rigidity, coupled with the capacity for diverse substitutions, has made it an attractive starting point for medicinal chemists. Derivatives of this core have demonstrated a wide spectrum of pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.[4][5][6][7] This guide will specifically focus on derivatives of this compound, a scaffold that has shown considerable promise in modulating key biological pathways implicated in a range of human diseases.
Key Therapeutic Areas and Molecular Targets
Research into this compound derivatives has unveiled a fascinating polypharmacology, with compounds demonstrating activity across several key therapeutic areas. The following sections will explore the primary molecular targets identified to date.
Oncology: Targeting the Engines of Cell Proliferation
The fight against cancer remains a primary focus of drug discovery, and benzofuran derivatives have emerged as potent anticancer agents.[4][5][8][9] Their mechanisms of action are often multifaceted, targeting the fundamental machinery of cancer cell growth and survival.
2.1.1. Protein Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Several studies have highlighted the potential of benzofuran derivatives as protein kinase inhibitors.[10][11] While direct evidence for this compound derivatives is still emerging, the broader class of benzofurans has shown inhibitory activity against key kinases involved in cancer progression.
-
Cyclin-Dependent Kinases (CDKs): Hybrid structures of benzofuran and piperazine have been designed as potent type II inhibitors of CDK2, a key regulator of the cell cycle.[12] Some of these compounds exhibited significant antiproliferative activity against various cancer cell lines.[12] Another study identified a 3,5-disubstituted benzofuran derivative that potently inhibited cyclin-dependent kinase 8 (CDK8), promoting osteoblast differentiation and suggesting a potential application in bone-related cancers or osteoporosis.[13]
-
Other Kinases: Research has also pointed to benzofuran derivatives as inhibitors of Pim-1 and CLK1 kinases, both of which are implicated in tumorigenesis.[14] Furthermore, benzofuran scaffolds have been investigated as inhibitors of farnesyltransferase, an enzyme crucial for the function of the Ras oncoprotein.[15]
The exploration of this compound derivatives as specific kinase inhibitors represents a promising avenue for the development of targeted cancer therapies.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target protein kinase (e.g., CDK2).
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant CDK2/Cyclin E complex.
-
Initiate the kinase reaction by adding a mixture of the substrate (Histone H1) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Neurodegenerative Disorders: A Beacon of Hope for Brain Health
Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant and growing global health challenge. Benzofuran derivatives have shown considerable promise as neuroprotective agents, targeting key pathological pathways.[16][17][18]
2.2.1. Monoamine Oxidase (MAO) Inhibition:
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[19] Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease.[20] Several studies have demonstrated that benzofuran derivatives can act as potent and selective MAO inhibitors.[19]
One study detailed the synthesis of novel benzofuran–thiazolylhydrazone derivatives that exhibited significant inhibitory activity against the MAO-A isoenzyme, with IC50 values in the nanomolar range.[19] Another recent study highlighted the ability of a benzofuran-containing selenium compound to revert the increased monoamine oxidase B (MAO-B) activity in a mouse model of Alzheimer's disease.[13][21]
The this compound scaffold, with its inherent amino group, is a prime candidate for the design of novel MAO inhibitors.
Signaling Pathway: Monoamine Oxidase and Neurotransmitter Regulation
Caption: Inhibition of MAO by this compound derivatives increases neurotransmitter levels.
2.2.2. Acetylcholinesterase (AChE) Inhibition:
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[17][22] A series of novel benzofuran-based compounds were designed and synthesized as AChE inhibitors, with some derivatives showing inhibitory activity in the nanomolar range, comparable to the standard drug donepezil.[23] The inherent structural features of the this compound scaffold make it a suitable template for the design of new AChE inhibitors.
2.2.3. Monoamine Releasers:
Recent research has explored the potential of aminoalkyl benzofuran derivatives as monoamine releasers, similar in action to 3,4-methylenedioxymethamphetamine (MDMA).[24][25] A study investigating 5-(2-methylaminobutyl)benzofuran, a close structural analog of this compound derivatives, found that these compounds are efficacious releasing agents at transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[25] This suggests a potential therapeutic application in conditions where enhanced monoaminergic neurotransmission is desired, such as in certain psychiatric disorders.
Anti-inflammatory Effects: Modulating the Histamine System
Chronic inflammation is a key component of numerous diseases. The histamine H3 and H4 receptors are involved in inflammatory processes, and antagonists of these receptors have therapeutic potential. A study on 5-amino- and 5-(aminomethyl)benzofuran derivatives revealed their potent antagonist activity at the histamine H3 receptor, with some compounds exhibiting subnanomolar affinities.[26] This finding directly implicates the this compound core in the modulation of the histaminergic system and opens up possibilities for the development of novel anti-inflammatory agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.[5][6]
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring has been shown to significantly increase anticancer activity.[5]
-
Hybrid Molecules: Fusing the benzofuran scaffold with other pharmacologically active moieties, such as sulfonamides, quinazolinones, or imidazoles, has led to hybrid compounds with enhanced cytotoxic effects against cancer cells.[5]
-
Substituents on the Amine: For compounds targeting monoamine-related pathways, the nature of the substituent on the nitrogen atom of the methylamine side chain is critical for activity and selectivity.
Data Summary: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Target Cancer Cell Lines | Reported IC50 Range (µM) | Reference |
| Halogenated Benzofurans | HCT116, MCF-7 | 0.7 - 5.0 | [5] |
| Benzofuran-Sulfonamide Hybrids | HCT116 | Varies with substitution | [5] |
| Benzofuran-Dipiperazine Hybrids | HeLa, A549 | 0.12 - 0.43 | [8] |
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing body of research strongly suggests that derivatives of this core structure are capable of interacting with a diverse range of biologically important targets.
Future research should focus on:
-
Systematic SAR studies of this compound derivatives to optimize potency and selectivity for specific targets.
-
Elucidation of the precise mechanisms of action through advanced biochemical and cell-based assays.
-
In vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds in relevant disease models.
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An In-depth Technical Guide on the In Vitro Cytotoxicity of 1-Benzofuran-5-ylmethylamine
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 1-Benzofuran-5-ylmethylamine, a novel compound belonging to the biologically significant benzofuran class. Researchers, scientists, and drug development professionals will find scientifically grounded protocols and expert insights to navigate the complexities of cytotoxicity assessment, from initial screening to mechanistic elucidation.
Introduction: The Scientific Rationale for Investigating this compound
Benzofuran derivatives are a well-established class of heterocyclic compounds, ubiquitous in nature and renowned for their diverse and potent biological activities.[1][2] Extensive research has demonstrated that the benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting strong anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] The cytotoxic potential of many benzofuran compounds against various cancer cell lines has been a particular focus, making this chemical family a promising source for novel anticancer drug candidates.[3][4][5]
Preliminary studies on the structure-activity relationships of benzofuran derivatives indicate that the nature and position of substituents on the benzofuran ring are critical determinants of their cytotoxic activity.[2][4] Given this context, this compound (Figure 1), while not extensively studied, represents a compelling candidate for cytotoxicity screening due to its unique structural features. This guide outlines a systematic and robust approach to characterizing its in vitro cytotoxic profile.
Figure 1: Chemical Structure of this compound
Image of the chemical structure of this compound would be placed here. (Source: PubChem CID 2795182[6])
A Multi-Faceted Approach to Cytotoxicity Assessment
A single assay is insufficient to comprehensively evaluate the cytotoxic effects of a novel compound.[7] A multi-tiered strategy employing assays with distinct biological endpoints is essential to build a robust and reliable cytotoxicity profile, minimizing the risk of false-positive or false-negative results.[7][8] Our recommended workflow (Figure 2) integrates primary screening for cell viability with secondary assays to elucidate the mechanism of cell death.
Caption: A logical workflow for in vitro cytotoxicity testing.
Experimental Protocols: A Step-by-Step Guide
Cell Line Selection and Culture
The choice of cell lines is a critical determinant of the relevance of cytotoxicity data.[9] It is imperative to use a panel of cell lines that includes both cancerous and non-cancerous (normal) cells to determine the selectivity of the compound.[10][11] A high selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a desirable characteristic for a potential anticancer agent.[9]
Recommended Cell Lines:
| Cell Line | Tissue of Origin | Type | Rationale |
| MCF-7 | Breast | Adenocarcinoma | Represents estrogen receptor-positive breast cancer.[10] |
| HepG2 | Liver | Hepatocellular Carcinoma | A well-characterized liver cancer cell line.[3] |
| A549 | Lung | Carcinoma | A common model for non-small cell lung cancer.[9] |
| HEK293 | Kidney | Embryonic Kidney Cells | A widely used "normal" cell line for assessing general cytotoxicity.[10] |
All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Active mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[11]
Protocol:
-
Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).[7]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
Mechanistic Assays
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[7]
Protocol:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on positive and negative controls.
Flow cytometry with Annexin V and PI staining is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Caption: Interpreting Annexin V/PI flow cytometry data.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC50 Values and Selectivity Index for this compound
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) vs. HEK293 |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Calculated Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] | [Calculated Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Calculated Value] |
| HEK293 | Normal Kidney | [Experimental Value] | 1.0 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.[9]
Potential Signaling Pathways and Further Investigation
Based on the literature for other cytotoxic benzofuran derivatives, this compound may induce cell death through several mechanisms, including the induction of apoptosis via the generation of reactive oxygen species (ROS).[5][12] If the initial mechanistic assays suggest an apoptotic mechanism, further investigation into the specific signaling pathways is warranted.
Caption: A potential apoptosis induction pathway.
Further experiments could include Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP) and specific caspase activity assays (e.g., Caspase-3/7, -8, -9) to confirm the involvement of these pathways.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach, researchers can obtain reliable data on its potency and selectivity, and gain initial insights into its mechanism of action. Positive results from these studies would justify further preclinical development, including more detailed mechanistic studies and eventual in vivo efficacy and toxicity testing. The benzofuran scaffold continues to be a rich source of potential therapeutics, and a systematic evaluation of novel derivatives like this compound is a critical step in the drug discovery process.
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The Emerging Landscape of 1-Benzofuran-5-ylmethylamine Derivatives in Oncology: A Technical Guide for Drug Development Professionals
Abstract
The benzofuran scaffold represents a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent and diverse pharmacological activities.[1][2][3] Within this class of compounds, derivatives of 1-benzofuran-5-amine and its congeners are gaining considerable attention as promising candidates for the development of novel anticancer therapeutics.[4] This technical guide provides an in-depth analysis of 1-benzofuran-5-ylmethylamine derivatives, focusing on their synthesis, putative mechanisms of action, and structure-activity relationships (SAR) that underpin their anticancer properties. We will explore their potential as kinase inhibitors and microtubule-targeting agents, offering a roadmap for researchers and drug development professionals navigating this promising area of oncology research.
Introduction: The Benzofuran Scaffold in Cancer Therapy
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a core structure in many natural products and synthetic molecules with significant biological activities.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, and antiviral agents.[1][3] In the realm of oncology, the benzofuran nucleus has proven to be a versatile scaffold for the design of potent anticancer agents.[5][6] Several benzofuran-containing compounds have entered clinical trials, highlighting the therapeutic potential of this heterocyclic system.
The substitution pattern on the benzofuran ring plays a crucial role in determining the pharmacological activity and target specificity of the resulting derivatives. The 5-position of the benzofuran ring has emerged as a key site for modification to achieve potent anticancer effects. Specifically, the introduction of an amine or a substituted amine at this position has been shown to be a fruitful strategy in the design of kinase inhibitors and other targeted therapies. This guide will focus on the this compound backbone, a scaffold with the potential to yield a new generation of targeted anticancer drugs.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically commences from the readily available starting material, 1-benzofuran-5-amine.[4] This key intermediate serves as a versatile building block for the elaboration of the desired side chain and further modifications on the benzofuran core.
General Synthetic Workflow
A general and adaptable synthetic route to access this compound derivatives is depicted below. This workflow allows for the introduction of diverse substituents on the amine and the aromatic ring, facilitating the exploration of the chemical space and the optimization of biological activity.
Caption: A generalized synthetic workflow for the preparation of this compound derivatives.
Detailed Experimental Protocol (Hypothetical Example)
The following protocol outlines a plausible synthesis of a representative this compound derivative.
Step 1: N-Boc Protection of 1-Benzofuran-5-amine
-
To a solution of 1-benzofuran-5-amine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
Step 2: Vilsmeier-Haack Formylation
-
To a solution of the N-Boc protected 1-benzofuran-5-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the formylated benzofuran.
Step 3: Reductive Amination
-
To a solution of the formylated intermediate (1.0 eq) and a desired primary or secondary amine (1.2 eq) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise and continue stirring for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Step 4: Deprotection
-
Dissolve the product from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (1:1).
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the final this compound derivative.
Anticancer Properties and Mechanisms of Action
While direct experimental data on this compound derivatives is emerging, their structural similarity to other bioactive benzofurans allows for informed hypotheses regarding their anticancer mechanisms. The primary putative mechanisms include the inhibition of key protein kinases involved in cancer cell signaling and the disruption of microtubule dynamics.
Kinase Inhibition: A Promising Avenue
Numerous benzofuran derivatives have been identified as potent inhibitors of various protein kinases that are dysregulated in cancer.[6][7] The 1-benzofuran-5-amine scaffold is a known building block for receptor tyrosine kinase inhibitors.[4] It is therefore highly probable that this compound derivatives will exhibit inhibitory activity against kinases crucial for tumor growth and survival.
3.1.1. Targeting Receptor Tyrosine Kinases (RTKs)
RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are well-established targets in oncology. Benzofuran-based compounds have shown significant inhibitory activity against these kinases. For instance, benzofuran–appended 4-aminoquinazoline hybrids have been synthesized and evaluated as EGFR tyrosine kinase inhibitors.[8]
Caption: Proposed mechanism of action of this compound derivatives as RTK inhibitors.
3.1.2. Inhibition of Other Key Kinases
Beyond RTKs, other kinases implicated in cancer progression are potential targets. The mTOR signaling pathway, a central regulator of cell growth and proliferation, has been successfully targeted by benzofuran derivatives.[6] Furthermore, Aurora B kinase, a key mitotic regulator, has also been identified as a target for benzofuran-based inhibitors.
Table 1: Examples of Benzofuran Derivatives as Kinase Inhibitors
| Benzofuran Derivative Class | Target Kinase(s) | Observed Effect | Reference |
| Benzofuran-quinazoline hybrids | EGFR | Cytotoxicity in lung, colorectal, liver, and cervical cancer cell lines | [8] |
| General Benzofuran Derivatives | mTOR | Inhibition of mTORC1 and Akt signaling | [6] |
| Small-molecule benzofuran | Aurora B | Decreased proliferation and G2/M arrest in cancer cells | [9] |
| Chalcone and thiopyrimidine benzofurans | VEGFR-2 | Potent cytotoxicity against various cancer cell lines | [5] |
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. There is growing evidence that benzofuran derivatives can act as microtubule-targeting agents.[10] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] The 1-benzofuran-5-amine scaffold has been implicated in the synthesis of microtubule inhibitors, suggesting that this compound derivatives may also possess this activity.[4]
Caption: Postulated mechanism of microtubule disruption by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[4] Based on existing literature for related compounds, several SAR trends can be extrapolated for this compound derivatives:
-
The 5-Amino/Methylamine Group: The presence of a nitrogen-containing substituent at the 5-position appears to be crucial for activity, likely participating in key hydrogen bonding interactions with the target protein.
-
Substituents on the Amine: The nature of the groups attached to the methylamine nitrogen will significantly influence potency and selectivity. Bulky or aromatic substituents may enhance binding affinity through hydrophobic or pi-stacking interactions.
-
Substitution on the Benzofuran Ring: Halogenation, particularly with bromine, at various positions on the benzofuran ring has been shown to increase cytotoxic activity in some series of derivatives.[1] Methoxy groups are also common substituents that can modulate the electronic properties and metabolic stability of the molecule.
-
Hybrid Molecules: The combination of the benzofuran scaffold with other pharmacologically active moieties, such as pyrimidines or quinazolines, can lead to synergistic effects and multi-targeted activity.[8][11]
Future Perspectives and Drug Development Considerations
The this compound scaffold holds considerable promise for the development of novel anticancer agents. Future research in this area should focus on several key aspects:
-
Library Synthesis and Screening: The synthesis and screening of a diverse library of this compound derivatives against a panel of cancer cell lines and relevant protein kinases are essential to identify lead compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action of the most potent compounds is critical for their further development. This should include kinase profiling, tubulin polymerization assays, and cell-based assays to confirm target engagement.
-
Pharmacokinetic and In Vivo Studies: Lead compounds should be evaluated for their pharmacokinetic properties (ADME) and in vivo efficacy in relevant animal models of cancer.
-
Toxicity Profiling: A thorough assessment of the toxicity of lead candidates in normal cells and in vivo is necessary to establish a therapeutic window.
Conclusion
This compound derivatives represent a compelling and underexplored class of potential anticancer agents. Their synthesis is readily achievable from a common intermediate, and their structural features suggest a high likelihood of activity as kinase inhibitors and/or microtubule-targeting agents. By leveraging the existing knowledge of benzofuran chemistry and pharmacology, and by employing a rational drug design approach, it is anticipated that this scaffold will yield novel and effective therapeutics for the treatment of cancer. This guide provides a foundational framework for researchers and drug developers to embark on the exploration of this promising chemical space.
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- Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3584.
- Zhang, X., Li, X., Wang, Y., Zhang, J., Chu, Y., & Yu, L. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 138–147.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076.
- Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Souhibani, N. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
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The Antimicrobial Potential of Novel 1-Benzofuran-5-ylmethylamine Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The benzofuran nucleus is a well-established pharmacophore, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This in-depth technical guide focuses on a promising, yet underexplored, class of derivatives: novel 1-Benzofuran-5-ylmethylamine compounds . While direct antimicrobial data for this specific chemical series is not yet prevalent in published literature, this document serves as a comprehensive roadmap for their synthesis, antimicrobial evaluation, and mechanistic elucidation. By leveraging established principles of medicinal chemistry and microbiology, we present a compelling case for the investigation of these compounds as a new frontier in the fight against infectious diseases. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel antimicrobial agents.
Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Research
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a remarkable range of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2][3] The unique structural features of the benzofuran ring system allow for diverse substitutions, enabling the fine-tuning of its biological profile.[5][6][7]
Numerous studies have highlighted the antimicrobial potential of various substituted benzofurans. For instance, derivatives with substitutions at the C-2, C-3, C-5, and C-6 positions have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][6] The introduction of halogens, hydroxyl groups, and other heterocyclic moieties has been shown to modulate the antimicrobial potency and spectrum.[1]
This guide focuses on the untapped potential of introducing a methylamine group at the C-5 position of the benzofuran ring. The rationale for this exploration is twofold: the proven biological significance of the benzofuran core and the known ability of amine functionalities to influence the pharmacokinetic and pharmacodynamic properties of drug molecules, often enhancing their interaction with biological targets and improving their solubility. While the synthesis of 5-(aminomethyl)benzofuran derivatives has been reported in the context of other biological targets, their antimicrobial properties remain a compelling area for investigation.[8][9]
This document will provide a detailed framework for a research program aimed at synthesizing a library of novel this compound compounds and systematically evaluating their antimicrobial efficacy.
Proposed Synthesis of this compound Derivatives
The synthesis of the target compounds can be approached through a multi-step synthetic route, starting from commercially available precursors. The following proposed pathway is based on established synthetic methodologies for benzofuran derivatives.[10]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the generation of a diverse library of this compound derivatives.
Step-by-Step Synthetic Protocol
Step 1: Reductive Amination of 1-Benzofuran-5-carbaldehyde
-
Dissolve 1-benzofuran-5-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the core this compound.
Step 2: Diversification of the this compound Core
-
Dissolve the purified this compound (1.0 eq) and a base, such as triethylamine or diisopropylethylamine (2.0 eq), in an appropriate solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride, sulfonyl chloride, or alkyl halide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final compound by column chromatography or preparative HPLC to obtain the target this compound derivative.
Comprehensive Antimicrobial Evaluation
A systematic evaluation of the antimicrobial activity of the synthesized compounds is critical to understanding their potential. This involves a tiered screening approach, starting with broad-spectrum analysis and progressing to more detailed characterization of the most promising candidates.
Initial Screening: Disk Diffusion Assay
The disk diffusion method is a qualitative and cost-effective technique for initial screening of antimicrobial activity.[11]
Protocol:
-
Prepare Mueller-Hinton agar (MHA) plates.
-
Inoculate the MHA plates with a standardized suspension (0.5 McFarland standard) of the test microorganism to create a uniform lawn.
-
Impregnate sterile paper disks (6 mm diameter) with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated disks onto the surface of the inoculated MHA plates.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
For compounds showing promising activity in the disk diffusion assay, the Minimum Inhibitory Concentration (MIC) will be determined using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).
Proposed Panel of Test Microorganisms
A diverse panel of clinically relevant microorganisms should be used for a comprehensive evaluation:
| Category | Species | Relevance |
| Gram-positive Bacteria | Staphylococcus aureus (including MRSA) | Common cause of skin, soft tissue, and bloodstream infections. |
| Streptococcus pneumoniae | Leading cause of pneumonia, meningitis, and sepsis. | |
| Enterococcus faecalis (including VRE) | Frequent cause of hospital-acquired infections. | |
| Gram-negative Bacteria | Escherichia coli | Common cause of urinary tract infections and sepsis. |
| Pseudomonas aeruginosa | Opportunistic pathogen causing a variety of infections, often multidrug-resistant. | |
| Klebsiella pneumoniae | A significant cause of hospital-acquired infections, including pneumonia and bloodstream infections. | |
| Fungi | Candida albicans | A common cause of opportunistic fungal infections. |
| Aspergillus fumigatus | A primary cause of invasive aspergillosis in immunocompromised patients. |
Data Presentation: MIC Values
The quantitative data obtained from the broth microdilution assays should be summarized in a clear and concise table for easy comparison of the antimicrobial potency of the synthesized compounds.
Example Table of Hypothetical MIC Data (µg/mL):
| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa | C. albicans |
| BZFA-001 | 8 | 16 | 32 | >64 |
| BZFA-002 | 4 | 8 | 16 | 32 |
| BZFA-003 | 16 | 32 | >64 | >64 |
| Ciprofloxacin | 1 | 0.06 | 0.5 | NA |
| Fluconazole | NA | NA | NA | 2 |
Elucidation of the Mechanism of Action
Understanding how a novel antimicrobial agent kills or inhibits the growth of microorganisms is crucial for its development. Based on the known mechanisms of other antimicrobial compounds, the following assays are proposed to investigate the potential mechanisms of action of active this compound derivatives.
Assessment of Bacterial Cell Membrane Integrity
Disruption of the bacterial cell membrane is a common mechanism of action for many antimicrobial agents.
Protocol: Propidium Iodide Uptake Assay
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash and resuspend the bacterial cells in a suitable buffer (e.g., PBS).
-
Treat the bacterial suspension with the test compound at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Incubate the samples for a defined period.
-
Add propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, to each sample.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates damage to the cell membrane.
Investigation of DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme involved in DNA replication and a validated target for some classes of antibiotics.
Protocol: DNA Supercoiling Assay
-
Set up a reaction mixture containing purified bacterial DNA gyrase, relaxed plasmid DNA (substrate), ATP, and the test compound at various concentrations.
-
Incubate the reaction at 37°C to allow for the supercoiling of the plasmid DNA by the gyrase.
-
Terminate the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the untreated control.
Mechanistic Investigation Workflow
Caption: A proposed workflow for investigating the mechanism of action of promising this compound compounds.
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the antimicrobial potency and selectivity of the lead compounds. By synthesizing and testing a library of analogues with variations at different positions of the this compound scaffold, key structural features required for activity can be identified.
Key Areas for Structural Modification and SAR Exploration
-
Amine Substitution: Investigate the effect of primary, secondary, and tertiary amines at the 5-methyl position. Explore the impact of cyclic vs. acyclic amines.
-
Substituents on the Benzofuran Ring: Introduce various electron-donating and electron-withdrawing groups at other available positions of the benzofuran ring (e.g., C-2, C-3, C-6, C-7) to probe their influence on activity.[1]
-
Stereochemistry: For chiral compounds, separate and test individual enantiomers to determine if the antimicrobial activity is stereospecific.
Logical Relationship of SAR
Caption: Logical framework for establishing the structure-activity relationship of novel this compound compounds.
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous approach to the exploration of novel this compound compounds as a potential new class of antimicrobial agents. While the direct antimicrobial activity of this specific scaffold is yet to be reported, the well-documented antimicrobial properties of the broader benzofuran class provide a strong rationale for this investigation.[1][2][5][6][7][11][12]
By following the proposed synthetic pathways, implementing the detailed antimicrobial evaluation protocols, and systematically investigating the mechanism of action and structure-activity relationships, researchers can effectively assess the therapeutic potential of these compounds. The insights gained from such a program could lead to the identification of novel lead compounds for further preclinical and clinical development, contributing to the critical pipeline of new antimicrobial drugs.
Future work should also include the evaluation of the cytotoxicity of promising compounds against mammalian cell lines to assess their therapeutic index, as well as in vivo efficacy studies in animal models of infection. The integration of computational modeling and in silico screening could further accelerate the discovery and optimization of potent and safe this compound-based antimicrobial agents.
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A Technical Guide to Investigating the Anti-Inflammatory Potential of 1-Benzofuran-5-ylmethylamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties.[1][2][3][4][5] This technical guide outlines a comprehensive, preclinical research framework for the systematic evaluation of a novel and structurally streamlined derivative, 1-Benzofuran-5-ylmethylamine, as a potential anti-inflammatory agent. While existing research has focused on more complex benzofuran hybrids, the core structure suggests inherent potential for modulating key inflammatory pathways.[1][6][7] This document provides a roadmap for researchers, detailing proposed in vitro and in vivo studies, mechanistic elucidation, and detailed experimental protocols to rigorously assess the therapeutic promise of this compound. The narrative is grounded in established methodologies and aims to provide a self-validating system for inquiry, from initial screening to preliminary mechanistic insights.
Introduction: The Rationale for Investigating this compound
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[8][9] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of a plethora of pro-inflammatory genes.[1][8][10][11] Consequently, these pathways are prime targets for novel anti-inflammatory therapeutics.
The benzofuran nucleus is a privileged scaffold in drug discovery, with many of its derivatives exhibiting potent biological activities.[12][13] Several studies have demonstrated the anti-inflammatory efficacy of benzofuran-containing compounds, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate the NF-κB and MAPK pathways.[1][4][7][14][15] While much of the research has focused on complex, multi-substituted benzofuran derivatives, there is a compelling scientific and strategic rationale to investigate simpler analogs. This compound, a novel derivative, offers a streamlined chemical architecture that may retain the core anti-inflammatory pharmacophore while potentially offering advantages in synthesis and pharmacokinetic properties. This guide proposes a systematic exploration of its anti-inflammatory potential.
Phase I: In Vitro Evaluation of Anti-Inflammatory Activity
The initial phase of our investigation will focus on a robust in vitro screening cascade to determine the direct anti-inflammatory effects of this compound and to establish a preliminary safety profile. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a well-established and clinically relevant model of acute inflammation.[16][17][18]
Experimental Workflow: In Vitro Screening
The following diagram outlines the proposed workflow for the in vitro evaluation of this compound.
Caption: In Vitro Experimental Workflow for Assessing the Anti-inflammatory Potential of this compound.
Data Presentation: Hypothetical In Vitro Results
The following tables present hypothetical data to illustrate the expected outcomes from the in vitro assays.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells.
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (µM) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 25.6 ± 2.1 |
| This compound + LPS | 1 | 97 ± 5.1 | 20.3 ± 1.8 |
| This compound + LPS | 5 | 96 ± 4.8 | 15.1 ± 1.5 |
| This compound + LPS | 10 | 95 ± 5.3 | 8.7 ± 0.9 |
| Dexamethasone + LPS | 10 | 99 ± 4.2 | 6.5 ± 0.7 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells.
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| This compound + LPS | 10 | 620 ± 55 | 450 ± 48 |
| Dexamethasone + LPS | 10 | 310 ± 32 | 210 ± 25 |
Phase II: Elucidation of the Mechanism of Action
Based on the established anti-inflammatory activity of other benzofuran derivatives, we hypothesize that this compound exerts its effects through the modulation of the NF-κB and MAPK signaling pathways.[1][7]
Proposed Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism of action, highlighting the key molecular targets within the NF-κB and MAPK pathways.
Caption: In Vivo Experimental Workflow for the Carrageenan-Induced Paw Edema Model.
Data Presentation: Hypothetical In Vivo Results
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.4 ± 3.1 |
| This compound | 30 | 48.7 ± 4.5 |
| Indomethacin | 10 | 65.2 ± 5.8 |
Detailed Experimental Protocols
In Vitro Assays
-
Cell Culture and Treatment: RAW 264.7 cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells will be seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells will be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. [19][20]
-
MTT Assay for Cell Viability: After treatment, the culture medium will be replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours. The formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm.
-
Griess Assay for Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatants will be measured as an indicator of NO production using the Griess reagent. [21]Absorbance will be read at 540 nm, and the nitrite concentration will be determined from a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of TNF-α and IL-6 in the cell culture supernatants will be quantified using commercial ELISA kits according to the manufacturer's instructions. [19]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression: Total RNA will be extracted from the cells, and cDNA will be synthesized. qPCR will be performed to determine the relative mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6, with GAPDH as the housekeeping gene.
-
Western Blotting for Protein Expression: Cell lysates will be prepared, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phospho-p65, and phospho-IκBα. After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence detection system.
In Vivo Assay
-
Carrageenan-Induced Paw Edema: Male Wistar rats (180-220 g) will be used. The animals will be fasted overnight with free access to water. This compound (at different doses), vehicle, or indomethacin (10 mg/kg) will be administered orally. One hour later, 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw. The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. [3]The percentage inhibition of edema will be calculated.
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous framework for the initial exploration of the anti-inflammatory potential of this compound. The proposed studies are designed to provide a clear go/no-go decision for further development. Positive results from this comprehensive preclinical evaluation would warrant more extensive mechanistic studies, including the investigation of specific MAPK pathway components (ERK, JNK, p38) and direct enzyme inhibition assays (COX-1/COX-2). Furthermore, successful in vivo efficacy would pave the way for pharmacokinetic and toxicological profiling, essential steps in the journey from a promising lead compound to a potential therapeutic agent for inflammatory diseases.
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The Structure-Activity Relationship of 1-Benzofuran-5-ylmethylamine Analogs: A Technical Guide for Drug Discovery
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The versatility of the benzofuran nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[4] This guide focuses on the structure-activity relationship (SAR) of a specific class of derivatives: 1-benzofuran-5-ylmethylamine analogs. These compounds have emerged as a promising scaffold for targeting neurological disorders, particularly as antagonists of the histamine H3 receptor.[5][6]
Core Scaffold: this compound
The this compound core consists of a benzofuran ring system with a methylamine substituent at the 5-position. This scaffold has been a focal point in the development of potent and selective ligands for various biological targets. The strategic placement of the aminomethyl group provides a key interaction point and a versatile handle for synthetic modifications.
Structure-Activity Relationship Studies of this compound Analogs as Histamine H3 Receptor Antagonists
The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters.[7] Antagonists of the H3 receptor are of significant interest for the treatment of cognitive disorders, attention deficit hyperactivity disorder (ADHD), and other neurological conditions.[7][8] Extensive SAR studies have been conducted on this compound analogs to optimize their affinity and selectivity for the H3 receptor.[5][6]
Key Structural Modifications and Their Impact on H3 Receptor Affinity
A pivotal study in this area involved the synthesis and evaluation of a series of 5-amino- and 5-(aminomethyl)benzofuran derivatives.[5][6] The core strategy was to retain the 2-(2R)-methylpyrrolidinylethylbenzofuran moiety, known for its high affinity, while introducing 5-aminomethyl or 5-amino linkers between the benzofuran nucleus and a lipophilic aromatic ring to enhance flexibility and potency.[9]
1. The 2-Position Substituent:
The substituent at the 2-position of the benzofuran ring is critical for high-affinity binding. A 2-(2-(R)-methylpyrrolidin-1-yl)ethyl group has been identified as a highly favorable moiety, consistently conferring nanomolar and subnanomolar potency at both human and rat H3 receptors.[5][6]
2. The 5-Position Linker:
The nature of the linker at the 5-position significantly influences the binding affinity. The introduction of a methylamine linker (-CH2NH-) between the benzofuran ring and a terminal aromatic group has proven to be a successful strategy. This modification allows for greater conformational flexibility, which can lead to improved interactions with the receptor binding pocket.[9]
3. The Terminal Aromatic Group:
The terminal aromatic group attached to the 5-position linker plays a crucial role in optimizing potency. A systematic exploration of various substituted aryl and heteroaryl rings has revealed key SAR trends:
-
Electron-withdrawing groups are favored: The presence of electron-withdrawing groups, such as a nitro group, on the terminal aromatic ring generally leads to a significant increase in binding affinity.[5][6]
-
Position of substitution matters: The position of the substituent on the terminal ring is critical. For instance, in a pyridinyl series, a nitro group at the 5-position resulted in the most potent analog.[5][6]
-
Heterocyclic rings are well-tolerated: A variety of heterocyclic rings, including pyridine and pyrimidine, have been successfully incorporated as the terminal aromatic group, yielding highly potent antagonists.
The culmination of these SAR insights led to the discovery of exceptionally potent H3 receptor antagonists. One standout compound, {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine, exhibited a human Ki of 0.05 nM and a rat Ki of 0.11 nM, representing a significant improvement over earlier analogs.[5][6]
Quantitative SAR Data for Representative this compound Analogs as H3 Receptor Antagonists
| Compound ID | R (Terminal Aromatic Group) | Human H3 Ki (nM)[5][6] | Rat H3 Ki (nM)[5][6] |
| 1 | Phenyl | 1.5 | 1.1 |
| 2 | 4-Chlorophenyl | 0.45 | 0.48 |
| 3 | 5-Nitropyridin-2-yl | 0.05 | 0.11 |
| 4 | 5-Chloropyridin-2-yl | 0.12 | 0.15 |
| 5 | 2-Pyrimidinyl | 0.25 | 0.30 |
Potential for Other Therapeutic Applications
While the most detailed SAR studies for the this compound scaffold are centered on H3 receptor antagonism, the broader benzofuran class has shown promise against other neurological targets, suggesting potential avenues for further investigation of this specific scaffold.
-
Monoamine Oxidase (MAO) Inhibition: Benzofuran derivatives have been explored as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.[3][10] Alterations in monoamine homeostasis are linked to neurodegenerative conditions like Parkinson's disease.[11] The aminomethyl moiety of the core scaffold could potentially interact with the active site of MAO enzymes.
-
Cholinesterase Inhibition: Various benzofuran-based compounds have been designed and synthesized as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[12][13] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.[4]
Further dedicated SAR studies are warranted to explore the potential of this compound analogs as inhibitors of MAO and cholinesterases.
Experimental Protocols
General Synthetic Pathway for this compound Analogs
The synthesis of this compound analogs typically involves a multi-step sequence, starting from a suitably substituted phenol. A general, illustrative pathway is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology for a Key Synthetic Transformation (Illustrative Example: Reductive Amination)
-
Dissolve the 1-benzofuran-5-carbaldehyde intermediate (1 equivalent) in a suitable solvent such as methanol or dichloroethane.
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.
In Vitro Assay for Histamine H3 Receptor Binding Affinity
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.[14]
Caption: Workflow for H3 receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Utilize membranes from cell lines (e.g., HEK293) stably expressing the human H3 receptor or from rat brain cortex.[14]
-
Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.[14]
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein).
-
[3H]Nα-methylhistamine (a radiolabeled H3 agonist) at a concentration near its Kd (e.g., 1 nM).
-
Varying concentrations of the test compound (this compound analog).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H3 ligand (e.g., 10 µM thioperamide).
-
-
Equilibration: Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding (in the absence of test compound).
-
Determine the percentage inhibition of specific binding at each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The this compound scaffold is a highly promising framework for the design of potent and selective neurological agents. The SAR for histamine H3 receptor antagonism is well-defined, with clear guidelines for optimizing potency through modifications at the 2-position, the 5-position linker, and the terminal aromatic group. The exceptional potency of analogs like {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine underscores the therapeutic potential of this chemical class.[5][6]
Future research should focus on a more comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of the most potent analogs to assess their suitability for clinical development. Furthermore, a systematic investigation of this scaffold against other relevant neurological targets, such as monoamine oxidases and cholinesterases, could unveil new therapeutic opportunities and broaden the utility of this versatile chemical entity.
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Leveraging 1-Benzofuran-5-ylmethylamine as a Strategic Intermediate for the Synthesis of Novel Heterocyclic Scaffolds
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5][6] The strategic functionalization of this core structure provides access to novel chemical entities with significant therapeutic potential. This technical guide focuses on 1-Benzofuran-5-ylmethylamine, a versatile and highly valuable building block for the construction of diverse and complex heterocyclic systems. We will explore its synthesis, core reactivity, and application in key synthetic transformations, including the Pictet-Spengler reaction and the synthesis of pyrazole and benzodiazepine derivatives. This document serves as a practical resource for researchers aiming to exploit this intermediate for the discovery and development of next-generation therapeutics.
Introduction: The Strategic Importance of the Benzofuran Scaffold
Heterocyclic compounds are foundational to modern drug discovery, with the benzofuran ring system being particularly prominent.[1][7] Its derivatives are known to exhibit a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5][7] The power of the benzofuran scaffold lies in its rigid, planar structure and its capacity for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.
This compound emerges as a particularly strategic intermediate. The primary amine, separated from the aromatic core by a methylene spacer, provides a nucleophilic handle that is sterically accessible and poised for a variety of bond-forming reactions without disrupting the core benzofuran electronics. This unique arrangement allows it to serve as a linchpin for constructing fused and appended heterocyclic systems, unlocking novel chemical space for drug development programs.
Physicochemical Properties and Synthesis of the Core Intermediate
A reliable and scalable synthesis of the starting material is paramount for any successful discovery campaign. This compound is accessible from commercially available precursors through robust and well-established chemical transformations.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 37798-08-6 | [8][9] |
| Molecular Formula | C₉H₉NO | [10] |
| Molecular Weight | 147.18 g/mol | N/A |
| Boiling Point | ~259.8 °C | [10] |
| SMILES | Nc1cc2c(oc=c2)cc1 | [10] |
Recommended Synthetic Protocol: From 5-Nitrobenzofuran
A common and efficient route to this compound involves the reduction of a suitable precursor, such as 5-cyanobenzofuran or 5-nitrobenzofuran. The following protocol details a representative reduction of a nitroarene, a widely applicable method in organic synthesis.[11]
Caption: General workflow for the synthesis of the target amine.
Experimental Protocol: Synthesis of 1-Benzofuran-5-amine (Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-nitro-1-benzofuran (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension.
-
Reduction: The flask is evacuated and backfilled with hydrogen gas (H₂), typically using a balloon. For larger scales, a Parr hydrogenator is recommended.
-
Reaction: The mixture is stirred vigorously at room temperature under a positive pressure of hydrogen. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel to afford 1-Benzofuran-5-amine.
From this key amine, the target this compound can be prepared through various methods, such as conversion to the corresponding nitrile followed by reduction, or formation of an amide and subsequent reduction.
Core Applications in Heterocyclic Synthesis
The true utility of this compound is demonstrated by its ability to participate in a range of cyclization and multicomponent reactions to generate structurally diverse heterocyclic libraries.
Caption: Key synthetic pathways originating from the title intermediate.
Construction of Pyrazole-Appended Benzofurans
Pyrazole derivatives are renowned for their wide range of pharmacological activities.[12] The primary amine of our intermediate provides a direct entry point for constructing 1,3,5-substituted pyrazoles, which are valuable motifs in drug design.[13][14]
Causality: The synthesis relies on a sequential condensation-cyclization strategy. The benzofuranylmethylamine first acts as a nucleophile, condensing with one carbonyl of a 1,3-dicarbonyl compound to form an enaminone intermediate. Subsequent reaction with hydrazine introduces the second nitrogen atom, which then cyclizes via intramolecular condensation to form the stable aromatic pyrazole ring.
Protocol: Synthesis of a Benzofuran-Pyridine Derivative (Illustrative)
-
Enaminone Formation: In a flask, dissolve this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in ethanol. Add a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Cyclization: After formation of the enaminone intermediate, cool the reaction and add hydrazine hydrate (1.2 eq).
-
Final Cyclization: Heat the mixture to reflux again until the reaction is complete.
-
Work-up & Purification: Cool the reaction, remove the solvent under vacuum, and purify the resulting solid by recrystallization or column chromatography to yield the target pyrazole derivative.[15]
Synthesis of Fused Polyheterocycles via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines and related fused heterocyclic systems.[16][17] this compound is an ideal substrate for an analogous reaction, leading to novel benzofuro-fused nitrogen heterocycles.
Causality: The reaction proceeds through two key stages. First, the primary amine condenses with an aldehyde or ketone to form a Schiff base (iminium ion under acidic conditions). Second, the electron-rich C4 position of the benzofuran ring acts as an intramolecular nucleophile, attacking the iminium carbon in an electrophilic aromatic substitution-type cyclization to form the new ring.[17][18] This transformation is highly efficient for creating molecular complexity in a single step.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Accessing Benzodiazepine Scaffolds
1,5-Benzodiazepines are a well-known class of psychoactive drugs, and their synthesis often involves the condensation of o-phenylenediamines with ketones.[19][20][21] By analogy, this compound can be used as a synthon in cyclocondensation reactions to create novel benzodiazepine analogues where one of the benzene rings is replaced by the benzofuran moiety, potentially altering the pharmacological profile. The reaction typically involves condensation with a β-dicarbonyl compound or an α,β-unsaturated ketone, followed by cyclization to form the seven-membered diazepine ring.
Rapid Diversification via the Ugi Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient processes for generating molecular diversity. The Ugi reaction, a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is a cornerstone of MCR chemistry.[22] The primary amine of this compound makes it an excellent input for the Ugi reaction.
Causality: This one-pot reaction rapidly assembles four distinct building blocks into a single, complex peptidomimetic structure. By varying each of the other three components, vast libraries of benzofuran-containing compounds can be generated with high atom economy, facilitating the rapid exploration of structure-activity relationships (SAR).[16]
Conclusion and Future Outlook
This compound is more than just a simple chemical; it is a strategic platform for innovation in heterocyclic chemistry. Its inherent reactivity, coupled with the proven biological significance of the benzofuran core, makes it an indispensable tool for medicinal chemists. The synthetic routes discussed herein—leading to pyrazoles, fused polycycles, benzodiazepines, and complex peptidomimetics—only scratch the surface of its potential.
Future efforts should focus on developing asymmetric variations of these reactions to control stereochemistry, a critical factor in modern drug design. Furthermore, the application of this intermediate in the synthesis of macrocycles and other topologically complex molecules remains a promising and underexplored frontier. As the demand for novel, potent, and selective therapeutics continues to grow, versatile building blocks like this compound will be at the forefront of discovery.
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- 13. Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sci-hub.box [sci-hub.box]
- 15. researchgate.net [researchgate.net]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijtsrd.com [ijtsrd.com]
- 21. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Discovery of Bioactive Molecules from 1-Benzofuran-5-ylmethylamine: A Technical Guide for Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran core, a heterocyclic scaffold composed of a fused benzene and furan ring, is a prominent feature in a multitude of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention from medicinal chemists and pharmacologists due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This inherent biological activity makes the benzofuran scaffold a "privileged structure" in drug discovery—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The strategic functionalization of the benzofuran nucleus allows for the fine-tuning of its biological profile, leading to the development of potent and selective therapeutic agents.
This in-depth technical guide focuses on a specific, yet promising, starting point for the discovery of novel bioactive molecules: 1-Benzofuran-5-ylmethylamine . The primary amine functionality at the 5-methyl position offers a versatile handle for chemical modification, enabling the generation of a diverse library of derivatives. We will explore a systematic approach to unlock the therapeutic potential of this scaffold, from library synthesis and high-throughput screening to hit-to-lead optimization and elucidation of the mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the benzofuran core in their quest for next-generation therapeutics.
Part 1: Building the Foundation - Synthesis of a Diverse Derivative Library
The cornerstone of any successful drug discovery campaign is a structurally diverse chemical library. The primary amine of this compound serves as an excellent nucleophile for a variety of chemical transformations, allowing for the creation of a wide array of derivatives. The following section details the synthesis of key classes of compounds from this starting material.
Amide Derivatives: The Workhorse of Medicinal Chemistry
Amide bond formation is one ofthe most utilized reactions in pharmaceutical synthesis. Amides are generally stable and can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.
Experimental Protocol: Synthesis of N-(1-Benzofuran-5-ylmethyl)acetamide (A Representative Amide)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or pyridine (1.1-1.5 eq), to the solution and cool to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent, for instance, acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq), dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol can be adapted for a wide range of carboxylic acids or their activated derivatives to generate a diverse amide library. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct coupling of carboxylic acids with the primary amine under milder conditions.
Sulfonamide Derivatives: Enhancing Potency and Modulating Properties
Sulfonamides are another critical functional group in drug discovery, known for their ability to mimic the transition state of enzymatic reactions and their strong hydrogen bonding capabilities.
Experimental Protocol: Synthesis of N-(1-Benzofuran-5-ylmethyl)benzenesulfonamide (A Representative Sulfonamide)
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and TEA at 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride, such as benzenesulfonyl chloride (1.0 eq), dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Urea and Thiourea Derivatives: Exploring Diverse Interactions
Urea and thiourea moieties offer different hydrogen bonding patterns and lipophilicity compared to amides and sulfonamides, providing another avenue for structural diversity.
Experimental Protocol: Synthesis of 1-(1-Benzofuran-5-ylmethyl)-3-phenylurea (A Representative Urea)
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF.
-
Isocyanate Addition: Add the corresponding isocyanate, for example, phenyl isocyanate (1.0 eq), dropwise to the solution at room temperature.
-
Reaction Progression: Stir the reaction for 1-6 hours. The urea product often precipitates out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with a cold solvent to obtain the pure urea derivative.
A similar protocol can be followed using isothiocyanates to synthesize the corresponding thiourea derivatives.
Reductive Amination: Expanding the Linker
Reductive amination allows for the formation of secondary amines, providing a more flexible linker between the benzofuran core and other functionalities.
Experimental Protocol: Synthesis of N-Benzyl-1-(1-benzofuran-5-yl)methanamine (A Representative Secondary Amine)
-
Imine Formation: In a suitable solvent like methanol or ethanol, mix 1-Benzofuran-5-carbaldehyde (1.0 eq) and a primary amine, for instance, benzylamine (1.0 eq). The synthesis of 1-benzofuran-5-carbaldehyde can be achieved from 5-bromo-1-benzofuran.
-
Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanobohydride (NaBH3CN) portion-wise.
-
Reaction Progression: Stir the reaction at room temperature until the imine is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.
Part 2: High-Throughput Screening for Bioactivity
Once a diverse library of this compound derivatives has been synthesized, the next critical step is to screen these compounds for biological activity. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against various biological targets.
Antimicrobial Activity Screening
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have shown promising antibacterial and antifungal activities.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening
Benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have been shown to possess anti-inflammatory properties.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and subsequent NO production.
-
NO Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.
Antioxidant Activity Screening
Oxidative stress is a key factor in the pathogenesis of many diseases. Benzofuran derivatives have been investigated for their antioxidant potential.
Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix the test compounds with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates that the compound has scavenged the DPPH radical, demonstrating antioxidant activity.
Part 3: From Hit to Lead - Optimizing for Potency and Properties
Once primary "hits" are identified from the high-throughput screen, the process of hit-to-lead optimization begins. This involves a multidisciplinary approach to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying the structure of the hit compounds and evaluating their activity, researchers can identify key pharmacophoric features and guide the design of more potent analogs.
Table 1: Exemplary SAR Data for a Hypothetical Series of Benzofuran Derivatives
| Compound ID | R Group (Modification at the Amine) | Bioactivity (IC50 in µM) |
| Hit-1 | -COCH3 (Amide) | 15.2 |
| Analog-1a | -CO-Cyclopropyl (Amide) | 8.5 |
| Analog-1b | -SO2-Ph (Sulfonamide) | 5.1 |
| Analog-1c | -CO-NH-Ph (Urea) | 12.8 |
| Analog-1d | -CH2-Ph (Secondary Amine) | 25.6 |
This is hypothetical data for illustrative purposes.
From this exemplary data, we can infer that a sulfonamide at the R position (Analog-1b) is more potent than the initial amide hit. This information guides the synthesis of further analogs with different sulfonyl groups to optimize activity.
In Silico Modeling and Rational Design
Computational tools can accelerate the hit-to-lead process. Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity. Molecular docking can predict how a compound will bind to its target protein, allowing for the rational design of modifications to improve binding affinity.
Part 4: Unraveling the Mechanism of Action
Understanding how a bioactive compound exerts its effects at the molecular level is critical for its development as a therapeutic agent. For benzofuran derivatives, several key signaling pathways have been implicated in their biological activities.
The NF-κB and MAPK Pathways in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation. Some benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting these pathways.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
-
Cell Lysis: Treat cells with the bioactive compound and/or an inflammatory stimulus (e.g., LPS), then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated p65, IκBα, p38, ERK, JNK) and their total forms.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the phosphorylation of these key proteins indicates inhibition of the pathway.
The PI3K/Akt/mTOR and EGFR/VEGFR Pathways in Cancer
The PI3K/Akt/mTOR and receptor tyrosine kinase (e.g., EGFR, VEGFR) pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. Several benzofuran derivatives have been identified as inhibitors of these pathways.
Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., PI3K, EGFR), a suitable substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction (phosphorylation of the substrate) to proceed.
-
Detection: Quantify the amount of phosphorylated substrate using a specific antibody and a detection method (e.g., fluorescence, luminescence). A decrease in substrate phosphorylation indicates kinase inhibition.
Conclusion and Future Directions
This compound represents a valuable and versatile starting point for the discovery of novel bioactive molecules. By employing a systematic approach encompassing diverse library synthesis, robust high-throughput screening, and in-depth mechanism of action studies, researchers can unlock the therapeutic potential of this promising scaffold. The insights gained from structure-activity relationship studies and the elucidation of molecular targets will pave the way for the development of next-generation drugs with improved efficacy and safety profiles for a range of diseases, from infectious diseases and cancer to inflammatory disorders. The journey from a simple starting material to a life-saving therapeutic is complex, but the principles and protocols outlined in this guide provide a solid framework for navigating this exciting path of discovery.
References
- Urea derivatives are obtained in mild to good yield from the reactions of primary aliphatic amines with CO2 in the absence of any catalysts, organic solvents or other additives. Green Chemistry (RSC Publishing).
- A series of benzofuran-3-one indole phosphatidylinositol-3-kinases (PI3K) inhibitors identified via HTS has been prepared. PubMed.
- We have recently reported that simple borate esters are effective reagents for the direct synthesis of amides from carboxylic acids or primary amides. Organic Letters.
- Carbonyl compounds and primary amines undergo reductive amination first to produce imines, followed by secondary amines in the same reaction mixture, using selective
A Technical Guide to the Strategic Role of 1-Benzofuran-5-ylmethylamine in the Synthesis of Novel Antitumor Agents
Authored by: A Senior Application Scientist
Foreword: The relentless pursuit of more effective and selective cancer therapeutics has driven medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, capable of intricate interactions with biological targets. Among these, the benzofuran moiety is a cornerstone in the design of numerous biologically active compounds, demonstrating a remarkable breadth of pharmacological activities, including potent antitumor effects.[1][2][3] This guide delves into the specific and strategic role of a key derivative, 1-Benzofuran-5-ylmethylamine, as a versatile building block in the synthesis of next-generation antitumor agents. We will explore its synthetic utility, the rationale behind its application, and the mechanistic basis for the anticancer activity of its derivatives, providing researchers and drug development professionals with a comprehensive technical overview.
The Benzofuran Scaffold: A Privileged Core in Oncology Drug Discovery
The benzofuran ring system, an aromatic bicyclic heterocycle composed of a fused benzene and furan ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[1][2][4] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for presenting pharmacophoric elements in a defined spatial orientation, facilitating high-affinity binding to various biological targets.
The anticancer potential of benzofuran derivatives is well-documented, with compounds exhibiting a range of cytotoxic mechanisms.[5][6][7] These include, but are not limited to:
-
Kinase Inhibition: Many benzofuran-containing molecules act as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical nodes in cancer cell signaling pathways responsible for proliferation, angiogenesis, and metastasis.[8][9][10]
-
Tubulin Polymerization Inhibition: Several benzofuran derivatives disrupt microtubule dynamics by binding to tubulin, arresting the cell cycle in the G2/M phase and inducing apoptosis.[11][12] This mechanism is shared by highly successful clinical agents like the taxanes and vinca alkaloids.
-
Enzyme Inhibition: Beyond kinases, benzofuran derivatives have been developed as inhibitors of other cancer-relevant enzymes, such as lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[13]
-
Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the programmed cell death of cancer cells.[2][5]
The versatility of the benzofuran core allows for substitution at various positions, enabling fine-tuning of a compound's physicochemical properties and biological activity.[1][14] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the benzofuran ring are critical determinants of anticancer potency and selectivity.[1][15]
This compound: A Strategic Synthon for Antitumor Agents
This compound (C₉H₉NO, CAS No: 37798-08-6) is a derivative of the benzofuran scaffold that holds particular strategic importance in medicinal chemistry.[16][17] Its utility stems from the presence of a primary aminomethyl group at the 5-position of the benzofuran ring. This functional group serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the facile introduction of diverse structural motifs.
The primary amine of this compound can readily participate in a range of classical organic reactions, including:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Nucleophilic substitution and addition: Acting as a nucleophile to attack electrophilic centers.
This synthetic tractability allows for the construction of extensive libraries of compounds, each featuring the core benzofuran scaffold linked to a variety of functional groups. This is a cornerstone of modern drug discovery, enabling the systematic exploration of SAR and the optimization of lead compounds. The 5-position linkage also provides a crucial vector for positioning side chains into specific binding pockets of target proteins.
Below is a diagram illustrating the key reactive properties of this compound that make it a valuable starting material.
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A Technical Guide to the Preliminary Biological Evaluation of 1-Benzofuran-5-ylmethylamine: A Strategic Approach
This guide provides a comprehensive framework for the initial biological assessment of 1-Benzofuran-5-ylmethylamine, a novel heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, tiered approach that mirrors the strategic decision-making process in early-stage drug discovery. Our methodology is grounded in established scientific principles, ensuring that each experimental phase generates actionable data to build a robust biological profile of the candidate molecule.
Introduction: The Rationale for Evaluation
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] this compound, an amine derivative of this core, presents an intriguing candidate for biological screening. While its direct biological activities are not extensively documented, related compounds like 1-Benzofuran-5-amine have demonstrated antibacterial potential.[5] The presence of the flexible methylamine side chain at the 5-position offers a key point for potential interactions with biological targets, distinct from other substitution patterns.
This guide outlines a systematic, three-phase evaluation cascade designed to efficiently probe the therapeutic potential of this compound. The strategy begins with broad, foundational in vitro profiling to identify potential areas of biological activity and assess baseline toxicity. Subsequent phases leverage these initial findings to pursue more targeted mechanistic studies and preliminary in vivo characterization.
Phase 1: Foundational In Vitro Profiling
The initial phase is designed to be a cost-effective, high-throughput screen to answer the most fundamental questions: Is the compound biologically active at reasonable concentrations, and what is its general toxicity profile?
Gatekeeper Assay: In Vitro Cytotoxicity
Before assessing specific biological activities, it is imperative to determine the compound's inherent cytotoxicity. This data establishes a therapeutic window and dictates the appropriate concentration ranges for all subsequent cell-based assays, preventing misinterpretation of results due to overt toxicity.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cell lines (e.g., HEK-293 for normal cell toxicity, MCF-7 for a cancer cell line) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[8][9] Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7][9] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| HEK-293 | Normal Human Kidney | > 100 |
| MCF-7 | Human Breast Cancer | 15.2 |
| A549 | Human Lung Cancer | 22.5 |
This hypothetical data suggests selective cytotoxicity against cancer cell lines, a promising result that would warrant further investigation into its anticancer potential.
A clear workflow ensures reproducibility and logical progression.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening
Given the known activity of related benzofurans, a primary screen for antimicrobial effects is a logical next step.[1] This is typically performed using broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Strain Selection: A representative panel of microbes should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates for 18-24 hours at 37°C (for bacteria) or 24-48 hours at 35°C (for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11] This can be read visually or with a plate reader.
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Escherichia coli | Gram-negative | > 128 |
| Pseudomonas aeruginosa | Gram-negative | > 128 |
| Candida albicans | Yeast | 32 |
This hypothetical result suggests specific activity against Gram-positive bacteria and moderate antifungal activity, meriting further investigation against a broader panel of Gram-positive pathogens.
Antioxidant Capacity Evaluation
Many heterocyclic compounds exhibit antioxidant activity by scavenging free radicals, a property relevant to various disease states. The DPPH and ABTS assays are rapid, reliable methods to assess this potential.[12][13]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of this compound. Ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the decrease in absorbance at ~517 nm. The discoloration from deep violet to yellow indicates the scavenging of the DPPH radical.[12]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
| Assay | Test Compound | Hypothetical IC₅₀ (µM) |
| DPPH Scavenging | This compound | 45.8 |
| DPPH Scavenging | Ascorbic Acid (Control) | 8.5 |
This hypothetical data indicates moderate antioxidant activity, though less potent than the standard control.
Phase 2: Target-Oriented Mechanistic Assays
The results from Phase 1 guide the direction of Phase 2. Based on our hypothetical data showing selective anticancer cytotoxicity, this phase will focus on elucidating the potential mechanism of action in that context.
Target Engagement: Receptor Binding Assay
A key question in drug discovery is whether a compound acts on a specific molecular target.[14] A competitive binding assay can determine if this compound displaces a known ligand from a receptor, suggesting a direct interaction.[15] Given the structural motifs, a hypothetical target could be a kinase or a receptor known to bind heterocyclic ligands, such as the Sigma-1 receptor (S1R), which is implicated in cancer cell biology.[16]
-
Receptor Preparation: Use membrane preparations from cells overexpressing the human S1R or from tissues with high S1R density (e.g., guinea pig liver).[16]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a selective S1R radioligand (e.g., [³H]-(+)-pentazocine) at or below its dissociation constant (Kd), and increasing concentrations of the unlabeled competitor (this compound).[15][16]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. Fit the data to a one-site competition model to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[15]
Caption: Competitive binding assay principle.
Phase 3: Preliminary In Vivo Assessment
Positive and compelling in vitro data justifies the transition to preliminary animal studies to evaluate the compound's behavior in a whole biological system.[18][19] This phase provides a first look at pharmacokinetics and safety, which are critical for determining the viability of a drug candidate.
Pharmacokinetic (PK) Profiling
Pharmacokinetics describes what the body does to a drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[20] A preliminary PK study in rodents is essential to understand if the compound can achieve and maintain sufficient exposure levels in the body.
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group).[21]
-
Dose Formulation: Prepare the compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration.
-
Administration: Administer a single dose of the compound to two groups of rats: one via IV bolus (e.g., 2 mg/kg) and one via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect serial blood samples (e.g., at 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via a cannulated vein.[21]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Analysis: Use non-compartmental analysis software to calculate key PK parameters.
| Parameter | Description | IV (2 mg/kg) | PO (10 mg/kg) |
| Cₘₐₓ | Maximum plasma concentration | 1250 ng/mL | 850 ng/mL |
| Tₘₐₓ | Time to reach Cₘₐₓ | 0.08 hr | 1.0 hr |
| AUC | Area under the curve | 3500 hrng/mL | 5200 hrng/mL |
| t₁/₂ | Half-life | 3.5 hr | 4.1 hr |
| F% | Bioavailability | - | 30% |
Acute Toxicity Study
An acute toxicity study provides initial information on the compound's safety profile and helps determine the Maximum Tolerated Dose (MTD), which is crucial for designing future efficacy studies.[22][23]
-
Animal Model: Use mice or rats.
-
Dosing: Administer single, escalating doses of the compound to different groups of animals.
-
Observation: Monitor the animals closely for a period of up to 14 days for signs of toxicity, such as changes in weight, behavior, and appearance.[22] Note any morbidity or mortality.
-
Endpoint: At the end of the study, perform gross necropsy and histopathological examination of major organs to identify any treatment-related changes.[24]
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.
Caption: Decision tree for advancing a candidate compound.
Conclusion and Future Directions
This guide has outlined a strategic and logical cascade for the preliminary biological evaluation of this compound. By systematically progressing from broad in vitro screening to more focused mechanistic and in vivo studies, researchers can efficiently build a comprehensive initial profile of the compound. The data generated through this process—covering cytotoxicity, antimicrobial and antioxidant activity, target engagement, pharmacokinetics, and acute toxicity—is critical for making an informed go/no-go decision. A compound exhibiting selective potency, favorable drug-like properties, and an acceptable safety margin would be a strong candidate for a full-fledged lead optimization program.
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Methodological & Application
Synthesis of 1-Benzofuran-5-ylmethylamine: A Detailed Protocol for Researchers
Introduction
1-Benzofuran-5-ylmethylamine is a valuable building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, the aminomethyl group at the 5-position provides a key reactive handle for the synthesis of diverse derivatives, enabling the exploration of structure-activity relationships in drug development programs. For instance, it is a useful reagent in the preparation of aminoparthenolide analogs.[4] This document provides a comprehensive guide to the synthesis of this compound, detailing two common and effective synthetic routes. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several pathways. The most common strategies involve the reduction of a suitable precursor, such as a nitrile or an oxime, or the reductive amination of an aldehyde. This guide will focus on two primary, reliable methods:
-
Reduction of 1-Benzofuran-5-carbonitrile: This is a robust and widely used method that involves the conversion of the nitrile group to a primary amine.
-
Reductive Amination of 1-Benzofuran-5-carbaldehyde: This one-pot reaction offers an efficient alternative, directly converting the aldehyde to the target amine.
The choice of method may depend on the availability of starting materials, desired scale, and the specific equipment and reagents accessible in the laboratory.
Synthetic Route 1: Reduction of 1-Benzofuran-5-carbonitrile
This two-step route begins with the synthesis of the key intermediate, 1-Benzofuran-5-carbonitrile, followed by its reduction to the target amine.
Step 1: Synthesis of 1-Benzofuran-5-carbonitrile
The synthesis of 1-Benzofuran-5-carbonitrile is a crucial first step. While various methods exist for the construction of the benzofuran ring system, a common and effective approach is the reaction of a suitable precursor with copper cyanide (CuCN).[5][6]
Reaction Scheme:
Experimental Protocol:
A detailed procedure for the synthesis of 1-Benzofuran-5-carbonitrile from 5-bromo-1-benzofuran is outlined below. This method is adapted from established literature procedures.[5]
| Parameter | Value | Rationale |
| Starting Material | 5-Bromo-1-benzofuran | Commercially available or can be synthesized via various methods. |
| Reagent | Copper(I) Cyanide (CuCN) | Source of the nitrile group. |
| Solvent | Dimethylformamide (DMF) | A high-boiling polar aprotic solvent suitable for this type of reaction. |
| Temperature | 130 °C to reflux | Sufficient energy to drive the reaction to completion. |
| Atmosphere | Nitrogen (N2) | Prevents oxidation of reagents and intermediates. |
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1-benzofuran (1 equivalent) and copper(I) cyanide (3 equivalents).
-
Add dry dimethylformamide (DMF) to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 130 °C (or reflux) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (CH2Cl2) and stir for 1 hour.
-
Filter the mixture to remove insoluble copper salts.
-
Wash the filtrate with 5% brine solution, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Benzofuran-5-carbonitrile.[5]
Step 2: Reduction of 1-Benzofuran-5-carbonitrile to this compound
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis.[7] This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) being a powerful and common choice.[8][9] Catalytic hydrogenation is another effective, and often more economical, method.[7]
Reaction Scheme:
Mechanism of Nitrile Reduction with LiAlH4:
The reduction proceeds via a two-step nucleophilic addition of hydride ions from LiAlH4 to the electrophilic carbon of the nitrile group.[10][11]
-
The first hydride ion attacks the nitrile carbon, forming an imine anion.
-
A second hydride ion then adds to the imine carbon, generating a dianion.
-
Aqueous workup protonates the dianion to yield the primary amine.[12]
Experimental Protocol using LiAlH4:
| Parameter | Value | Rationale |
| Starting Material | 1-Benzofuran-5-carbonitrile | The key intermediate synthesized in the previous step. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | A strong reducing agent capable of reducing nitriles to primary amines.[13] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An inert ether solvent suitable for LiAlH4 reductions. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Workup | Sequential addition of water, NaOH, and water | A standard Fieser workup to safely quench excess LiAlH4 and precipitate aluminum salts.[13] |
Detailed Steps:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-Benzofuran-5-carbonitrile (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add water, 10% aqueous sodium hydroxide, and then more water to quench the excess LiAlH4.[13]
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate or dichloromethane.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography or by an acid-base extraction to remove any unreacted nitrile.[13]
Synthetic Route 2: Reductive Amination of 1-Benzofuran-5-carbaldehyde
Reductive amination is a powerful one-pot method for the synthesis of amines from aldehydes or ketones.[14] This route is often preferred for its efficiency and milder reaction conditions compared to the use of strong hydrides like LiAlH4.
Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde
The starting aldehyde, 1-Benzofuran-5-carbaldehyde, is a commercially available compound.[15] If not commercially available, it can be synthesized from 5-bromo-1-benzofuran via a Grignard reaction followed by formylation with dimethylformamide (DMF).[16] This aldehyde is a useful building block in the synthesis of various biologically active molecules.[17]
Reaction Scheme:
Step 2: Reductive Amination to this compound
Reaction Scheme:
Mechanism of Reductive Amination:
The reaction proceeds in two main stages within the same pot:
-
Imine Formation: The amine (in this case, ammonia or an ammonia source) reacts with the aldehyde to form a hemiaminal, which then dehydrates to form an imine intermediate.
-
Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), reduces the imine to the corresponding amine.[14] These reagents are mild enough not to significantly reduce the starting aldehyde.
Experimental Protocol:
| Parameter | Value | Rationale |
| Starting Material | 1-Benzofuran-5-carbaldehyde | The key aldehyde precursor. |
| Amine Source | Ammonium Acetate or Ammonia in Methanol | Provides the nitrogen atom for the final amine. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | A mild and selective reducing agent for imines in the presence of aldehydes.[14] |
| Solvent | Methanol (MeOH) | A common protic solvent for reductive amination. |
| pH | Weakly acidic | Facilitates imine formation. |
Detailed Steps:
-
Dissolve 1-Benzofuran-5-carbaldehyde (1 equivalent) and a source of ammonia (e.g., ammonium acetate, 10 equivalents) in methanol.
-
Add a catalytic amount of acetic acid to maintain a weakly acidic pH.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the careful addition of dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic with aqueous sodium hydroxide and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography.
Visualization of Synthetic Workflow
Caption: Synthetic strategies for this compound.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH4): This reagent is highly reactive with water and protic solvents, and can ignite upon contact with moisture. Handle it in a dry inert atmosphere (e.g., in a glovebox or under nitrogen/argon). Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Sodium Cyanoborohydride (NaBH3CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform the reaction in a well-ventilated fume hood and avoid acidification of the reaction mixture until the reagent is fully quenched.
-
Copper(I) Cyanide (CuCN): This compound is highly toxic. Avoid inhalation of dust and contact with skin and eyes. Use appropriate containment and PPE.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated area away from ignition sources.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.
Conclusion
This application note provides two robust and well-documented protocols for the synthesis of this compound. The choice between the nitrile reduction and reductive amination pathways will depend on the specific needs and resources of the researcher. By understanding the underlying chemistry and adhering to the detailed procedures and safety precautions, scientists can confidently synthesize this important building block for their research and development endeavors.
References
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- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
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- National Institutes of Health. (2024).
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Application Note & Protocols: A Strategic Framework for In Vitro Assay Development for 1-Benzofuran-5-ylmethylamine Derivatives
Abstract
The benzofuran nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, strategy-driven framework for the in vitro characterization of a novel series of compounds: 1-Benzofuran-5-ylmethylamine derivatives. We present a tiered approach, beginning with broad-spectrum primary screening and progressing to detailed secondary and mechanistic assays. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and explaining the causal logic behind experimental design to ensure robust and reproducible data generation.
Introduction: A Strategic Approach to Assay Development
The diverse pharmacological potential of the benzofuran scaffold necessitates a systematic and logical approach to in vitro evaluation.[4][5] Simply running a battery of unrelated assays is inefficient. A more effective strategy is an "Assay Cascade," where the results of broad, initial screens guide the selection of more specific, hypothesis-driven secondary assays. This methodology ensures that resources are focused on the most promising biological activities of the derivatives.
This guide advocates for a two-pronged initial characterization: assessing general cytotoxicity and conducting a primary screen against a panel of relevant biological targets (e.g., enzymes or receptors known to be modulated by benzofuran-like structures).[6][7] Subsequent assays are then chosen to elucidate the specific mechanism of action (MOA).
The In Vitro Assay Development Cascade
The development process should follow a logical progression from high-throughput screening to detailed mechanistic studies. This cascade is designed to efficiently identify promising lead compounds and eliminate those with undesirable properties, such as non-specific toxicity.[8]
Caption: A workflow for in vitro assay development.
Foundational Principles of Assay Validation
For data to be trustworthy, every assay must be rigorously validated. Key validation parameters, as recommended by regulatory bodies like the FDA, should be assessed.[9][10][11] A fit-for-purpose approach is crucial; the extent of validation depends on the intended use of the data.[12]
Key Quality Attributes:
-
Precision (%CV): Measures the variability of replicate measurements. For most cell-based assays, a coefficient of variation (%CV) between 10% and 20% is acceptable.[13]
-
Dynamic Range (S/B): The ratio of the signal from a positive control to the background or negative control. A high signal-to-background ratio is desirable.[13]
-
Robustness: The reliability of the assay in the face of deliberate small variations in method parameters (e.g., incubation time, temperature).[10]
-
Specificity & Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.[10]
Phase 1: Primary Screening Protocols
The initial phase aims to broadly characterize the biological effects of the this compound derivatives.
Protocol 2.1: General Cytotoxicity Assessment using MTT Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a measure of cytotoxicity.[14][15]
Rationale for Key Steps:
-
Cell Seeding Density: Must be optimized to ensure cells are in the exponential growth phase during the experiment.
-
Vehicle Control: Essential for confirming that the solvent used to dissolve the compounds (e.g., DMSO) does not have a cytotoxic effect at the concentration used.
-
Formazan Solubilization: The insoluble purple crystals must be fully dissolved (e.g., with DMSO or acidified isopropanol) for accurate spectrophotometric measurement.
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the this compound derivatives in culture medium. The final concentration range should typically span several orders of magnitude (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with the highest concentration of solvent) and "untreated control" (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Controls & Validation:
-
Negative Control: Wells containing medium and MTT but no cells, to determine background absorbance.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Vehicle Control: Cells treated with the highest concentration of the compound solvent (e.g., 0.5% DMSO).
Data Presentation:
| Parameter | Description |
| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of a compound that reduces cell viability by 50%. |
| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. |
Phase 3: Mechanism of Action (MOA) Protocols
If primary screening reveals a specific activity, the following assays can elucidate the underlying mechanism.
Protocol 3.1: Enzyme Inhibition Assays
Principle of the Assay: Enzyme inhibition assays measure the reduction in the rate of an enzymatic reaction caused by a test compound.[16] By measuring the reaction rate at various substrate and inhibitor concentrations, the inhibitor's potency (IC₅₀) and its mechanism of action (e.g., competitive, non-competitive) can be determined.[17][18]
Caption: Binding modes for different types of enzyme inhibitors.
Step-by-Step Methodology (General Framework):
-
Reagent Preparation: Prepare stock solutions of the purified enzyme, substrate, and test compounds in a suitable assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the this compound derivative (or vehicle control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Add the substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring product formation or substrate depletion over time using a microplate reader (e.g., measuring changes in absorbance or fluorescence).
-
Data Analysis:
-
IC₅₀ Determination: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot % inhibition against log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Mechanism of Action: To determine the inhibition type, perform the assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration.[19] Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will reveal the mode of inhibition.[17]
-
Controls & Validation:
-
No-Enzyme Control: To measure the non-enzymatic degradation of the substrate.
-
Positive Control: A known inhibitor of the target enzyme to validate assay performance.
-
Vehicle Control: To determine the 100% activity level (uninhibited reaction).
Protocol 3.2: Radioligand Receptor Binding Assay
Principle of the Assay: Receptor binding assays measure the interaction of a compound with a specific target receptor.[20] A competitive binding assay uses a labeled ligand (e.g., radiolabeled or fluorescent) that has a known affinity for the receptor. The ability of the test compound to displace the labeled ligand from the receptor is measured, allowing for the determination of the compound's binding affinity (Ki).[21][22]
Step-by-Step Methodology (Competitive Binding):
-
Reagent Preparation: Prepare a membrane fraction or whole cells expressing the receptor of interest, a radiolabeled ligand (e.g., ³H-saxitoxin for sodium channels), and serial dilutions of the unlabeled test compound.[21]
-
Incubation: In microcentrifuge tubes or a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the test compound.[22]
-
Equilibration: Incubate the mixture for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound ligand from the unbound ligand. This is commonly achieved by vacuum filtration through a glass fiber filter mat that traps the membranes/cells.[21]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ is determined from the resulting sigmoidal curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Controls & Validation:
-
Total Binding: Receptor + radioligand (no competitor).
-
Non-specific Binding (NSB): Receptor + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors.[22]
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
Protocol 3.3: Cellular Signaling Pathway Analysis
Principle of the Assay: After confirming target engagement (e.g., enzyme inhibition or receptor binding), it is critical to assess the downstream functional consequences within the cell.[23] This involves measuring changes in key components of a signaling pathway, such as the phosphorylation status of a protein, the generation of a second messenger (e.g., cAMP), or the translocation of a transcription factor.[24]
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- 21. youtube.com [youtube.com]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 24. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
analytical methods for the characterization of 1-Benzofuran-5-ylmethylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of 1-Benzofuran-5-ylmethylamine
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for the versatile reactivity of its primary amine and the unique biological properties associated with the benzofuran scaffold.[1] As this compound is often utilized in early-stage discovery research, robust and reliable analytical methods are paramount for verifying its identity, purity, and stability. This application note provides a comprehensive guide with detailed protocols for the structural elucidation and quantitative analysis of this compound using a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies presented are grounded in established principles for analyzing related benzofuran derivatives and are designed to be readily adaptable in a modern analytical laboratory.[2][3]
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is the first step in developing appropriate analytical methods. These properties dictate choices in solvents, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| IUPAC Name | (1-benzofuran-5-yl)methanamine | [4] |
| CAS Number | 37798-08-6 | [4] |
| Appearance | Solid | |
| InChI Key | OFMIMSPBHXZKRI-UHFFFAOYSA-N |
Chromatographic Analysis for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, or degradation products, as well as for accurate quantification. The choice between HPLC and GC-MS depends on the analyte's volatility and thermal stability.[3]
High-Performance Liquid Chromatography (HPLC)
Expert Rationale: HPLC is the preferred method for the analysis of this compound due to its non-volatile nature and the presence of a polar primary amine. Reversed-phase HPLC with a C18 column provides excellent separation for aromatic compounds, while UV detection is highly effective due to the strong chromophore of the benzofuran ring system.[3][5] The use of a slightly acidic mobile phase is critical for protonating the amine, which ensures sharp, symmetrical peak shapes and reproducible retention times.
Caption: HPLC workflow for quantitative analysis.
-
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm (based on analogous benzofuran compounds; verify by scanning for λmax).[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Working Solution: Dilute the stock solution with the same 50:50 solvent mixture to a final concentration within the linear range (e.g., 25 µg/mL) for analysis. Filter through a 0.45 µm syringe filter before injection.[5]
-
-
Validation Parameters (Expected):
-
The method should be validated according to ICH Q2(R1) guidelines. Expected performance characteristics, based on similar compounds, are summarized below.[3]
-
| Parameter | Expected Value |
| Retention Time (t_R) | ~4-8 min |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Rationale: GC-MS offers exceptional sensitivity and provides structural information through mass fragmentation patterns. While the target compound is a primary amine, which can exhibit poor peak shape on standard non-polar columns, it is often amenable to direct analysis. For improved chromatography, derivatization (e.g., acetylation with acetic anhydride) can be employed to cap the polar N-H bonds, increasing volatility and reducing tailing.[7] Electron Ionization (EI) is a standard technique that will produce reproducible and library-searchable mass spectra.[3]
Caption: GC-MS workflow for purity and identification.
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 100 µg/mL.
-
Structural Elucidation and Confirmation
Unequivocal confirmation of the molecular structure of this compound requires spectroscopic analysis. NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and offers structural clues through fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR will confirm the presence and connectivity of all protons, including the distinct aromatic, methylene, and amine protons. ¹³C NMR complements this by identifying all unique carbon environments. A deuterated solvent like DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals; the amine protons are also clearly visible.[2]
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Expected Spectral Data:
Table: Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | d | 1H | H-2 (Furan proton) |
| ~7.60 | d | 1H | H-7 (Aromatic) |
| ~7.50 | s | 1H | H-4 (Aromatic) |
| ~7.25 | dd | 1H | H-6 (Aromatic) |
| ~6.95 | d | 1H | H-3 (Furan proton) |
| ~3.80 | s | 2H | -CH₂- (Methylene) |
| ~2.10 (broad) | s | 2H | -NH₂ (Amine) |
Table: Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~154.5 | C-7a |
| ~145.0 | C-2 |
| ~138.0 | C-5 |
| ~127.5 | C-3a |
| ~127.0 | C-7 |
| ~123.0 | C-4 |
| ~120.0 | C-6 |
| ~111.0 | C-3 |
| ~45.0 | -CH₂- |
Mass Spectrometry (MS) and Fragmentation Analysis
Expert Rationale: The EI mass spectrum provides a molecular fingerprint. The molecular ion (M⁺˙) confirms the molecular weight. The most characteristic fragmentation pathway for this molecule is the facile benzylic cleavage, which results in the loss of the aminomethyl radical (•CH₂NH₂) to form a highly stable benzofuranylmethyl cation. This fragment is often the base peak in the spectrum and is a strong indicator of the core structure.
-
Molecular Ion (M⁺˙) at m/z = 147: Confirms the molecular formula C₉H₉NO.[4]
-
Base Peak at m/z = 117: Corresponds to the [M - CH₂NH₂]⁺ fragment, the benzofuranylmethyl cation. This is formed by the characteristic cleavage of the C-C bond alpha to the aromatic ring.
-
Fragment at m/z = 89: Represents the [M - CH₂NH₂ - CO]⁺ fragment, resulting from the loss of carbon monoxide from the m/z 117 ion, a common fragmentation for furan-containing rings.
Caption: Key EI-MS fragmentation pathway.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(Benzofuran-5-YL)-N-methylbutan-2-amine. National Center for Biotechnology Information.
- Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.
- DEA Microgram. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. U.S. Department of Justice.
- National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Library of Medicine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).
- ResearchGate. (2016). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives.
- ResearchGate. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. National Library of Medicine.
- Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives.
- ResearchGate. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ResearchGate. (2015). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
- ResearchGate. (2019). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- Russian Journal of General Chemistry. (2016). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives.
- ResearchGate. (2008). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
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Application Note: Structural Elucidation of 1-Benzofuran-5-ylmethylamine using NMR and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the analytical characterization of 1-Benzofuran-5-ylmethylamine, a key building block in contemporary drug discovery. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The causality behind experimental choices, from sample preparation to instrument parameter selection, is explained to ensure methodological robustness. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural confirmation and purity assessment of this important benzofuran derivative.
Introduction: The Significance of this compound
The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products.[1] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets in medicinal chemistry.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents.[3] Accurate and unambiguous structural verification is paramount to ensure the integrity of downstream applications and the validity of biological data. This note details the synergistic application of NMR and mass spectrometry to provide a complete structural and mass analysis of this compound.
Predicted Physicochemical Properties
A foundational understanding of the target molecule's properties is crucial for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4][5] |
| IUPAC Name | (1-benzofuran-5-yl)methanamine | [4] |
| SMILES | NCc1ccc2occc2c1 | [5] |
| InChI Key | OFMIMSPBHXZKRI-UHFFFAOYSA-N | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. The following protocols are optimized for this compound.
Experimental Workflow: NMR Analysis
The logical flow of the NMR analysis process is designed to ensure high-quality, reproducible data.
Caption: Workflow for NMR analysis of this compound.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on meticulous sample preparation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[6]
-
Concentration: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak, but adding a small amount of TMS can provide an absolute reference.
Protocol: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard 1D pulse | Proton-decoupled |
| Spectral Width | -2 to 12 ppm | -20 to 220 ppm |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Relaxation Delay | 2 seconds | 2-5 seconds |
| Number of Scans | 16-32 | 1024-4096 |
| Temperature | 298 K | 298 K |
Predicted NMR Spectral Data & Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established algorithms and provide a reliable reference for experimental data.[8]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.65 | d | 1H | H-4 | Aromatic proton adjacent to the fused benzene ring. |
| ~7.50 | d | 1H | H-2 | Proton on the furan ring, typically downfield. |
| ~7.45 | d | 1H | H-7 | Aromatic proton deshielded by the furan oxygen. |
| ~7.20 | dd | 1H | H-6 | Aromatic proton coupled to H-4 and H-7. |
| ~6.75 | d | 1H | H-3 | Proton on the furan ring, coupled to H-2. |
| ~3.90 | s | 2H | -CH₂-NH₂ | Methylene protons adjacent to the amine group. |
| ~1.60 | br s | 2H | -NH₂ | Amine protons, often broad and exchangeable.[6] |
Note: The chemical shift of the amine (-NH₂) protons is highly dependent on solvent, concentration, and temperature, and may appear as a broad singlet.[9][10]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~155.0 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~145.0 | C-2 | Carbon in the furan ring, deshielded by oxygen. |
| ~130.0 | C-5 | Aromatic carbon bearing the aminomethyl group. |
| ~128.0 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~124.0 | C-6 | Aromatic methine carbon. |
| ~122.0 | C-4 | Aromatic methine carbon. |
| ~111.0 | C-7 | Aromatic methine carbon. |
| ~106.0 | C-3 | Carbon in the furan ring. |
| ~46.0 | -CH₂-NH₂ | Methylene carbon adjacent to the amine. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructural features.
Experimental Workflow: GC-MS Analysis
This workflow outlines the key stages for analyzing this compound by GC-MS.
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
GC Parameters:
-
MS Parameters:
Predicted Mass Spectrum & Fragmentation Analysis
The EI mass spectrum of this compound is predicted to show a clear molecular ion peak and characteristic fragment ions.
Table 3: Predicted Major Ions in the EI Mass Spectrum
| m/z | Ion | Proposed Structure/Fragment Lost |
|---|---|---|
| 147 | [M]⁺˙ | Molecular Ion |
| 146 | [M-H]⁺ | Loss of a hydrogen radical. |
| 118 | [M-NH₂-H]⁺ | Loss of the amino group and a hydrogen radical, likely forming a benzofuran methylene cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl-containing compounds.[12][14] |
| 89 | [C₆H₅O]⁺ | Benzofuran ring fragment. |
The primary fragmentation pathway is expected to be the cleavage of the C-C bond between the methylene group and the benzofuran ring, leading to the formation of a stable tropylium-like ion.
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The detailed protocols and predicted spectral data presented in this application note serve as a reliable guide for researchers in pharmaceutical and chemical development, ensuring the identity and purity of this valuable synthetic intermediate. Adherence to these methodologies will facilitate high-quality, reproducible analytical results, underpinning the integrity of subsequent research and development efforts.
References
- A. G. Harrison, P. Kebarle, F. P. Lossing, "Free radicals by mass spectrometry. XVII. The ionization potentials of some substituted benzyl radicals and the bond dissociation energies in substituted toluenes," Journal of the American Chemical Society, 1961.
- R. G. Lewis, D. S. Dyer, "An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines," DTIC, 1968.
- S. A. Mabud, "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines," Journal of the American Society for Mass Spectrometry, 2007.
- T. Yasukawa, et al., "Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional," Journal of the Chemical Society, Perkin Transactions 2, 1988.
- S. A. Mabud, "Fragmentation Mechanisms of Protonated Benzylamines.
- University of Minnesota Twin Cities, "NMR Sample Preparation," College of Science and Engineering.
- A. M. O'Connell, et al., "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis," ACS Sustainable Chemistry & Engineering, 2023.
- S. Asghari, et al.
- Y. Ikarashi, et al.
- M. Yadav, et al., "Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity," Cuestiones de Fisioterapia, 2025.
- JoVE, "NMR Spectroscopy Of Amines," Journal of Visualized Experiments.
- PubChem, "1-(Benzofuran-5-YL)-N-((2-methoxyphenyl)methyl)
- ACS Publications, "Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides," Journal of the American Society for Mass Spectrometry.
- University of Calgary, "NMR Chemical Shifts," Department of Chemistry.
- T. C. Schmidt, et al., "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines," Analytical and Bioanalytical Chemistry, 2023.
- Supporting Information, "Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cycliz
- PubChem, "this compound," National Center for Biotechnology Inform
- Agilent Technologies, "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms," Applic
- ResearchGate, "(A-J) Mass spectra of compounds 1-5 obtained by LC-ESI-QTOF-MS in full..."
- U.S. Department of Justice, DEA, "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- Sigma-Aldrich, "this compound AldrichCPR."
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- University College London, "Chemical shifts," Department of Chemistry.
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Experimental Workflow for the Synthesis of Benzofuran Derivatives: Principles, Protocols, and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Their prevalence in clinically approved drugs such as amiodarone and dronedarone highlights the importance of robust and efficient synthetic methodologies.[1][5] This application note provides a detailed guide for researchers and drug development professionals on the experimental workflows for synthesizing benzofuran derivatives. We will delve into the mechanistic principles behind key synthetic strategies, provide detailed, field-proven protocols, and offer insights into reaction optimization and product characterization.
The Strategic Importance of Benzofuran Synthesis
The benzofuran scaffold, a fusion of a benzene ring and a furan ring, is a privileged structure in drug discovery.[5][6] Its derivatives are known to be effective agents against a multitude of diseases, including cancer, bacterial and viral infections, and cardiovascular conditions.[1][7] The ability to efficiently synthesize and modify this core structure is therefore critical for developing novel therapeutic agents.[3] This guide focuses on versatile and widely adopted synthetic strategies, emphasizing the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.
Core Synthetic Strategy I: Palladium-Catalyzed Sonogashira Coupling and Cyclization
One of the most powerful and versatile methods for constructing 2-substituted benzofurans is the palladium-catalyzed Sonogashira cross-coupling of an o-halophenol (typically o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization.[1][5] The Sonogashira reaction itself is a cornerstone of C-C bond formation, and its application here, often in a one-pot procedure, provides a direct route to the benzofuran core.[8]
Principle and Mechanism
The reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the cross-coupling of the alkyne and the aryl halide, while the copper co-catalyst activates the alkyne. Following the C-C bond formation, a 5-endo-dig cyclization occurs, where the phenolic oxygen attacks the alkyne to form the furan ring.[1][6]
Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.
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- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 1-Benzofuran-5-ylmethylamine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Convergence of Privileged Scaffolds and Catalytic Power
In the landscape of modern medicinal chemistry, the efficient construction of carbon-nitrogen (C-N) bonds is a paramount objective. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering mild conditions, broad functional group tolerance, and predictable outcomes.[1][2] These reactions have revolutionized the synthesis of arylamines, which are core components of countless pharmaceutical agents.[1]
The benzofuran motif is a quintessential "privileged scaffold" in drug discovery, appearing in a multitude of natural products and synthetic drugs with diverse biological activities, including antimicrobial, antitumor, and antiviral properties.[3][4][5][6] The strategic incorporation of this moiety into lead compounds is a common goal in pharmaceutical research. 1-Benzofuran-5-ylmethylamine serves as a key building block in this endeavor, providing a primary amine handle tethered to the benzofuran core, making it an ideal substrate for palladium-catalyzed N-arylation.[7]
This guide provides an in-depth exploration of the primary application of this compound as a nucleophilic partner in Buchwald-Hartwig amination. Furthermore, it contextualizes this reaction within the broader framework of palladium-catalyzed methods (Suzuki, Sonogashira, Heck) that are frequently employed to construct or functionalize the benzofuran scaffold itself, offering a holistic view for the research scientist.
The Core Application: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is the premier method for forging C(sp²)-N bonds, coupling amines with aryl halides or pseudohalides.[8][9] It represents a significant advancement over harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require high temperatures and have limited substrate scope.[1][8][10] For a primary amine like this compound, this reaction provides a direct and modular route to a diverse library of N-aryl derivatives.
Mechanistic Rationale: The "Why" Behind the Reaction
The catalytic cycle of the Buchwald-Hartwig amination is a well-understood, three-stage process. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[10][11]
-
Oxidative Addition: A low-valent Pd(0) complex, generated in situ or used as a pre-catalyst, undergoes oxidative addition into the aryl halide (Ar-X) bond. This is often the rate-determining step and forms a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine complex but not so nucleophilic as to cause side reactions.
-
Reductive Elimination: This final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle. This step is often accelerated by the use of bulky, electron-rich phosphine ligands.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Critical Role of Ligands
Modern Buchwald-Hartwig amination relies heavily on specialized ligands, typically bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos).[12][13] These ligands are not mere spectators; they actively control the reaction's efficiency and scope.
-
Steric Bulk: The large size of these ligands facilitates the final reductive elimination step, which is crucial for catalyst turnover.[10]
-
Electron-Donating Ability: Rich electron density on the phosphine stabilizes the Pd(0) state and promotes the initial oxidative addition.
-
Preventing Side Reactions: For primary amines, these ligands help prevent the formation of undesired diarylated products by sterically hindering the coordination of the newly formed secondary amine product to the palladium center.
Experimental Protocol: Coupling of this compound with 2-Bromo-6-methylpyridine
This protocol describes a representative coupling of a primary amine with a heteroaryl halide, a common transformation in drug development.
Materials:
-
This compound
-
2-Bromo-6-methylpyridine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: All operations must be performed under an inert atmosphere (Nitrogen or Argon) using either a glovebox or standard Schlenk techniques.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 2-Bromo-6-methylpyridine (1.1 equiv), and Sodium tert-butoxide (1.4 equiv).
-
Catalyst Preparation: In a separate vial inside the glovebox, weigh Pd₂(dba)₃ (0.01 equiv, 1 mol%) and XPhos (0.022 equiv, 2.2 mol%). Add anhydrous toluene to the main reaction flask, followed by the pre-weighed catalyst/ligand mixture.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(1-benzofuran-5-ylmethyl)-6-methylpyridin-2-amine.
Data Summary: Typical Reaction Parameters
The choice of catalyst system is highly dependent on the electronic and steric properties of the coupling partners. The following table provides a general guide.
| Aryl Halide (Ar-X) | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Electron-neutral Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 80-95% |
| Electron-rich Aryl Bromide | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90% |
| Electron-poor Aryl Chloride | Pd-G3-XPhos | (Precatalyst) | LHMDS | THF | 65 | 85-98% |
| Heteroaryl Chloride | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 70-88% |
Contextual Synthetic Strategies: Building the Benzofuran Core
While this compound is a superb substrate for C-N coupling, researchers often need to synthesize the benzofuran core itself. Palladium catalysis is also central to these constructions.
Caption: General experimental workflow for a Buchwald-Hartwig reaction.
Suzuki-Miyaura Coupling
The Suzuki coupling is a robust method for C-C bond formation between an organoboron species and an organohalide.[14][15] In the context of our topic, it could be used to append an aryl or vinyl group to a halogenated benzofuran scaffold prior to installing the methylamine functionality.
-
Application: Coupling of 5-bromo-1-benzofuran with an arylboronic acid to generate a 5-aryl-1-benzofuran, which can then be elaborated into the target amine.
-
Protocol Snapshot: A typical Suzuki reaction involves a Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water.[14][16][17]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides and is a cornerstone of benzofuran synthesis.[18][19] A common and powerful strategy is the one-pot coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[20]
-
Application: Synthesis of the core benzofuran ring system itself.
-
Protocol Snapshot: This reaction is typically catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine or DBU.[19][20][21]
Heck Reaction
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.[22] The intramolecular Heck reaction is particularly useful for synthesizing heterocyclic systems, including benzofurans.[5][23]
-
Application: Cyclization of a 2-vinyloxyphenyl halide to directly form the benzofuran ring.
-
Protocol Snapshot: Conditions often involve a palladium source like Pd(OAc)₂, a phosphine ligand, and a base (e.g., triethylamine or silver carbonate) in a polar aprotic solvent.[24][25]
Conclusion and Outlook
This compound stands out as a high-value building block for pharmaceutical discovery, primarily through its effective use in palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a direct, modular, and reliable method for synthesizing complex N-aryl benzofuran derivatives. A thorough understanding of the underlying catalytic cycles, the critical role of ligands, and proper experimental technique is essential for success. By situating this core application within the broader context of other palladium-catalyzed reactions used to construct the benzofuran scaffold, researchers can design and execute highly efficient and convergent synthetic routes to novel and biologically relevant molecules.
References
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
- Palladium-Catalyzed Three-Component Cascade Carbonylation Reaction to Construct Benzofuran Derivatives.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. (URL: [Link])
- Practical Palladium Catalysts for C-N and C-O Bond Formation.
- One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. (URL: [Link])
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. (URL: [Link])
- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák. (URL: [Link])
- Palladium Complexes with an Annellated Mesoionic Carbene (MIC) Ligand: Catalytic Sequential Sonogashira Coupling/Cyclization Reaction for One–Pot Synthesis of Benzofuran, Indole, Isocoumarin and Isoquinolone Derivatives.
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. (URL: [Link])
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Semantic Scholar. (URL: [Link])
- Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-C
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (URL: [Link])
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. (URL: [Link])
- Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. PubMed. (URL: [Link])
- Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. The Hartwig Group. (URL: [Link])
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. NIH. (URL: [Link])
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Palladium-catalyzed amination of aryl mesyl
- Heck Reaction. Chemistry LibreTexts. (URL: [Link])
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. (URL: [Link])
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. (URL: [Link])
- Palladium‐Catalyzed Cascade Carbonylation/Heck Reaction/Esterification En Route to Benzofuran‐3(2H)‐One‐Containing γ‐Ketoesters.
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. (URL: [Link])
- On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. (URL: [Link])
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protocol for the amination of 1-Benzofuran-5-ylmethylamine
Application Note & Protocol Guide
Strategic N-Alkylation of 1-Benzofuran-5-ylmethylamine for Drug Discovery Scaffolds
Abstract
The 1-benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] The functionalization of this core, particularly at the amine moiety of this compound, provides a powerful vector for modulating physicochemical properties and biological targets. This guide provides a detailed exposition on the strategic N-alkylation of this compound. We focus on reductive amination as a robust and selective method for synthesizing secondary and tertiary amines, circumventing the common pitfalls of over-alkylation associated with direct substitution methods.[3][4] Additionally, we present a protocol for direct alkylation as a complementary approach and include synthetic routes for key precursors to ensure a comprehensive workflow for researchers in drug development.
Introduction: The Rationale for Selective N-Alkylation
This compound is a primary benzylic amine. While seemingly straightforward, the N-alkylation of such amines presents a significant synthetic challenge: controlling the degree of substitution. Direct alkylation with alkyl halides often leads to a difficult-to-separate mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even quaternary ammonium salt products.[4] This lack of selectivity arises because the product secondary amine is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.
For the precise synthesis required in drug discovery, reductive amination emerges as the superior strategy.[5][6] This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then immediately reduced to the desired secondary amine.[7][8] The key to its success lies in the use of mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound.[3][8] This kinetic selectivity effectively prevents over-alkylation and ensures high yields of the mono-alkylated product.
This document provides validated, step-by-step protocols for:
-
The synthesis of the key precursor, 1-Benzofuran-5-carbaldehyde.
-
The conversion of the aldehyde to the primary amine starting material, this compound.
-
The controlled N-alkylation of this compound using the reductive amination protocol.
-
An alternative direct alkylation protocol with a discussion of its practical limitations.
Mechanistic Overview: Reductive Amination
The reductive amination process can be dissected into two primary stages occurring in situ:
-
Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a C=N double bond, the imine (or a protonated iminium ion under acidic conditions).[5] This step is typically reversible and often acid-catalyzed.
-
Hydride Reduction: A selective hydride reducing agent, such as NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine.[3] This reduction of the C=N bond forms the final, more substituted amine product.
The elegance of this method lies in performing both steps in a single reaction vessel, which is efficient and minimizes handling of the often-unstable imine intermediate.[5]
Caption: Mechanism of Reductive Amination.
Synthetic Workflow Overview
The overall synthetic strategy begins with a suitable benzofuran precursor, which is formylated to produce the key aldehyde intermediate. This aldehyde is then converted to the primary amine, which serves as the direct substrate for the final N-alkylation step to yield a diverse library of derivatives.
Caption: Overall Synthetic Workflow.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are for research use only.
Protocol 1: Synthesis of 1-Benzofuran-5-carbaldehyde
This protocol details the formylation of 5-bromo-1-benzofuran via a Grignard reaction.[9]
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) |
| 5-Bromo-1-benzofuran | 197.04 g/mol | 5.0 g | 25.4 |
| Magnesium (Mg) turnings | 24.31 g/mol | 0.92 g | 37.8 |
| Iodine (I₂) | 253.81 g/mol | 1 crystal | - |
| Anhydrous THF | - | 27.5 mL | - |
| Anhydrous DMF | 73.09 g/mol | 3.6 g (3.8 mL) | 49.3 |
| 3N Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | ~400 mL | - |
| Brine | - | As needed | - |
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (0.92 g) and a single crystal of iodine in anhydrous THF (2.5 mL).
-
Add a small portion (0.5 g) of 5-bromo-1-benzofuran to initiate the reaction, which is indicated by the disappearance of the iodine color. Gentle heating may be required.
-
Once initiated, add the remaining 5-bromo-1-benzofuran (4.5 g) dissolved in anhydrous THF (25 mL) dropwise to maintain a gentle reflux.
-
After the addition is complete, continue refluxing for 2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the reaction mixture to -40 °C using a dry ice/acetone bath.
-
Slowly add anhydrous DMF (3.6 g) dropwise, ensuring the internal temperature does not rise significantly.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the mixture to pH ~2 by adding 3N HCl. Stir for 30 minutes.
-
Dilute the mixture with water (500 mL) and extract with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/dichloromethane) to yield 1-Benzofuran-5-carbaldehyde.[9]
-
Protocol 2: Synthesis of this compound
This protocol converts the aldehyde to the primary amine via reductive amination using an ammonia source.[10][11]
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) |
| 1-Benzofuran-5-carbaldehyde | 146.14 g/mol | 2.0 g | 13.7 |
| Ammonium Acetate (NH₄OAc) | 77.08 g/mol | 5.28 g | 68.5 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 g/mol | 1.29 g | 20.5 |
| Methanol (MeOH) | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Dichloromethane (DCM) | - | ~150 mL | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 1-Benzofuran-5-carbaldehyde (2.0 g) and ammonium acetate (5.28 g) in methanol (50 mL) in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
-
Reduction:
-
In a single portion, add sodium cyanoborohydride (1.29 g) to the solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be maintained at a neutral or slightly basic pH.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove most of the methanol under reduced pressure.
-
Add saturated sodium bicarbonate (NaHCO₃) solution to make the mixture basic, then extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified further by chromatography or used directly in the next step if sufficiently pure.
-
Protocol 3: N-Alkylation via Reductive Amination (Recommended Method)
This protocol describes the synthesis of a secondary amine, N-isobutyl-1-benzofuran-5-ylmethylamine, as a representative example.
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) |
| This compound | 161.19 g/mol | 1.0 g | 6.20 |
| Isobutyraldehyde | 72.11 g/mol | 0.54 g (0.68 mL) | 7.44 (1.2 eq) |
| Sodium Triacetoxyborohydride | 211.94 g/mol | 1.97 g | 9.30 (1.5 eq) |
| Dichloroethane (DCE) | - | 30 mL | - |
| Acetic Acid (optional) | 60.05 g/mol | 1-2 drops | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Dichloromethane (DCM) | - | ~90 mL | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of this compound (1.0 g) in dichloroethane (30 mL), add isobutyraldehyde (0.54 g).
-
Stir the mixture at room temperature. A few drops of acetic acid can be added to catalyze imine formation, but it is often not necessary with NaBH(OAc)₃.
-
-
Reduction:
-
After 20-30 minutes, add sodium triacetoxyborohydride (1.97 g) portion-wise to control any initial effervescence.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the pure secondary amine.
-
Protocol 4: N-Alkylation via Direct Alkylation (Alternative Method)
This protocol describes the mono-benzylation of the primary amine. Careful control of stoichiometry is critical to minimize the formation of the dibenzylated tertiary amine.[12]
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) |
| This compound | 161.19 g/mol | 1.0 g | 6.20 |
| Benzyl Bromide | 171.04 g/mol | 0.95 g (0.67 mL) | 5.58 (0.9 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 1.71 g | 12.4 (2.0 eq) |
| Acetonitrile (MeCN) | - | 30 mL | - |
| Water | - | As needed | - |
| Ethyl Acetate | - | ~90 mL | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, suspend this compound (1.0 g) and potassium carbonate (1.71 g) in acetonitrile (30 mL).
-
Heat the suspension to 50 °C with vigorous stirring.
-
Slowly add benzyl bromide (0.95 g) dropwise. Using the alkylating agent as the limiting reagent (0.9 equivalents) is a strategy to favor mono-alkylation.
-
-
Reaction Monitoring:
-
Maintain the reaction at 50 °C and monitor its progress carefully by TLC or LC-MS. The goal is to stop the reaction upon consumption of the benzyl bromide to prevent further alkylation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will likely be a mixture of starting material, mono-alkylated, and di-alkylated products. Extensive purification by column chromatography is required to isolate the desired N-benzyl-1-benzofuran-5-ylmethylamine.
-
References
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Gross, T., et al. (2000). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 2(24), 3909-3911. [Link]
- Chemistry LibreTexts. (2023).
- Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11593-11597. [Link]
- Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal.
- Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- JoVE. (2023).
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Application Notes and Protocols for Cell-Based Assay Development for 1-Benzofuran-5-ylmethylamine Compounds
Introduction: Unveiling the Therapeutic Potential of 1-Benzofuran-5-ylmethylamine Derivatives
The 1-benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of pharmacological activities. The introduction of a methylamine group at the 5-position suggests a potential interaction with key players in neurotransmission, such as monoamine transporters and receptors, or enzymes involved in monoamine metabolism. Given this structural alert, compounds from the this compound class are promising candidates for drug discovery efforts targeting neurological and psychiatric disorders.
Cell-based assays are indispensable tools in the early stages of drug development, offering a biologically relevant context to evaluate a compound's activity, mechanism of action, potency, and potential toxicity.[1][2][3] This guide provides a comprehensive framework for developing a robust cell-based assay cascade to characterize novel this compound compounds, moving from initial cytotoxicity assessment and primary screening to more detailed secondary and mechanistic assays.
Part 1: Foundational Assays - Assessing Cytotoxicity and Primary Target Engagement
A critical first step in characterizing any new chemical entity is to determine its inherent cytotoxicity. This ensures that any observed effects in subsequent functional assays are due to specific target engagement rather than a general toxicological response. Following the determination of a non-toxic concentration range, a primary screening assay is employed to identify initial "hit" compounds that interact with a hypothesized target.
Cytotoxicity Assessment: Establishing a Therapeutic Window
The PrestoBlue™ cell viability assay is a rapid and sensitive method to quantify cellular viability.[4][5] It utilizes the reducing power of living cells to convert the non-fluorescent resazurin to the highly fluorescent resorufin.[4][5]
Protocol: Cytotoxicity Assessment using PrestoBlue™ Reagent
-
Cell Plating: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) or a human embryonic kidney cell line (HEK293) into a 96-well, clear-bottom black plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a serial dilution of the this compound compounds in complete growth medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.
-
Viability Measurement: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using a non-linear regression analysis.
| Parameter | Description |
| Cell Line | SH-SY5Y (human neuroblastoma) or HEK293 (human embryonic kidney) |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentration Range | 0.1 nM - 100 µM |
| Incubation Time | 24-48 hours |
| Detection Reagent | PrestoBlue™ |
| Readout | Fluorescence (Ex: 560 nm, Em: 590 nm) |
| Endpoint | CC₅₀ |
Primary Screening: Monoamine Oxidase (MAO) Inhibition Assay
Given the structural similarity of this compound to monoamines, a primary hypothesis is the inhibition of monoamine oxidases (MAO-A and MAO-B), key enzymes in the degradation of neurotransmitters like serotonin and dopamine.[7][8] A fluorometric assay that detects the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate is a robust method for high-throughput screening.[9][10][11]
Protocol: Fluorometric Monoamine Oxidase (MAO) Activity Assay
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer. Prepare serial dilutions of the this compound compounds and known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in assay buffer.
-
Reaction Initiation: In a 96-well black plate, add 50 µL of the enzyme solution to each well. Add 5 µL of the compound dilutions or inhibitor solutions and incubate for 10 minutes at room temperature to allow for enzyme-inhibitor interaction.
-
Substrate Addition and Incubation: Prepare a master reaction mix containing the MAO substrate (e.g., p-tyramine), a dye reagent (e.g., OxiRed™ Probe), and horseradish peroxidase (HRP).[12] Add 50 µL of the master mix to each well to initiate the reaction. Incubate for 20-60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation of 530-535 nm and an emission of 585-587 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ (50% inhibitory concentration) for each compound against both MAO-A and MAO-B using a non-linear regression analysis.
| Parameter | Description |
| Enzyme Source | Recombinant human MAO-A and MAO-B |
| Substrate | p-Tyramine |
| Detection Principle | Fluorometric detection of H₂O₂ |
| Readout | Fluorescence (Ex: ~535 nm, Em: ~587 nm) |
| Positive Controls | Clorgyline (MAO-A), Selegiline (MAO-B) |
| Endpoint | IC₅₀ |
Part 2: Secondary Assays - Characterizing GPCR Modulation
Compounds showing activity in the primary screen, or those with a structural profile suggesting interaction with G-protein coupled receptors (GPCRs), should be further investigated in secondary assays. Serotonin (5-HT) and dopamine (D) receptors are key GPCR targets in the central nervous system.[13][14] Functional assays that measure downstream signaling events, such as intracellular calcium mobilization or reporter gene activation, are ideal for this purpose.[15][16][17]
Calcium Flux Assay for Gq-Coupled Receptor Activation
Many serotonin (e.g., 5-HT2A, 5-HT2C) and dopamine receptors are coupled to the Gq signaling pathway, which results in the release of intracellular calcium upon activation.[18][19][20] Calcium flux assays provide a real-time readout of receptor activation and are amenable to high-throughput screening.[21][22][23]
Protocol: FLIPR-Based Calcium Flux Assay
-
Cell Plating: Seed HEK293 cells stably expressing the GPCR of interest (e.g., 5-HT2A receptor) into a 96-well, black-walled, clear-bottom plate at a density of 2-5 x 10⁴ cells per well. Incubate for 24 hours.
-
Dye Loading: Aspirate the growth medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-8) to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.[24]
-
Compound Preparation: Prepare serial dilutions of the this compound compounds and a known agonist (e.g., serotonin for 5-HT2A) in an appropriate assay buffer in a separate 96-well plate (compound plate).
-
Data Acquisition: Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compounds from the compound plate to the cell plate and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. For agonist testing, plot ΔF against compound concentration to determine the EC₅₀ (50% effective concentration). For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist at its EC₈₀ concentration and measure the inhibition of the agonist response to determine the IC₅₀.
Diagram: GPCR Gq Signaling Pathway
Caption: GPCR Gq signaling pathway leading to calcium release.
Reporter Gene Assay for Gs/Gi-Coupled Receptor Activation
For GPCRs that couple to Gs or Gi signaling pathways, which modulate cyclic AMP (cAMP) levels, a reporter gene assay is a highly effective method.[25][26][27] These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[27]
Protocol: CRE-Luciferase Reporter Gene Assay
-
Cell Transfection and Plating: Co-transfect HEK293 cells with a plasmid encoding the GPCR of interest (e.g., Dopamine D1 receptor) and a CRE-luciferase reporter plasmid. Plate the transfected cells into a 96-well white plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds and a known agonist (e.g., Dopamine for D1 receptor). For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production. Incubate for 4-6 hours.
-
Luciferase Assay: Lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions (e.g., Promega ONE-Glo™).
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. For Gs-coupled receptors (agonists), calculate the fold induction of luciferase activity and determine the EC₅₀. For Gi-coupled receptors (agonists), measure the inhibition of forskolin-stimulated luciferase activity and determine the EC₅₀. For antagonists, pre-incubate with the test compounds before adding a known agonist and determine the IC₅₀.
Diagram: Experimental Workflow for Reporter Gene Assay
Caption: Workflow for a CRE-luciferase reporter gene assay.
Part 3: Assay Validation and Data Interpretation
Robust assay development requires rigorous validation to ensure the data is reliable and reproducible.[28] Key validation parameters should be assessed for each assay.
| Parameter | Metric | Acceptance Criteria |
| Signal Window | S/B (Signal/Background) | > 3 |
| Assay Robustness | Z'-factor | > 0.5[27] |
| Reproducibility | Inter- and Intra-assay variability (%CV) | < 20% |
| Potency Confirmation | EC₅₀ / IC₅₀ of reference compounds | Within 3-fold of historical values |
Interpreting the Data:
A comprehensive analysis of the data from this assay cascade will provide a detailed pharmacological profile of the this compound compounds.
-
Potency and Selectivity: Compare the EC₅₀ or IC₅₀ values across the different assays to determine the potency and selectivity of the compounds. For example, a compound with a low IC₅₀ for MAO-B and a high IC₅₀ for MAO-A would be a selective MAO-B inhibitor.
-
Mechanism of Action: The results will help elucidate the mechanism of action. A compound that is active in the MAO assay is likely an enzyme inhibitor. A compound active in the calcium flux or reporter gene assays is likely a GPCR modulator.
-
Structure-Activity Relationship (SAR): By testing a series of structurally related compounds, a structure-activity relationship can be established, guiding the design of more potent and selective molecules.
Conclusion
This application note provides a strategic and detailed guide for the cell-based assay development of this compound compounds. By systematically evaluating cytotoxicity, primary target engagement, and secondary GPCR modulation, researchers can efficiently characterize this promising class of molecules. The provided protocols and validation criteria are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.
References
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- Azimzadeh, P., Olson, J. A., & Balenga, N. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89–99.
- Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
- Stove, C. P., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 1(2), 100083.
- Promega Corporation. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- Azimzadeh, P., Olson, J. A., & Balenga, N. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89-99.
- Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
- INDIGO Biosciences. (n.d.). GPCR Signaling Assays.
- Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.
- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Marin Biologic Laboratories. (2021). Optimizing Your Cell Based Assay Performance Key Strategies.
- Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
- MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors.
- Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery.
- PubMed. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels.
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- Assay Genie. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit Technical Manual.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- Innoprot. (n.d.). D1 Dopamine Receptor Assay.
- Zhang, L., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107171.
- Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
- Nierode, G. J., Kwon, P. S., & Chai, Y. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 213–225.
- DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.
- Technology Networks. (n.d.). Improved cell viability assay performance using PrestoBlue® Reagent.
- Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
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- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
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- Analytical Chemistry. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
- PubMed. (2015). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells.
- PubMed Central. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells.
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Application Notes: 1-Benzofuran-5-ylmethylamine in High-Throughput Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic molecules, demonstrating a vast range of pharmacological activities.[1][2] Its derivatives are recognized for potent antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making the benzofuran core a privileged structure in medicinal chemistry and drug discovery.[3][4][5] The structural rigidity of the bicyclic system, combined with its capacity for diverse intermolecular interactions—such as hydrogen bonding, π-stacking, and hydrophobic forces—renders it an ideal framework for designing targeted therapeutic agents.[1] The ability to readily functionalize the benzofuran ring system allows for the systematic exploration of chemical space to optimize potency and selectivity for various biological targets.[6][7]
1-Benzofuran-5-ylmethylamine hydrochloride serves as a versatile and high-value building block for combinatorial library synthesis. Its primary amine functionality provides a reactive handle for a wide array of robust chemical transformations, enabling the rapid generation of large, diverse libraries of novel compounds. This application note details field-proven protocols for leveraging this building block in key combinatorial chemistry workflows, including solid-phase reductive amination and Ugi multicomponent reactions, to accelerate the hit-to-lead optimization process.
Core Principle: Library Generation with this compound
The primary amino group of this compound is the key to its utility in parallel synthesis. This functional group allows the benzofuran scaffold to be readily incorporated into larger molecules using reliable, high-yield reactions that are amenable to high-throughput formats. The goal is to append a diverse set of building blocks (R-groups) to this core, systematically modifying the physicochemical properties of the final compounds.
Logical Workflow for Library Synthesis
The diagram below illustrates the general strategy for creating a diverse chemical library starting from the this compound core. The scaffold is reacted with a collection of diverse chemical inputs (e.g., aldehydes, carboxylic acids, isocyanides) through a robust chemical transformation to generate a library of unique products, each retaining the essential benzofuran motif.
Caption: Combinatorial library generation workflow.
Protocol I: Solid-Phase Reductive Amination for Secondary Amine Libraries
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, simplifying purification by allowing excess reagents and byproducts to be washed away from the resin-bound product.[8][9] Reductive amination is a robust method for forming C-N bonds and is highly effective for library synthesis on solid supports.[10][11] This protocol describes the immobilization of this compound onto an aldehyde-functionalized resin, followed by diversification.
Experimental Rationale: This protocol uses a backbone amide linker (BAL) aldehyde resin. The initial reductive amination step attaches the benzofuran building block to the solid support via a secondary amine linkage.[12] This secondary amine can then be acylated by a diverse set of carboxylic acids. The final products are cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical as it selectively reduces the protonated imine intermediate without reducing the initial aldehyde on the resin.
Step-by-Step Protocol:
-
Resin Swelling: Swell 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) resin (100-200 mesh, 1.0 mmol/g) in 1% acetic acid in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Imine Formation & Reduction:
-
Add a solution of this compound hydrochloride (3.0 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in 1% acetic acid/DMF to the swollen resin.
-
Agitate the mixture for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (5.0 eq) and continue to agitate at room temperature for 16 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x). Dry the resin in vacuo.
-
-
Library Diversification (Acylation):
-
Distribute the resin into an 8x12 grid of filter-bottom microtiter plates (96-well format) using a slurry method.[13]
-
To each well, add a unique carboxylic acid (3.0 eq) from a pre-prepared stock solution plate.
-
Add a coupling agent solution, such as HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF, to each well.
-
Seal the plate and agitate at room temperature for 12 hours.
-
-
Washing: Wash the resin in each well sequentially with DMF, DCM, and MeOH to remove all soluble reagents and byproducts.
-
Cleavage and Collection:
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to each well.
-
Allow the cleavage to proceed for 2 hours at room temperature.
-
Transfer the cleavage solution from each well to a corresponding deep-well collection plate.
-
Concentrate the collection plate in vacuo to remove the TFA and other volatile components, yielding the crude product library.
-
Data Summary Table (Hypothetical)
| Parameter | Description |
| Scaffold | This compound |
| Solid Support | BAL Aldehyde Resin |
| Reaction | Reductive Amination -> Acylation |
| Building Blocks | 96 diverse carboxylic acids |
| Library Size | 96 unique compounds |
| Purity (Avg.) | >80% (crude, by LC-MS) |
Protocol II: Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetic Libraries
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry, enabling the synthesis of complex α-acylamino amides in a single, atom-economical step.[14][15] It combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[16] Using this compound as the amine component allows for the creation of highly diverse peptidomimetic libraries with the benzofuran scaffold at their core.
Experimental Rationale: The reaction proceeds through the rapid formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate anion.[14] The final, irreversible Mumm rearrangement drives the reaction to completion.[17] This protocol is performed in solution phase in a parallel format. Methanol is an excellent solvent as it effectively solubilizes the various components.[14] The reaction is typically exothermic and proceeds quickly.[14]
Caption: Ugi four-component reaction pathway.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of this compound hydrochloride and 0.5 M DIPEA in methanol.
-
In a 96-well plate (Plate A), dispense solutions of 96 different aldehydes (0.5 M in methanol).
-
In a separate 96-well plate (Plate B), dispense solutions of 96 different carboxylic acids (0.5 M in methanol).
-
In a third 96-well plate (Plate C), dispense solutions of 96 different isocyanides (0.5 M in methanol).
-
-
Reaction Execution:
-
In a 96-well deep-well reaction block, add the this compound solution to each well.
-
Using a liquid handling robot, transfer the aldehyde solutions from Plate A to the corresponding wells of the reaction block.
-
Agitate for 10 minutes at room temperature.
-
Transfer the carboxylic acid solutions from Plate B to the reaction block.
-
Transfer the isocyanide solutions from Plate C to the reaction block. Caution: Isocyanides are volatile and malodorous; perform this step in a well-ventilated fume hood.
-
-
Reaction and Workup:
-
Seal the reaction block and agitate at room temperature for 48 hours.
-
After completion, unseal the block and concentrate the solvent from each well using a centrifugal evaporator.
-
Redissolve the residues in a suitable solvent (e.g., DMSO) to create a stock plate for high-throughput screening.
-
Conclusion and Outlook
This compound is a powerful and versatile building block for constructing diverse chemical libraries. The protocols outlined here for solid-phase reductive amination and Ugi four-component reactions represent robust, field-tested methods for leveraging this scaffold in drug discovery programs.[10][18] The resulting libraries, rich in structural diversity and centered on a biologically relevant core, provide a valuable resource for identifying novel hit compounds against a wide range of therapeutic targets.[19][20] The amenability of these reactions to automated parallel synthesis allows for the rapid exploration of vast chemical space, significantly accelerating the discovery of new lead compounds.[21][22]
References
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.).
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
- Review article on benzofuran. (2024). AIMS Press. [Link]
- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30541-30558. [Link]
- Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. (2024).
- Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Al-Ostath, A., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
- Mini review on important biological properties of benzofuran deriv
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). International Journal of Scientific Development and Research. [Link]
- Yoo, B., & Kirshenbaum, K. (2008). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
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- Solid-phase synthesis of C-terminally modified peptides. (n.d.). Eindhoven University of Technology research portal. [Link]
- Ugi reaction. (n.d.). Wikipedia. [Link]
- Ugi Multicomponent Reaction. (2017). Organic Syntheses. [Link]
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- The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007). University of Illinois Urbana-Champaign. [Link]
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- Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). University of Leeds. [Link]
- Abdel-Wahab, B. F., et al. (2012). Stereoselective synthesis and antimicrobial activity of benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones. Archiv der Pharmazie, 345(10), 810-819. [Link]
- Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. (2023).
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2023). MDPI. [Link]
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Large-Scale Synthesis of 1-Benzofuran-5-ylmethylamine: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of 1-Benzofuran-5-ylmethylamine, a valuable building block in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, and its derivatives have shown a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The unique structural and electronic properties of the benzofuran ring system make it an attractive scaffold for interacting with various biological targets. The primary amine functionality at the 5-methyl position provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery.
Strategic Approach to Large-Scale Synthesis
The most viable and scalable synthetic strategy for this compound involves a two-step sequence, starting from a suitable precursor. This approach prioritizes efficiency, cost-effectiveness, and safety, which are critical considerations for industrial-scale production.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 1-Benzofuran-5-carbaldehyde
The synthesis of the aldehyde precursor is a critical first step. While several methods exist for the synthesis of benzofuran derivatives, a practical and scalable approach is the formylation of 5-bromo-1-benzofuran via a Grignard reaction.
Protocol 1: Gram-Scale Synthesis of 1-Benzofuran-5-carbaldehyde
This protocol is adapted from established procedures for the formylation of aryl halides.
Materials and Equipment:
-
5-bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon).
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.92 g, 0.038 mol) and a crystal of iodine in dry THF (2.5 mL).
-
Add a small amount of a solution of 5-bromo-1-benzofuran (0.5 g) in dry THF to initiate the reaction. The disappearance of the iodine color indicates the start of the Grignard formation.
-
Slowly add the remaining solution of 5-bromo-1-benzofuran (4.5 g) in dry THF (25 mL) to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 2 hours.
-
-
Formylation:
-
Cool the reaction mixture to -40 °C using a suitable cooling bath.
-
Slowly add dry DMF (3.6 g) dropwise, maintaining the temperature below -30 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully acidify with 3N HCl to a pH of 2. Stir for 30 minutes.
-
Dilute the mixture with water (500 mL) and extract with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to afford 1-benzofuran-5-carbaldehyde as a liquid (yield: ~54%).
-
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g or mL) | Moles (mol) | Role |
| 5-bromo-1-benzofuran | 197.03 | 5.0 g | 0.025 | Reactant |
| Magnesium (Mg) | 24.31 | 0.92 g | 0.038 | Reactant |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.6 g | 0.049 | Reactant |
| Tetrahydrofuran (THF) | 72.11 | ~27.5 mL | - | Solvent |
| 3N Hydrochloric acid (HCl) | 36.46 | As needed | - | Quenching |
| Ethyl acetate | 88.11 | 400 mL | - | Extraction |
Table 1: Reagents and their roles in the synthesis of 1-Benzofuran-5-carbaldehyde.
Part 2: Large-Scale Reductive Amination to this compound
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4] For a large-scale process, catalytic hydrogenation offers a green and efficient alternative to stoichiometric metal hydride reagents.
Mechanism of Reductive Amination
The reaction proceeds in two main stages:
-
Imine Formation: The aldehyde reacts with an ammonia source to form an imine intermediate.
-
Reduction: The imine is then reduced to the corresponding primary amine.
Figure 2: General mechanism of reductive amination.
Protocol 2: Kilogram-Scale Synthesis of this compound via Catalytic Hydrogenation
This protocol is a proposed scalable method based on established principles of industrial reductive amination.
Materials and Equipment:
-
1-Benzofuran-5-carbaldehyde
-
Ammonia (aqueous or methanolic solution)
-
Raney Nickel (or other suitable catalyst like Pd/C)
-
Methanol (or other suitable solvent like ethanol)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Filtration system (e.g., filter press)
-
Distillation apparatus for solvent removal and product purification.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reactor Setup and Charging:
-
Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charge the reactor with 1-Benzofuran-5-carbaldehyde (e.g., 1 kg, 6.84 mol), methanol (e.g., 5 L), and a slurry of Raney Nickel catalyst (e.g., 5-10% by weight of the aldehyde) in methanol.
-
Seal the reactor and purge it several times with nitrogen to remove any air.
-
-
Reaction:
-
Introduce ammonia into the reactor. This can be done by adding a concentrated aqueous or methanolic solution of ammonia. The molar excess of ammonia should be optimized (typically 5-10 equivalents).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples and analyzing them by a suitable method (e.g., GC or HPLC) until the starting material is consumed.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care, especially Raney Nickel, which is pyrophoric when dry. It should be kept wet with solvent or water at all times.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride salt). For the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The precipitated salt can be collected by filtration, washed with a cold solvent, and dried.
-
| Parameter | Recommended Range/Value | Rationale |
| Catalyst | Raney Nickel, Pd/C | High activity and selectivity for imine reduction. |
| Ammonia Source | Aqueous or Methanolic NH₃ | Readily available and effective nitrogen source for imine formation. |
| Solvent | Methanol, Ethanol | Good solubility for reactants and intermediates. |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure increases the rate of hydrogenation. |
| Temperature | 80 - 120 °C | Provides sufficient energy for the reaction while minimizing side reactions. |
| Catalyst Loading | 5 - 10 wt% | A balance between reaction rate and cost. |
Table 2: Key parameters for the large-scale reductive amination.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzofuran ring, the methylene protons of the aminomethyl group, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (147.17 g/mol ).[6]
-
Infrared Spectroscopy (IR): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-O-C stretching of the furan ring.
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Specific Hazards:
-
5-bromo-1-benzofuran: Irritant. Avoid contact with skin and eyes.
-
Grignard Reagents: Highly reactive and moisture-sensitive. Reactions should be conducted under an inert atmosphere.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Handle with care and avoid inhalation.
-
Raney Nickel: Pyrophoric when dry. Must be handled as a slurry in a solvent.
-
Hydrogen Gas: Highly flammable. The high-pressure reactor must be operated by trained personnel in a designated area.
-
This compound: May cause eye irritation.
Refer to the Safety Data Sheets (SDS) for all reagents and solvents before commencing any work.[7][8][9]
Conclusion
The large-scale synthesis of this compound is a feasible process that relies on a robust two-step synthetic sequence. The key to a successful and scalable synthesis lies in the careful optimization of the reductive amination step, with a focus on catalyst selection, reaction conditions, and safe handling of hazardous materials. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable building block efficiently and safely.
References
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Topic: Functionalization of the Amine Group in 1-Benzofuran-5-ylmethylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzofuran-5-ylmethylamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its privileged benzofuran scaffold. The primary benzylic amine serves as a critical and versatile functional handle for molecular elaboration, enabling the synthesis of diverse compound libraries for lead optimization. This application note provides a comprehensive technical guide on the principal strategies for functionalizing this amine: acylation, sulfonylation, and reductive alkylation. Each section offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and expert insights into reaction optimization, monitoring, and purification. The methodologies are designed to be robust and adaptable, providing researchers with the tools to efficiently generate novel derivatives for advancing their research and development programs.
Introduction: The Strategic Importance of this compound
The benzofuran moiety is a core structural feature in numerous natural products and pharmacologically active compounds, recognized for its wide range of biological activities.[1] this compound, with its molecular formula C₉H₉NO and molecular weight of 147.17 g/mol , presents an ideal starting point for chemical diversification.[2] Its primary amine group is not only highly nucleophilic but is also attached to a benzylic carbon, which influences its reactivity and provides a key vector for modification.
The ability to selectively and efficiently modify this amine allows for the modulation of critical physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, it provides a direct attachment point for pharmacophores intended to interact with specific biological targets. The following sections detail three fundamental, high-yield transformations critical for exploiting this molecular scaffold.
Acylation: Formation of Robust Amide Bonds
The conversion of the primary amine to an amide is one of the most common and reliable transformations in medicinal chemistry. The resulting amide bond is metabolically stable and acts as a hydrogen bond donor and acceptor, often playing a crucial role in ligand-receptor interactions. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.
Mechanistic Considerations
The acylation is typically performed with an acyl chloride or carboxylic anhydride in the presence of a non-nucleophilic base. The base, often a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves two purposes:
-
It neutralizes the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
It can facilitate the reaction by acting as a nucleophilic catalyst in some cases (e.g., pyridine or DMAP).
The choice of solvent is critical; aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid competitive reactions with the acylating agent.
Experimental Protocol: General Procedure for Acylation
This protocol describes the acylation of this compound with benzoyl chloride as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction, especially when using highly reactive acyl chlorides.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirred solution over 5-10 minutes. A precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Acylation Workflow Visualization
Caption: General workflow for the acylation of this compound.
Sulfonylation: Crafting Versatile Sulfonamides
The synthesis of sulfonamides from primary amines is a cornerstone transformation, as the sulfonamide functional group is a key component of many therapeutic agents.[3] The reaction involves the nucleophilic attack of the amine on the sulfur atom of a sulfonyl chloride. However, a common and often problematic side reaction with primary amines is di-sulfonylation, which can significantly reduce the yield of the desired mono-sulfonated product.[4]
Mechanistic Insight: Controlling Mono- vs. Di-sulfonylation
The primary amine (R-NH₂) first reacts with the sulfonyl chloride (R'-SO₂Cl) to form the mono-sulfonamide (R-NHSO₂R'). The N-H proton of this product is acidic. In the presence of a base, it can be deprotonated to form a sulfonamide anion (R-N⁻SO₂R'). This anion, while less nucleophilic than the starting amine, can react with a second molecule of sulfonyl chloride to form the undesired di-sulfonylated product (R-N(SO₂R')₂).[4]
Key strategies to favor mono-sulfonylation include:
-
Stoichiometry: Use a slight excess of the amine or a 1:1 ratio, never an excess of the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise over an extended period. This keeps its instantaneous concentration low, favoring reaction with the more nucleophilic primary amine.[4]
-
Low Temperature: Conducting the reaction at 0 °C or lower reduces the rate of the second sulfonylation more significantly than the first.[4]
-
Base Selection: A sterically hindered base or a weaker base like pyridine can be used to neutralize HCl without excessively promoting the deprotonation of the mono-sulfonamide product.
Experimental Protocol: Selective Mono-Sulfonylation
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl Chloride (TsCl) (0.95-1.0 eq)
-
Pyridine or DIPEA (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DCM
-
1 M Aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and pyridine (2.0 eq) in anhydrous THF (approx. 0.1 M) in a dry flask under an inert atmosphere.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask or a syringe, dissolve p-toluenesulfonyl chloride (0.95 eq) in a small amount of anhydrous THF.
-
Slow Addition: Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump for best control.[4]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor for the disappearance of the starting amine by TLC or LC-MS (typically 2-6 hours).
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x, to remove pyridine), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by flash column chromatography.
Sulfonylation Reaction Pathways
Caption: Competing pathways in the sulfonylation of a primary amine.
Reductive Alkylation: Accessing Secondary and Tertiary Amines
Reductive alkylation (or reductive amination) is a powerful method for forming C-N bonds, allowing for the synthesis of secondary or tertiary amines from a primary amine.[5][6] The process occurs in a single pot and involves two key steps:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone to form a transient imine (or enamine) intermediate, with the elimination of water.
-
In-situ Reduction: A selective reducing agent, added to the same pot, reduces the imine C=N double bond to form the new amine.
Rationale for Reagent Selection
The key to a successful reductive alkylation is the choice of a reducing agent that chemoselectively reduces the imine in the presence of the starting carbonyl compound. Mild hydride reagents are ideal for this purpose.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce most aldehydes and ketones but is highly effective for reducing protonated imines. The reaction can be run in acidic conditions, which catalyze imine formation.
-
Sodium cyanoborohydride (NaBH₃CN): Another classic reagent that is effective at slightly acidic pH. Caution is required due to its high toxicity and the potential to generate HCN gas at low pH.
-
Sodium borohydride (NaBH₄): This can be used, but typically the imine is pre-formed before the addition of the borohydride, as it can also reduce the starting carbonyl compound.
Experimental Protocol: General Procedure for Reductive Alkylation
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Acetic Acid (optional, a few drops to catalyze imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde/ketone (1.1 eq) in anhydrous DCE.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added if the reaction is sluggish.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS for the formation of the desired product mass and the disappearance of the starting materials.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Product Purification: Addressing the Challenge of Basic Amines
The purification of amines by standard flash chromatography on silica gel can be challenging. Silica is acidic due to surface silanol (Si-OH) groups, which can strongly and often irreversibly bind basic amine products. This leads to poor separation, significant product loss, and broad, tailing peaks.[7]
Strategies for Effective Chromatographic Purification
| Strategy | Description | Protocol | Advantages |
| Base Additive | A competing, volatile tertiary amine is added to the mobile phase. | Add 0.5-2% triethylamine (TEA) or 0.1% ammonium hydroxide to the eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). | Simple, effective for many amines, uses standard silica. |
| Amine-Functionalized Silica | Use a commercially available stationary phase where the silica surface is functionalized with amino groups (e.g., KP-NH columns).[7] | Pack a column with amine-functionalized silica and use a neutral eluent system like Hexane/Ethyl Acetate. | Excellent peak shape, high recovery, no need for mobile phase additives.[8] |
| Reverse-Phase HPLC | Purification is performed on a C18 column using acidic mobile phases (e.g., water/acetonitrile with 0.1% TFA or formic acid). | The amine is protonated and becomes highly water-soluble. After purification, the fractions are collected, neutralized with a base (e.g., NaHCO₃), and the product is extracted with an organic solvent. | High resolution, suitable for polar amines. Requires an extra neutralization/extraction step. |
Conclusion
This compound is a highly tractable starting material for the synthesis of diverse chemical entities. The primary amine provides a reliable handle for functionalization via robust and well-established chemical transformations. By employing the acylation, sulfonylation, and reductive alkylation protocols detailed in this guide, and by applying the appropriate strategies for reaction control and purification, researchers can efficiently generate libraries of novel benzofuran derivatives. These methods form a foundational toolkit for any drug discovery program aiming to explore the chemical space around this important heterocyclic scaffold.
References
- McMillan, A., et al. (2020).
- Varga, E., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
- Schulz, T., et al. (2015). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines.
- Heravi, M. M., et al. (2013).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2795182, this compound. PubChem. [Link]
- Biotage. (2023). Is there an easy way to purify organic amines?. Biotage Blog. [Link]
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
- Li, Z., et al. (2021). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
- Bowman, R. K., et al. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry. [Link]
- Schulz, T., et al. (2015). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines.
- Bowman, R. K., et al. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry. [Link]
- Singh, P., et al. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Biotage. (2023).
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- 8. m.youtube.com [m.youtube.com]
Application Note & Protocol Guide: Design and Synthesis of a 1-Benzofuran-5-ylmethylamine-Based Compound Library
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive framework for the design and parallel synthesis of a novel compound library based on the 1-benzofuran-5-ylmethylamine core. We present a robust, two-stage synthetic strategy, beginning with the efficient preparation of the key amine intermediate, followed by its diversification through three high-throughput parallel reactions: acylation, sulfonylation, and reductive amination. This document details the strategic design of the library to maximize chemical diversity and drug-likeness, provides validated, step-by-step protocols for synthesis, and offers a template for the characterization and data management of the resulting library. The methodologies described herein are tailored for researchers and scientists engaged in drug discovery and development, aiming to streamline the generation of novel chemical entities for screening campaigns.
Introduction: The Rationale for a Benzofuran-Based Library
Benzofuran and its derivatives are ubiquitous in nature and have been extensively explored in synthetic medicinal chemistry, leading to compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The rigid, bicyclic structure of the benzofuran ring system provides a well-defined three-dimensional geometry, making it an excellent scaffold for presenting diverse functional groups to biological targets.
The strategic choice of This compound as the library core is based on several key principles:
-
Vectorial Diversity: The primary amine of the 5-ylmethylamine substituent serves as an ideal handle for diversification. It is a versatile nucleophile, readily participating in a wide range of robust chemical transformations suitable for parallel synthesis.[4]
-
Preservation of the Privileged Core: By functionalizing the exocyclic amine, the core benzofuran scaffold remains intact, preserving the foundational interactions that contribute to the bioactivity of this class of compounds.
-
Exploration of Chemical Space: The methylene spacer between the benzofuran ring and the amine provides conformational flexibility, allowing the appended functionalities to orient themselves effectively within a target's binding site.
This guide follows a logical workflow from conceptual design to practical execution, ensuring scientific integrity and reproducibility at each stage.
Library Design and Strategy
The design of a successful compound library hinges on the strategic selection of a core scaffold and a diverse set of building blocks. The goal is to generate a collection of molecules with a broad range of physicochemical properties, thereby increasing the probability of identifying a "hit" in a biological screen.
Core Scaffold Synthesis Strategy
The synthesis of the this compound core is achieved in two high-yielding steps from commercially available starting materials. The first step involves the formylation of a benzofuran intermediate to produce 1-benzofuran-5-carbaldehyde. The second, critical step is the direct reductive amination of this aldehyde using an ammonia source to furnish the desired primary amine.
Caption: Overall workflow for the synthesis and diversification of the library.
Building Block Selection for Diversity
To ensure broad coverage of chemical space, building blocks for the three parallel reactions should be selected based on diversity of their physicochemical properties. Commercial suppliers like Enamine, MilliporeSigma, and Combi-Blocks offer curated sets of building blocks designed for library synthesis.[5][6]
-
Carboxylic Acid Chlorides (for Acylation): A diverse set should include aliphatic (linear, branched, cyclic), aromatic, and heteroaromatic acyl chlorides. Variations in electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk are critical.
-
Sulfonyl Chlorides (for Sulfonylation): Selection should encompass a range of aromatic and aliphatic sulfonyl chlorides. Introducing substituents that can act as hydrogen bond donors or acceptors can significantly impact biological activity.
-
Aldehydes & Ketones (for Reductive Amination): A wide array of aldehydes (aliphatic, aromatic, heteroaromatic) will introduce significant structural diversity. The inclusion of a smaller, representative set of ketones can introduce α-substitution, adding another layer of structural complexity.
Table 1: Representative Building Blocks for Library Diversification
| Reaction Type | Building Block Class | Examples | Supplier Examples |
| Acylation | Acyl Chlorides | Acetyl chloride, Cyclohexanecarbonyl chloride, Benzoyl chloride, 4-Fluorobenzoyl chloride, Thiophene-2-carbonyl chloride | MilliporeSigma, Enamine[6] |
| Sulfonylation | Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride, Naphthalene-1-sulfonyl chloride | Enamine[5] |
| Reductive Amination | Aldehydes & Ketones | Isovaleraldehyde, Cyclopentanecarbaldehyde, 4-Pyridinecarboxaldehyde, Acetone, Cyclohexanone | Aurum Pharmatech |
Experimental Protocols
These protocols are designed for execution in a parallel format, for instance, using a 24 or 96-well reaction block. All reactions should be conducted in a well-ventilated fume hood.
Synthesis of Key Intermediate: 1-Benzofuran-5-carbaldehyde
This protocol is adapted from the procedure described by Benchchem.
Materials:
-
5-Bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3N Hydrochloric Acid (HCl)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry flask under a nitrogen atmosphere, add Mg turnings (0.92 g, 38 mmol), a single crystal of I₂, and 2.5 mL of anhydrous THF.
-
Add a small portion of 5-bromo-1-benzofuran (0.5 g) and reflux the mixture gently until the iodine color disappears, indicating the initiation of the Grignard reagent.
-
Slowly add the remaining 5-bromo-1-benzofuran (4.5 g, total of 25.4 mmol) dissolved in 25 mL of anhydrous THF, maintaining a gentle reflux. After the addition is complete, continue refluxing for 2 hours.
-
Cool the reaction mixture to -40 °C (e.g., using an acetonitrile/dry ice bath).
-
Add anhydrous DMF (3.6 g, 49 mmol) dropwise. Allow the mixture to warm slowly to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and carefully acidify to pH 2 with 3N HCl. Stir for 30 minutes.
-
Dilute with water (500 mL) and extract with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, petroleum ether/CH₂Cl₂) to yield 1-benzofuran-5-carbaldehyde. Expected Yield: ~50-60%.
Synthesis of Core Scaffold: this compound
This protocol is based on the well-established reductive amination methodology using sodium triacetoxyborohydride.[1]
Materials:
-
1-Benzofuran-5-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction vessel, add 1-benzofuran-5-carbaldehyde (1.0 mmol, 1.0 eq) and ammonium acetate (10.0 mmol, 10.0 eq).
-
Add anhydrous DCE or THF (0.2 M solution).
-
Stir the suspension at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or used directly in the next step if purity is sufficient.
Parallel Library Synthesis Protocols
The following protocols are designed for a 0.1 mmol scale per reaction well.
Caption: Workflow for the parallel acylation protocol.
Procedure:
-
Dispense a stock solution of this compound (0.1 mmol, 1.0 eq) in anhydrous DCM into each reaction well.
-
Add a base such as triethylamine (0.12 mmol, 1.2 eq).
-
To each well, add a unique acyl chloride building block (0.11 mmol, 1.1 eq) from a stock solution.
-
Seal the reaction block and agitate at room temperature for 4-12 hours.
-
Quench the reactions by adding an aqueous solution of NaHCO₃.
-
Perform a liquid-liquid extraction and isolate the organic phase (e.g., using a phase separator plate).
-
Evaporate the solvent to yield the crude amide products for purification (e.g., by preparative HPLC).
Caption: Workflow for the parallel sulfonylation protocol.
Procedure:
-
Dispense a stock solution of this compound (0.1 mmol, 1.0 eq) in anhydrous DCM or THF into each reaction well.
-
Add a non-nucleophilic base such as pyridine (0.15 mmol, 1.5 eq).
-
Cool the reaction block to 0 °C.
-
To each well, add a unique sulfonyl chloride building block (0.11 mmol, 1.1 eq) from a stock solution, dropwise.
-
Allow the reaction to warm to room temperature and agitate for 12-18 hours.
-
Quench the reactions with 1M HCl.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Isolate the organic phase and evaporate the solvent to yield the crude sulfonamide products for purification.
Caption: Workflow for the parallel reductive amination protocol.
Procedure:
-
Dispense a stock solution of this compound (0.1 mmol, 1.0 eq) in anhydrous DCE into each reaction well.
-
To each well, add a unique aldehyde or ketone building block (0.12 mmol, 1.2 eq).
-
Agitate the mixture for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (0.15 mmol, 1.5 eq) to each well.
-
Seal the reaction block and agitate at room temperature for 12-24 hours.
-
Quench the reactions by adding saturated aqueous NaHCO₃.
-
Perform a liquid-liquid extraction with DCM.
-
Isolate the organic phase and evaporate the solvent to yield the crude secondary amine products for purification.
Library Characterization and Data
Each purified compound should be characterized by LC-MS to confirm identity and purity (>90% is typically desired for screening). A representative subset of the library should also be characterized by ¹H NMR. Physicochemical properties should be calculated for each library member to assess its drug-likeness.
Table 2: Representative Characterization Data for a Synthesized Benzofuran Library (Data presentation modeled after Zawacka-Pankau, J. et al., with hypothetical values for this library)[2]
| Compound ID | R-Group (from Building Block) | Final Structure | Yield (%) | MW | cLogP |
| BF-AC-01 | Acetyl | 78 | 189.21 | 1.85 | |
| BF-SU-01 | Phenylsulfonyl | 65 | 287.34 | 2.90 | |
| BF-RA-01 | Benzyl | 72 | 237.30 | 3.51 | |
| BF-AC-02 | 4-Fluorobenzoyl | 75 | 283.29 | 3.10 | |
| BF-SU-02 | 4-Tolylsulfonyl | 68 | 301.37 | 3.25 | |
| BF-RA-02 | Cyclohexylmethyl | 70 | 243.35 | 4.15 |
Conclusion
This application note provides a detailed, experience-driven guide for the design and synthesis of a this compound-based compound library. The protocols are robust, scalable, and amenable to high-throughput parallel synthesis, enabling the efficient generation of a diverse set of novel molecules. By following this structured approach—from rational scaffold selection and diversification strategy to validated synthetic protocols—researchers can rapidly build high-quality chemical libraries poised to deliver valuable starting points for drug discovery programs.
References
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
- Cho, C. H., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2008). Parallel synthesis of a multi-substituted benzo[b]furan library. Journal of Combinatorial Chemistry, 10(6), 941–947.
- Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery.
- Zawacka-Pankau, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.
- Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
- Asynt. (2022). A Quick Introduction to Parallel Synthesis.
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: a review. European Journal of Medicinal Chemistry, 97, 483–504.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Dawood, K. M., & Abdel-Wahab, B. F. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(112), 92257-92271.
Sources
Application Notes and Protocols: The Strategic Use of 1-Benzofuran-5-ylmethylamine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Benzofuran Scaffold as a Privileged Structure in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.[2]
Among the vast array of heterocyclic scaffolds utilized in medicinal chemistry, the benzofuran core has emerged as a "privileged structure."[3][4] Its rigid, planar geometry and the presence of a hydrogen bond-accepting oxygen atom allow for favorable interactions within the ATP-binding pocket of many kinases. Benzofuran derivatives have been successfully developed as inhibitors of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5][6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 1-benzofuran-5-ylmethylamine , in the synthesis of a promising class of kinase inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss the structure-activity relationship (SAR) of the resulting compounds.
The Rationale for Employing this compound
The choice of this compound as a starting material is predicated on several key advantages in the context of kinase inhibitor synthesis:
-
Introduction of the Benzofuran Moiety: It directly incorporates the desirable benzofuran scaffold, which is known to anchor within the kinase hinge region or other key pockets.
-
Versatile Amino Group: The primary amine of the methylamine substituent serves as a versatile chemical handle for a variety of coupling reactions, most notably nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems like pyrimidines.[8]
-
Optimal Spacer: The methylene (-CH2-) linker between the benzofuran ring and the amine provides conformational flexibility, allowing the benzofuran moiety to adopt an optimal orientation within the binding site for enhanced potency.
-
Vector for Further Functionalization: The benzofuran ring itself can be further substituted to explore SAR and fine-tune the pharmacological properties of the final inhibitor.
Synthetic Pathways and Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves its coupling to a heterocyclic core, often a substituted pyrimidine, which is a common scaffold in many approved kinase inhibitors.
Workflow for the Synthesis of Benzofuran-Pyrimidine Kinase Inhibitors
Caption: A generalized workflow for the synthesis of benzofuran-pyrimidine kinase inhibitors.
Protocol 1: Synthesis of the Starting Material, this compound
While this compound can be sourced commercially, this protocol details its synthesis from the more readily available 1-benzofuran-5-carbaldehyde via reductive amination.
Reaction Scheme:
Materials:
-
1-Benzofuran-5-carbaldehyde
-
Ammonium acetate (NH4OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 1-benzofuran-5-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)3 is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the aldehyde to the alcohol.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a Representative Benzofuran-Pyrimidine Kinase Inhibitor
This protocol describes a general method for the nucleophilic aromatic substitution of a di-substituted pyrimidine with this compound, a common strategy in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: Key structure-activity relationships for benzofuran-pyrimidine kinase inhibitors.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. Its strategic use allows for the efficient incorporation of the privileged benzofuran scaffold, while the primary amine provides a convenient handle for further molecular elaboration. The synthetic protocols outlined in this application note provide a robust framework for the generation of libraries of benzofuran-pyrimidine derivatives for screening against various kinase targets.
The SAR data, though illustrative, underscores the importance of systematic modification of both the pyrimidine and benzofuran moieties to optimize potency and selectivity. Future work in this area could focus on exploring a wider range of substituents on both ring systems, as well as investigating alternative heterocyclic cores to be coupled with this compound, to discover novel kinase inhibitors with improved therapeutic profiles.
References
- Al-Warhi, T., et al. (2020). Design, synthesis, and biological evaluation of dinaciclib and CAN508 hybrids as CDK inhibitors. Drug Development Research.
- Barghash, A. M., et al. (2022). Recent advances in the chemistry and pharmacology of benzofuran-based anticancer agents. European Journal of Medicinal Chemistry.
- Dawood, K. M. (2019). An update on benzofuran inhibitors: a patent review.
- Eldehna, W. M., et al. (2021). Design, synthesis, and biological evaluation of novel benzofuran-based derivatives as potential anticancer agents. Bioorganic Chemistry.
- Eldehna, W. M., et al. (2022). Discovery of novel benzofuran-scaffold-based compounds with potent anti-proliferative activity against human cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Geissler, J. F., et al. (1992). Thiazolidine-diones. 2. 5-((4-(2-(N-methyl-N-(2-pyridyl)amino)ethoxy)phenyl)methylene)-2,4-thiazolidinedione and related compounds as potent and selective inhibitors of the platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 35(17), 3085–3089.
- Ghorab, M. M., et al. (2015). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 5(20), 15127-15142.
- Lydon, N. B., et al. (1990). Tyrosine kinase activity of the c-abl protein and its role in chronic myelogenous leukemia. Oncogene Research, 5(3), 161–173.
- Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(51), 29776-29799.
- Mohammed, E. R., & Elmasry, A. A. (2022).
- Mohammed, E. R., et al. (2021). Synthesis, biological evaluation, and molecular docking of new benzofuran derivatives as potential anticancer agents. Bioorganic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Benzofuran-5-amine in Developing Novel Antitumor Agents.
- Said, M. F. M., et al. (2020). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1227-1240.
- Shete, R. V., et al. (2023). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Journal of Heterocyclic Chemistry, 60(5), 843-853.
- U.S. Patent No. 5,521,184. (1996).
- Wang, L., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), 231.
- Zeid, M. M., et al. (2024).
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
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Application Notes & Protocols: 1-Benzofuran-5-ylmethylamine as a Versatile Scaffold for pH-Sensitive Fluorescent Probes
Sources
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 1-Benzofuran-5-ylmethylamine in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming solubility issues encountered with 1-Benzofuran-5-ylmethylamine in biological assays. Our goal is to ensure the scientific integrity of your experiments by helping you achieve accurate and reproducible results.
Introduction: Understanding the Solubility Profile of this compound
This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common solubility-related problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
This is a classic issue known as "precipitation upon dilution." While this compound may be soluble in a high concentration of an organic solvent like DMSO, its solubility drastically decreases in a predominantly aqueous environment. The final concentration of DMSO in your assay is likely too low to maintain its solubility.
Troubleshooting Steps:
-
Optimize Your Dilution Protocol: Instead of adding a large volume of your aqueous buffer to a small volume of your DMSO stock, try adding the DMSO stock dropwise to the vigorously vortexing or stirring assay buffer. This rapid dispersion can prevent the formation of localized high concentrations of the compound that trigger precipitation.
-
Lower the Final Concentration: The simplest first step is to test if the compound remains soluble at a lower final concentration in your assay.
-
Incorporate a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01% - 0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Be sure to run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.
Q2: How can I leverage the chemical properties of this compound to improve its solubility?
Understanding the compound's structure is key. This compound is a primary amine. The basicity of the amine group can be exploited to enhance its aqueous solubility through pH modification.
pH Adjustment Strategy:
The primary amine group of this compound is expected to have a pKa similar to that of benzylamine, which is approximately 9.33.[4][5][6][7][8]
-
Below the pKa (Acidic pH): The amine group will be protonated (R-NH3+), forming a salt which is generally more water-soluble.
-
Above the pKa (Basic pH): The amine group will be in its neutral, free base form (R-NH2), which is less soluble.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 5.0 to 8.0 (a common range for biological assays).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a small, consistent volume of the DMSO stock to each buffer to achieve your desired final concentration.
-
Incubate the solutions at the assay temperature for a set period (e.g., 30 minutes).
-
Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
This experiment will help you determine the optimal pH for your assay to maintain the solubility of this compound.
Workflow for pH-Dependent Solubility Testing
Caption: Workflow for determining the optimal pH for this compound solubility.
Q3: Are there other solubilizing agents I can use if pH adjustment and surfactants are not sufficient or compatible with my assay?
Yes, several other strategies can be employed, though they may require more extensive validation to ensure they do not interfere with your experimental system.
Alternative Solubilization Strategies:
| Strategy | Mechanism of Action | Typical Concentration | Considerations |
| Co-solvents | Increase the polarity of the solvent system, enhancing the solubility of the compound. | 1-5% | Can affect protein conformation and enzyme activity. Common co-solvents include ethanol, methanol, and polyethylene glycol (PEG). |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment. | Varies (mM range) | Can alter the free concentration of the compound, potentially affecting its biological activity. Beta-cyclodextrins are commonly used. |
| Bovine Serum Albumin (BSA) | Binds to hydrophobic molecules, increasing their apparent solubility. | 0.1-1% | Can sequester the compound, reducing its availability to bind to the target. Only suitable for assays where this interaction is acceptable. |
Decision Tree for Solubility Enhancement
Caption: A decision-making flowchart for selecting a suitable solubility enhancement strategy.
Best Practices for Handling Poorly Soluble Compounds
-
Stock Solution Preparation: Always prepare stock solutions in a solvent in which the compound is freely soluble, such as 100% DMSO.
-
Storage: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and compound degradation. When thawing, ensure the compound is fully redissolved by warming to room temperature and vortexing before use.
-
Vehicle Controls: Always include a vehicle control in your experiments that contains the same concentration of the solubilizing agent(s) as your test samples. This is crucial for identifying any effects of the solvent or excipients on your assay.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference. You may achieve a supersaturated, kinetically soluble state that can precipitate over time. Ensure your assay incubation time is within the window of kinetic solubility.
By systematically applying these troubleshooting strategies and best practices, you can overcome the solubility challenges associated with this compound and ensure the reliability and accuracy of your biological data.
References
- PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information.
- IJSDR. (2020). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific & Engineering Research, 11(5).
- MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8345.
- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information.
- ResearchGate. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems.
- RSC Publishing. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(45), 29333-29353.
- PubMed Central. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 25(18), 4233.
- PubChem. (n.d.). 1-(Benzofuran-5-YL)-N-methylbutan-2-amine. National Center for Biotechnology Information.
- Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C9H9NO | CID 2795182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzylamin | 100-46-9 [m.chemicalbook.com]
- 8. Benzylamine | 100-46-9 [chemicalbook.com]
optimizing reaction conditions for 1-Benzofuran-5-ylmethylamine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 1-Benzofuran-5-ylmethylamine, a crucial building block in medicinal chemistry.[1][2] As Senior Application Scientists, we offer troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal reaction conditions and outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My reductive amination of 1-benzofuran-5-carbaldehyde is resulting in low yields of the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the reductive amination of 1-benzofuran-5-carbaldehyde are a common issue stemming from several factors. The primary culprits are often suboptimal reaction conditions, inefficient imine formation, or competing side reactions.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine source (e.g., ammonia or an ammonium salt) to form the imine intermediate is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can drive the equilibrium towards imine formation. Conducting the reaction under mildly acidic conditions (pH 4-5) can also catalyze imine formation.[3]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Solution: Sodium cyanoborohydride (NaBH3CN) is a preferred reagent for reductive aminations because it is mild enough to selectively reduce the imine in the presence of the aldehyde.[3][4] Stronger reducing agents like sodium borohydride (NaBH4) can prematurely reduce the starting aldehyde to an alcohol, lowering the overall yield of the desired amine.[3] Ensure the NaBH3CN is fresh and has been stored under anhydrous conditions.
-
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to 5-(hydroxymethyl)-1-benzofuran.
-
Reaction Temperature and Time: Both parameters can significantly influence the reaction outcome.
-
Solution: Typically, imine formation is carried out at room temperature, followed by reduction at a similar or slightly lower temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition or side product formation.
-
Question 2: I am observing significant byproduct formation during my synthesis. How can I identify and minimize these impurities?
Answer:
Byproduct formation is a frequent challenge. The most common impurities arise from the reduction of the starting aldehyde, over-alkylation of the amine product, or reactions involving the benzofuran ring itself.
Probable Causes & Solutions:
-
Aldehyde Reduction: As discussed, the formation of 5-(hydroxymethyl)-1-benzofuran is a common byproduct.
-
Solution: Employ a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are less likely to reduce the aldehyde compared to the imine.[4]
-
-
Over-alkylation: If a primary amine is used as the nitrogen source, it can react further to form secondary and tertiary amines.
-
Purification Challenges: Incomplete separation of the product from byproducts and unreacted starting materials can be mistaken for poor reaction performance.
-
Solution: Column chromatography is typically required to obtain the pure this compound.[8] A gradient elution system using a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[9] The polarity of the eluent can be gradually increased to first elute the less polar starting aldehyde and then the more polar amine product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods start from commercially available 1-benzofuran derivatives. The two primary strategies are:
-
Reductive Amination of 1-Benzofuran-5-carbaldehyde: This is a direct and efficient one-pot method where the aldehyde is reacted with an amine source in the presence of a selective reducing agent.[3][10]
-
Reduction of 1-Benzofuran-5-carbonitrile: The nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).[10]
-
Gabriel Synthesis: This multi-step method involves the alkylation of potassium phthalimide with 5-(bromomethyl)-1-benzofuran, followed by hydrazinolysis to release the primary amine.[6][11] This method is particularly useful for avoiding over-alkylation.[7][12]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (1-benzofuran-5-carbaldehyde) and the product (this compound). The starting aldehyde is less polar and will have a higher Rf value, while the amine product is more polar and will have a lower Rf value. Staining with an appropriate agent, such as potassium permanganate or ninhydrin, can help visualize the spots.
Q3: What are the key safety precautions I should take when working with the reagents for this synthesis?
A3: Safety is paramount in the laboratory.
-
Sodium Cyanoborohydride (NaBH3CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lithium Aluminum Hydride (LiAlH4): This is a highly reactive and pyrophoric reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used in these syntheses (e.g., tetrahydrofuran, dichloromethane, methanol) are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Optimizing Reaction Conditions: A Comparative Overview
The choice of synthetic route and reaction conditions can significantly impact the yield and purity of this compound. The following table provides a comparison of key parameters for the most common synthetic methods.
| Synthetic Method | Starting Material | Key Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |
| Reductive Amination | 1-Benzofuran-5-carbaldehyde | NH4OAc, NaBH3CN | Methanol, Dichloroethane | Room Temperature | One-pot, high atom economy | Potential for side reactions |
| Nitrile Reduction | 1-Benzofuran-5-carbonitrile | LiAlH4 | Tetrahydrofuran (THF) | 0 °C to Reflux | High yield | Requires stringent anhydrous conditions |
| Gabriel Synthesis | 5-(Bromomethyl)-1-benzofuran | Potassium phthalimide, Hydrazine | Dimethylformamide (DMF) | Varies | Avoids over-alkylation | Multi-step, lower overall yield |
Detailed Experimental Protocol: Reductive Amination
This protocol provides a step-by-step guide for the synthesis of this compound via reductive amination of 1-benzofuran-5-carbaldehyde.
Materials:
-
1-Benzofuran-5-carbaldehyde
-
Ammonium acetate (NH4OAc)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 1-benzofuran-5-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol.
-
Slowly add the NaBH3CN solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Caption: Workflow for Reductive Amination Synthesis.
References
- PubChem. This compound. [Link]
- RSC Publishing.
- NIH.
- Journal of Organic Chemistry and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
- Chemistry LibreTexts. Gabriel Synthesis. [Link]
- Master Organic Chemistry. The Gabriel Synthesis. [Link]
- ResearchGate.
- NIH. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. [Link]
- Master Organic Chemistry.
- ResearchGate.
- Taylor & Francis Online. Synthesis of Substituted Benzofuran3(2h)one Enamines. [Link]
- Wikipedia.
- Ajay Bhadouriya. UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. [Link]
- PubMed. Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. [Link]
- BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
- PubChem. (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]
Technical Support Center: Purification of 1-Benzofuran-5-ylmethylamine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 1-Benzofuran-5-ylmethylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy.
This compound presents a unique set of purification challenges stemming from the combination of a basic primary amine and a potentially sensitive benzofuran heterocyclic system.[1][2] Issues such as chromatographic peak tailing, product degradation, and removal of closely-related impurities are common hurdles. This guide provides a structured, problem-solving approach to overcome these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format. Each answer provides an explanation of the root cause and a series of actionable solutions.
Q1: My flash chromatography on silica gel shows severe peak tailing and I'm getting poor recovery. What's happening and how can I fix it?
Root Cause Analysis: This is the most common issue encountered when purifying basic compounds like primary amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via acid-base interactions. This strong binding leads to a slow, continuous elution from the column, resulting in broad, tailing peaks and, in severe cases, irreversible adsorption and loss of material.[3][4]
Solutions:
-
Mobile Phase Modification (The Quick Fix): Neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your target amine to elute more symmetrically.
-
Protocol: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the polar component of your mobile phase (e.g., methanol or ethyl acetate).
-
Self-Validation: You should observe a dramatic improvement in peak shape and an increase in the calculated Rf value on TLC when the plate is developed in a chamber containing the modified solvent system.
-
-
Switching the Stationary Phase (The Robust Solution): If tailing persists or if your compound is particularly sensitive, the best approach is to change the stationary phase to one that is not acidic.[4]
-
Amine-Functionalized Silica: These columns have a bonded phase that masks the acidic silanols, providing an ideal surface for purifying basic compounds.[4]
-
Basic Alumina: Alumina is basic in nature and offers an excellent alternative to silica for amine purification.
-
Reversed-Phase (C18) Chromatography: For polar amines, reversed-phase chromatography can be highly effective. The separation is based on hydrophobicity rather than polar interactions.[5] Using a mobile phase with a slightly alkaline pH can ensure the amine is in its neutral, free-base form, improving retention and peak shape.[3]
-
Workflow for Overcoming Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Q2: I'm observing a new, colored impurity forming during my aqueous workup or after letting the purified compound sit on the bench. What is it?
Root Cause Analysis: Benzofuran derivatives can be susceptible to oxidation and degradation, especially when exposed to air, light, or harsh pH conditions.[6][7] The amine functionality can also promote oxidation. The formation of colored byproducts often indicates oxidative decomposition or polymerization.
Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent evaporation and storage.
-
Minimize Air Exposure in Solution: Use degassed solvents for your workup and chromatography. Bubbling argon or nitrogen through your solvents for 15-20 minutes before use can significantly reduce dissolved oxygen.
-
Light Protection: Store the compound in amber vials or wrap glassware in aluminum foil to protect it from light.[7]
-
Controlled pH: During acid-base extractions, avoid using excessively strong acids or bases and minimize the time the compound spends in the aqueous phase. Use milder acids like citric acid or tartaric acid for extraction if possible.
-
Antioxidants: For long-term storage, adding a radical scavenger like BHT (Butylated hydroxytoluene) in trace amounts can be considered, though this may complicate its use in subsequent biological assays.
Q3: My NMR shows that my "purified" material is a mixture of primary and secondary amines. How can I separate them?
Root Cause Analysis: This is a common issue if the synthesis involved an N-alkylation step where over-alkylation occurred, or a reductive amination where the intermediate imine reacted with another molecule of the product.[8][9] These closely related impurities can be challenging to separate.
Solutions:
-
Optimized Chromatography: Fine-tuning your chromatographic method is the first line of defense.
-
Shallow Gradient: Use a very slow, shallow gradient during flash chromatography. This can often provide the resolution needed to separate the primary amine from its more non-polar secondary amine byproduct.
-
Stationary Phase Selectivity: Different stationary phases offer different selectivities. If an amine column doesn't work, try a diol or cyano-functionalized column, which can offer unique interaction mechanisms.[10]
-
-
Buffer-Based Extraction: This elegant method leverages the difference in basicity (pKa) between primary, secondary, and tertiary amines. While primarily used for separating all three, the principle can be adapted.[8] The general idea is to use a specific pH buffer that will protonate one amine (making it water-soluble) while leaving the other as a free base (soluble in an organic solvent). This requires careful pKa analysis and optimization but can be a powerful, scalable alternative to chromatography.
-
Derivatization: In challenging cases, you can temporarily derivatize the primary amine. For example, reacting the mixture with an aldehyde (like benzaldehyde) will form an imine with the primary amine, drastically changing its polarity. The secondary amine will not react. You can then easily separate the non-polar imine from the unreacted secondary amine via chromatography. The imine can then be hydrolyzed back to the primary amine using a mild acidic workup.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: Based on the general stability of benzofurans and amines, the ideal storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.[6][11]
Q: Can I use crystallization to purify this compound? A: Yes. Since the compound is a solid, crystallization is an excellent method for final purification, especially for removing trace impurities after chromatography.[12] The key is to perform thorough solvent screening to find a system where the compound is highly soluble when hot and poorly soluble when cold. Common solvent systems to try include Ethyl Acetate/Hexanes, Isopropanol/Water, or Toluene.
Q: What are the expected byproducts from the synthesis of this compound? A: This depends heavily on the synthetic route.[13][14] For example:
-
From 5-formylbenzofuran via reductive amination: Unreacted aldehyde, the secondary amine dimer, and potentially residual reducing agents (e.g., borohydride salts).
-
From 5-cyanobenzofuran via reduction: Unreacted nitrile, and potentially the corresponding carboxylic acid if hydrolysis occurs during workup.
-
From 5-(chloromethyl)benzofuran via substitution with an amine source: Unreacted starting material and over-alkylation products.[9]
Standardized Protocols
Protocol 1: Optimized Flash Chromatography on Modified Silica
This protocol is designed to provide good peak shape and resolution for primary amines on standard silica gel.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane (DCM) or the chromatography solvent. If solubility is low, pre-adsorb the material onto a small amount of silica gel.
-
Mobile Phase Preparation: Prepare the eluent system (e.g., a gradient of 0-10% Methanol in DCM). To the methanol stock bottle, add 1% v/v triethylamine (TEA) or concentrated ammonium hydroxide. Mix thoroughly.
-
Column Equilibration: Equilibrate the silica gel column with the starting mobile phase (e.g., 100% DCM with 0.1% TEA implicitly present if mixed with the methanol) for at least 3-5 column volumes.
-
Elution: Load the sample and begin the gradient elution. The presence of the competing base should result in sharp, symmetrical peaks.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
Data Table: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Rationale & Comments |
| Silica Gel | Dichloromethane / Methanol | 1% TEA or NH₄OH | Classic normal phase. The modifier is essential to prevent peak tailing.[3] |
| Silica Gel | Ethyl Acetate / Hexanes | 1% TEA | Good for less polar impurities. Modifier is still required. |
| Amine-Silica | Ethyl Acetate / Hexanes | None required | Ideal for amines. Often provides sharper peaks than modified silica without needing an additive.[4] |
| Reversed-Phase C18 | Water / Acetonitrile | 0.1% Formic Acid or NH₄OH | Separates based on hydrophobicity. Acidic modifier protonates the amine (more polar), while a basic modifier keeps it neutral (more retained).[5] |
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing neutral or acidic impurities from the crude product.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or DCM (approx. 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (or 10% citric acid for sensitive substrates). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Wash Organic Layer (Optional): Combine the organic layers and wash with brine to remove residual water-soluble components. This layer contains neutral impurities and can be discarded.
-
Basification: Combine the acidic aqueous layers. Cool the solution in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. The amine will deprotonate and precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous layer 3-4 times with a fresh organic solvent (ethyl acetate or DCM) to recover the purified free-base amine.
-
Final Wash and Dry: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction
Sources
- 1. This compound | C9H9NO | CID 2795182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
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- 10. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. Benzofuran synthesis [organic-chemistry.org]
- 14. jocpr.com [jocpr.com]
identifying and minimizing byproducts in 1-Benzofuran-5-ylmethylamine reactions
A Guide to Identifying and Minimizing Byproducts in Reductive Amination Reactions
Welcome to the Technical Support Center for the synthesis of 1-Benzofuran-5-ylmethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, with a focus on troubleshooting and minimizing unwanted byproducts. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, which is commonly prepared via reductive amination of 1-benzofuran-5-carboxaldehyde.
Question 1: Low Yield of this compound and Presence of a Major Byproduct with a Mass Corresponding to the Starting Aldehyde's Alcohol.
Possible Cause: Inefficient imine formation and/or premature reduction of the starting aldehyde, 1-benzofuran-5-carboxaldehyde, to 1-benzofuran-5-ylmethanol. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) under conditions that do not sufficiently favor imine formation.[1][2]
Solutions:
-
Optimize the Reducing Agent: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred choice as it selectively reduces the iminium ion in the presence of the aldehyde, thus minimizing the formation of the alcohol byproduct.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion, particularly at a controlled pH of around 6-7.[1][3] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions.[1][3]
-
Stepwise Procedure: If using sodium borohydride, a stepwise approach is recommended. First, allow sufficient time for the imine to form by stirring the 1-benzofuran-5-carboxaldehyde and the amine source (e.g., ammonia or an ammonium salt) together before introducing the reducing agent.[2][4] This ensures a higher concentration of the imine intermediate is present for reduction.
-
pH Control: The pH of the reaction mixture can significantly impact the rate of imine formation. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal to facilitate the dehydration step in imine formation without protonating the amine nucleophile excessively.
Experimental Protocol: Stepwise Reductive Amination using NaBH₄
-
Dissolve 1-benzofuran-5-carboxaldehyde and a suitable ammonium salt (e.g., ammonium acetate) in an appropriate solvent (e.g., methanol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS to observe the consumption of the aldehyde.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Quench the reaction carefully with water and proceed with standard work-up and purification.
Question 2: Formation of a Tertiary Amine Byproduct (Bis-alkylation).
Possible Cause: The newly formed primary amine, this compound, can react with another molecule of 1-benzofuran-5-carboxaldehyde to form a secondary imine, which is then reduced to a tertiary amine byproduct. This is more likely to occur if there is an excess of the aldehyde or if the reaction conditions favor further alkylation.
Solutions:
-
Stoichiometry Control: Use a large excess of the amine source (e.g., ammonia or ammonium salt) to outcompete the primary amine product for reaction with the aldehyde.
-
Slow Addition of Aldehyde: If using a specific primary amine, adding the aldehyde slowly to a solution of the amine and the reducing agent can help maintain a low concentration of the aldehyde, thereby disfavoring the second alkylation.
-
Non-acidic Conditions: The formation of the tertiary amine can sometimes be suppressed by running the reductive amination under non-acidic conditions.[5]
-
Pre-formation of the Imine: Forming the imine before adding the reducing agent can also help suppress the formation of the tertiary amine.[5]
Question 3: Complex Mixture of Byproducts and Difficulty with Purification.
Possible Cause: Benzofuran rings can be susceptible to various side reactions, especially under harsh conditions (e.g., strong acids, high temperatures).[6] This can lead to a complex mixture of byproducts that are difficult to separate from the desired product.
Solutions:
-
Mild Reaction Conditions: Employ mild reaction conditions whenever possible. This includes using milder reducing agents and avoiding high temperatures and strongly acidic or basic conditions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the benzofuran ring or other sensitive functional groups.
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying amines. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate followed by a switch to dichloromethane/methanol), can effectively separate the desired amine from less polar byproducts and starting materials.
-
Acid-Base Extraction: Utilize the basicity of the amine product. An acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the reductive amination of 1-benzofuran-5-carboxaldehyde?
A1: The choice of solvent depends on the reducing agent. For reactions with sodium triacetoxyborohydride (STAB), anhydrous solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used.[2][4] For sodium borohydride or sodium cyanoborohydride, protic solvents like methanol or ethanol are often suitable.[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. TLC can quickly show the consumption of the starting aldehyde and the formation of the product. LC-MS provides more detailed information, allowing for the identification of the desired product and any byproducts by their mass-to-charge ratio.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas, especially under acidic conditions.[1] Always handle it in a well-ventilated fume hood and follow appropriate safety protocols. Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions carefully and avoid ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use catalytic hydrogenation for this reaction?
A4: Catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) is another method for reductive amination.[1] It can be a very clean and efficient method. However, care must be taken as some catalysts can also reduce other functional groups or potentially open the furan ring under harsh conditions.
III. Visualizing Reaction Pathways
Reductive Amination and Key Byproduct Formation
Caption: Main reaction and common byproduct pathways.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing 1-Benzofuran-5-ylmethylamine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 1-Benzofuran-5-ylmethylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of various biologically active molecules, optimizing the yield and purity of its derivatives is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common challenges in the lab.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question: My N-acylation reaction with a carboxylic acid is showing low conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in N-acylation reactions using a free carboxylic acid is a common problem, typically stemming from insufficient activation of the carboxyl group. The direct reaction between an amine and a carboxylic acid to form an amide requires high temperatures and removal of water, which can be degrading to complex molecules.
Probable Causes & Solutions:
-
Poor Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be converted into a more reactive species.
-
Solution 1 (Use an Activating Agent): Employ standard peptide coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective. These reagents form a highly reactive activated ester in situ, which is then readily attacked by the amine.
-
Solution 2 (Convert to Acyl Halide/Anhydride): For simpler, robust substrates, convert the carboxylic acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) or a symmetric anhydride. These are much more electrophilic and will react more readily with this compound, often in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the generated acid.
-
-
Incorrect Stoichiometry or Base: An inappropriate choice or amount of base can hinder the reaction.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid species. When using coupling reagents or acyl halides, at least one equivalent of a non-nucleophilic base is required to neutralize the acid byproduct. Using a hindered base like DIPEA prevents it from competing with your primary amine as a nucleophile.
-
-
Solvent Issues: The solvent may not adequately dissolve all reagents or could be participating in side reactions.
-
Solution: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard choices. Ensure your starting materials are fully dissolved before proceeding.
-
Question: I'm attempting N-alkylation with an alkyl halide and getting significant amounts of the di-alkylated product. How can I improve selectivity for the mono-alkylated amine?
Answer:
Over-alkylation is a classic challenge because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first.
Probable Causes & Solutions:
-
Relative Reactivity: The product is more reactive than the starting material.
-
Solution 1 (Stoichiometric Control - Not Ideal): Using a large excess of the starting amine can favor mono-alkylation, but this is impractical when this compound is the valuable component.
-
Solution 2 (Switch to Reductive Amination): This is the most robust and widely recommended solution.[3][4] Reacting this compound with an appropriate aldehyde or ketone forms an imine (or iminium ion) intermediate, which is then reduced in situ. This pathway inherently prevents over-alkylation as the secondary amine product does not readily react further under these conditions. This method offers superior control and often higher yields of the desired mono-alkylated product.
-
Solution 3 (Use a Bulky Alkylating Agent): If direct alkylation must be used, employing a sterically hindered alkylating agent can sometimes disfavor the second addition to the more crowded secondary amine.
-
Question: My reductive amination reaction has stalled with low yield. What factors should I investigate?
Answer:
A stalled reductive amination points to an issue with one of the two key steps: imine formation or the reduction itself.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The condensation of the amine and the carbonyl is a reversible, equilibrium-driven process that produces water.
-
Solution: Add a dehydrating agent, such as powdered 4 Å molecular sieves, to the reaction mixture. This sequesters the water produced and drives the equilibrium towards the imine, increasing the concentration of the intermediate to be reduced.
-
-
Incorrect Reducing Agent: Not all reducing agents are suitable for reductive amination. Strong, unselective hydrides like LiAlH₄ will reduce the carbonyl before it can form an imine.
-
Solution: Use a hydride reagent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, effective, and tolerant of many functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[5] Newer, specialized reagents like benzylamine-borane have also been shown to be effective under mild conditions.[5]
-
-
pH Control: Imine formation is pH-dependent. The reaction requires protonation of the carbonyl but a free amine nucleophile.
-
Solution: The reaction is often optimal under mildly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid, which also helps catalyze imine formation. For sensitive substrates, using a pre-formed imine can sometimes improve results.
-
Caption: A decision tree for troubleshooting low-yield functionalization reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reactivity profile of the benzofuran ring itself? Do I need to worry about side reactions?
The benzofuran core is an electron-rich aromatic system. The C2 and C3 positions of the furan ring are particularly susceptible to electrophilic attack.[6] While the primary amine is the most nucleophilic site, strong electrophiles or harsh acidic conditions (e.g., Friedel-Crafts acylations) could potentially lead to side reactions on the ring. For most standard amine functionalization protocols carried out under neutral or mildly basic/acidic conditions, the ring is generally stable. Always monitor your reactions by TLC or LC-MS for the appearance of unexpected, non-polar byproducts.
Q2: How should I choose a solvent for my functionalization reaction?
The ideal solvent should:
-
Fully dissolve all reactants and key reagents.
-
Be inert to the reaction conditions (e.g., avoid protic solvents like methanol with highly reactive acyl chlorides).
-
Have an appropriate boiling point for the desired reaction temperature.
-
Facilitate easy workup and product isolation.
Common choices include:
-
DCM/THF: For reactions at or below room temperature (e.g., acylations, STAB reductions).
-
DMF/Acetonitrile: For reactions requiring higher temperatures, though DMF can be difficult to remove.
-
1,2-Dichloroethane (DCE): Often used for reductive aminations that require gentle heating.
Q3: What are the best methods for monitoring reaction progress and purity?
A multi-technique approach is best:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a UV lamp to visualize the aromatic spots. Staining (e.g., with ninhydrin) can help differentiate the primary amine starting material from the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the conversion of starting material and the formation of product and byproducts by tracking their respective molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can provide definitive structural information and quantitative assessment of conversion if an internal standard is used.
Section 3: Validated Experimental Protocols
Protocol 1: High-Yield N-Acylation using HATU Coupling
This protocol describes the coupling of this compound with a generic carboxylic acid.
Reagents & Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
-
Saturated aq. NaHCO₃, 1 M aq. HCl, Brine
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the acid.
-
Add this compound (1.0 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[7][8]
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This protocol details the reaction of this compound with an aldehyde or ketone.
Reagents & Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Powdered 4 Å Molecular Sieves
-
1,2-Dichloroethane (DCE)
-
Saturated aq. NaHCO₃
-
Anhydrous MgSO₄
Step-by-Step Methodology:
-
To a flask containing a stir bar, add this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and powdered 4 Å molecular sieves (approx. 100 mg per mmol of amine).
-
Add anhydrous DCE and stir the suspension at room temperature for 1 hour to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise over 10 minutes. A slight effervescence may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Filter the mixture to remove the molecular sieves, and separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Reducing Agent | Abbreviation | Pros | Cons |
| Sodium Triacetoxyborohydride | STAB | Mild, highly selective, commercially available, tolerant of many functional groups. | Can be slow with hindered ketones; stoichiometric reagent. |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective. | Highly toxic (releases HCN gas in acid); waste disposal concerns. |
| Catalytic Hydrogenation | H₂/Pd-C | "Green" (no stoichiometric waste), can be cost-effective on a large scale. | Reduces other functional groups (alkenes, alkynes, nitro groups); requires specialized pressure equipment. |
| Benzylamine-Borane | - | Mild conditions, air-stable reagent. | [5] Less common than other agents; introduces benzylamine into the reaction. |
| Imine Reductases | IREDs | Extremely high chemo- and stereoselectivity; sustainable (biocatalytic). | [3][4] Requires specific enzyme screening; may not be suitable for all substrates; requires expertise in biocatalysis. |
References
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.National Institutes of Health (NIH).
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.Semantic Scholar.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.ResearchGate.
- Reductive aminations by imine reductases: from milligrams to tons.National Institutes of Health (NIH).
- Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.National Institutes of Health (NIH).
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents.National Institutes of Health (NIH).
- Reactivity of Benzofuran Derivatives.ResearchGate.
- This compound.PubChem.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.BYU ScholarsArchive.
- Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides.National Institutes of Health (NIH).
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.ResearchGate.
- Recent Catalytic Advances on the Sustainable Production of Primary Furanic Amines from the One-Pot Reductive Amination of 5-Hydroxymethylfurfural.PubMed.
- Reductive aminations by imine reductases: from milligrams to tons.RSC Publishing.
Sources
- 1. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 1-Benzofuran-5-ylmethylamine Stability and Storage Guide
Welcome to the technical support guide for 1-Benzofuran-5-ylmethylamine (CAS: 37798-08-6). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its experimental lifecycle. As a primary aromatic amine fused to a benzofuran core, this compound's reactivity is key to its utility, but it also necessitates specific handling and storage protocols to prevent degradation and ensure experimental reproducibility.[1][2] This guide provides direct answers to common challenges and outlines best practices based on established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The compound, received as a solid, has become discolored (e.g., yellow, brown) or appears oily/melted.
-
Potential Cause: This is the most frequently encountered issue and typically points to one or more of three factors:
-
Oxidation: The primary amine group is susceptible to air oxidation, a common degradation pathway for aromatic amines that often results in the formation of colored impurities.[3] The benzofuran ring system may also be sensitive to air.[4]
-
Light Exposure: Benzofuran and its derivatives can be light-sensitive, which can catalyze degradation and lead to discoloration.[4][5]
-
Temperature Fluctuation: The compound has a low melting point of 32-34°C.[6] Exposure to temperatures at or above this range, which can easily occur during shipping or in a poorly regulated lab environment, will cause it to melt. While melting itself is a physical change, the increased molecular mobility in the liquid state can accelerate degradation.
-
-
Recommended Solution & Proactive Strategy:
-
Purity Verification: Before use, assess the purity of the discolored material using an appropriate analytical method (e.g., ¹H NMR, LC-MS) to determine if it is still suitable for your experiment.
-
Proactive Aliquoting: Upon receipt, and before any signs of degradation appear, it is critical to aliquot the material into smaller, single-use quantities in a controlled environment (e.g., a glove box or under a stream of inert gas). This minimizes the exposure of the bulk material to air and moisture with each use.
-
Inert Atmosphere: Store aliquots under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light.
-
Strict Temperature Control: Ensure storage is consistently maintained at the recommended 2-8°C.[6][7]
-
Issue 2: Inconsistent or lower-than-expected yields in a chemical reaction.
-
Potential Cause: Assuming all other reagents and conditions are correct, inconsistent results are often traced back to a lower active concentration of the reagent due to degradation. The presence of impurities from degradation can also interfere with the intended reaction pathway.
-
Recommended Solution:
-
Use a Fresh Aliquot: Always use a fresh, previously unopened aliquot for critical experiments. Avoid using material from a "stock" bottle that has been opened multiple times.
-
Quantify Before Use: If the material's integrity is in doubt, perform a quantitative analysis (e.g., qNMR) to determine the exact purity and adjust the amount used in the reaction accordingly.
-
Review Handling Protocol: Ensure that solutions of the amine are prepared immediately before use and are not stored, as stability in solution is significantly lower than in the neat, solid state.
-
Issue 3: The compound fails to dissolve completely or causes unexpected side reactions in acidic media.
-
Potential Cause: Primary aromatic amines are known to have stability issues in acidic media, which can lead to an underestimation of the active compound.[8] The amine can protonate, but it can also participate in acid-catalyzed degradation or side reactions.[9]
-
Recommended Solution:
-
pH Stability Test: If your protocol requires an acidic environment, perform a small-scale, time-course stability study of this compound in your specific medium. Monitor its concentration over time via LC-MS.
-
Fresh Solutions: Prepare acidic solutions of the amine immediately before they are needed. Do not store them.
-
Alternative Conditions: If significant degradation is observed, explore alternative conditions, such as using a milder acid or a different solvent system that may better stabilize the compound.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the definitive long-term storage conditions for this compound?
-
Q2: How should I handle a new bottle of the compound upon receipt?
-
Follow the "Initial Handling and Aliquoting Protocol" detailed below. The primary goal is to immediately portion the bulk material into smaller, single-use vials under conditions that minimize exposure to atmospheric oxygen, moisture, and light.
-
-
Q3: Is the compound definitively sensitive to air and light?
-
Yes. Based on the general chemical properties of both primary aromatic amines and benzofurans, sensitivity should be assumed.[3][4] The amine functional group is prone to oxidation, and the benzofuran heterocycle can be light-sensitive.[5] These are primary drivers for the strict storage recommendations.
-
-
Q4: Can I store this compound in solution?
-
Storing this compound in solution is strongly discouraged for any length of time. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene). Prepare the solution immediately before use, keep it under an inert atmosphere, and cool it if the experimental procedure allows. Discard any unused solution. Stability in protic or acidic solvents is particularly poor.[8][9]
-
Part 3: Protocols & Data
Data Summary: Storage and Properties
| Parameter | Recommended Condition/Value | Rationale & Reference |
| Storage Temperature | 2-8°C | Prevents melting and slows degradation kinetics.[6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine is susceptible to oxidation.[3] |
| Light Exposure | Protect from Light (Amber Vials) | Benzofuran derivatives can be light-sensitive.[4][5] |
| Physical Form | Solid | Storing as a solid minimizes degradation compared to liquid/solution. |
| Melting Point | 32-34°C | Low melting point necessitates strict temperature control.[6] |
| Recommended Aliquoting | Upon Receipt | Minimizes contamination and degradation of the bulk supply. |
Protocol 1: Initial Handling and Aliquoting Procedure
-
Preparation: Prepare a set of appropriately sized amber glass vials with PTFE-lined caps. Ensure vials are clean and dry. Move the sealed source bottle, vials, and necessary tools (spatulas, funnel) into an inert atmosphere glove box. If a glove box is unavailable, work quickly under a heavy stream of argon or nitrogen gas.
-
Equilibration: Allow the sealed source bottle to equilibrate to ambient temperature before opening to prevent condensation of moisture onto the compound.
-
Portioning: Open the source bottle and quickly dispense the desired aliquot amounts into the pre-prepared vials.
-
Inerting: Backfill the headspace of each vial with inert gas.
-
Sealing: Tightly seal each vial immediately. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, lot number, and date of aliquoting.
-
Storage: Place the labeled aliquots in refrigerated storage (2-8°C) away from light sources.
Part 4: Visual Guides
Diagram 1: Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving common issues related to the compound's stability.
Caption: Decision tree for troubleshooting this compound issues.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the primary chemical vulnerabilities of the molecule.
Caption: Simplified potential degradation pathways for this compound.
References
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
- Amines. NCERT. [Link]
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- This compound. PubChem. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Natural source, bioactivity and synthesis of benzofuran deriv
Sources
- 1. This compound | C9H9NO | CID 2795182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. This compound CAS#: 37798-08-6 [m.chemicalbook.com]
- 7. This compound | 37798-08-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting poor cell permeability of 1-Benzofuran-5-ylmethylamine derivatives
Technical Support Center: 1-Benzofuran-5-ylmethylamine Derivatives
Welcome to the technical support center for researchers working with this compound derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and critical challenge: poor cell permeability. As drug development professionals, we understand that overcoming this hurdle is paramount to advancing promising compounds from the bench to preclinical studies. This document provides field-proven insights and validated protocols to help you diagnose and resolve permeability issues effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but has low or no activity in cell-based assays. What is the likely problem?
A significant discrepancy between biochemical and cellular activity often points directly to poor cell permeability.[1] The inhibitor may be excellent at engaging its target in a purified system but is unable to efficiently cross the cell membrane to reach its intracellular site of action. The core issue lies in the physicochemical properties of your compound versus the biological barrier of the cell membrane. The 1-benzofuran core is relatively lipophilic, but the 5-ylmethylamine side chain is basic and will likely be protonated at physiological pH (7.4). This positive charge can significantly hinder passive diffusion across the hydrophobic lipid bilayer.[2][3]
Other potential factors, though less common as a primary cause for a whole series, include rapid efflux from the cell by transporters like P-glycoprotein (P-gp), or high metabolic instability within the cell.[1]
Q2: What is the first step in diagnosing the root cause of poor permeability for my compound series?
The first step is to systematically evaluate the compound's fundamental physicochemical and biopharmaceutical properties. You need to determine why it isn't crossing the membrane. Is it an intrinsic property of the molecule (passive diffusion), or is it being actively removed by the cell (active efflux)?
A logical starting point is to assess passive permeability using a simple, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5] This will tell you if the compound has the basic physicochemical characteristics to cross a lipid barrier. If passive permeability is low, the issue is likely related to properties like lipophilicity, solubility, or hydrogen bonding capacity. If passive permeability is high, but cellular activity is still low, you should suspect active efflux.[5][6]
Below is a workflow to guide your troubleshooting process.
In-Depth Troubleshooting and Solutions
Issue 1: Poor Intrinsic Physicochemical Properties
Q3: My PAMPA results confirm low passive permeability. How do I determine if the issue is lipophilicity, solubility, or something else?
Low passive permeability is almost always a balancing act between lipophilicity and aqueous solubility.[7][8] A compound must be soluble enough in the aqueous assay buffer to approach the membrane and lipophilic enough to partition into and cross the lipid bilayer.[7][9]
-
Lipophilicity (LogD at pH 7.4): This is the most critical parameter. For optimal passive permeability, a LogD range of 1-3 is generally considered ideal.[10] Molecules that are too hydrophilic (LogD < 0) will not readily enter the lipid membrane, while those that are too lipophilic (LogD > 5) may enter the membrane but get stuck, or have very poor aqueous solubility to begin with.[8][] Given the basic amine in your scaffold, measuring the distribution coefficient (LogD) at physiological pH is more informative than the partition coefficient (LogP).
-
Aqueous Solubility: Poor solubility can lead to artificially low permeability measurements, as the concentration of the compound available to permeate is lower than assumed. A kinetic solubility assay is essential. If solubility is below 10 µM, it can become a limiting factor in many cell-based assays.
-
Hydrogen Bond Donors (HBDs): The energy required to break hydrogen bonds with water before entering the membrane can be a significant barrier. The primary amine of your scaffold is a key contributor. According to Lipinski's Rule of Five, having more than 5 HBDs is unfavorable for permeability.[]
Recommended Actions & Data Interpretation:
First, measure the LogD (pH 7.4) and kinetic aqueous solubility of your lead compounds. Then, compare these values against their measured permeability.
| Property | Poor Permeability Range | Optimal Target Range | Rationale |
| LogD (at pH 7.4) | < 0 or > 5 | 1 - 3 | Balances aqueous solubility with membrane partitioning.[8][10] |
| Kinetic Solubility | < 10 µM | > 50 µM | Ensures sufficient compound is in solution to drive permeation. |
| Hydrogen Bond Donors | > 5 | ≤ 5 | Reduces the energetic penalty of desolvation. |
| Polar Surface Area (PSA) | > 140 Ų | < 90 Ų | High PSA is correlated with poor membrane transport. |
If your compounds fall into the "Poor Permeability Range," structural modification is necessary.
Issue 2: Recognition by Cellular Efflux Pumps
Q4: My compound has good passive permeability in PAMPA, but poor permeability in a Caco-2 assay. What does this discrepancy indicate?
This is a classic signature of active efflux.[5][6] The PAMPA model is a simple lipid bilayer and only measures passive diffusion.[4][12] In contrast, Caco-2 cells are derived from human intestinal epithelium and express clinically relevant drug transporters, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[13][14][15]
These pumps act as cellular "bouncers," actively removing compounds that have successfully entered the cell, thereby keeping the intracellular concentration too low to be effective.
To confirm this, you must run a bidirectional Caco-2 assay . This involves measuring permeability in both the apical-to-basolateral (A-to-B) direction, which simulates absorption into the body, and the basolateral-to-apical (B-to-A) direction, which measures efflux back into the lumen.[15][16]
The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux pump.[14][15]
Recommended Actions:
If the efflux ratio is high, you can confirm the specific transporter involved by running the Caco-2 assay in the presence of a known inhibitor. For example, co-incubation with verapamil, a P-gp inhibitor, should reduce the efflux ratio and increase A-to-B permeability if your compound is a P-gp substrate.[1][14]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive, transcellular permeability in a high-throughput format.[4][5] It is ideal for primary screening to identify issues with fundamental physicochemical properties.
Methodology:
-
Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[17]
-
Coat Donor Plate: The PAMPA system uses a 96-well filter plate (the donor plate) and a matching acceptor plate. Gently dispense 5 µL of the lipid-dodecane solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate for approximately 20 minutes, leaving a lipid layer.[12][17]
-
Prepare Compound Solutions:
-
Donor Solution: Prepare a 500 µM solution of your test compound in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to aid solubility.[17]
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of the same buffer, which may also contain a "sink" agent to improve the solubility of the permeated compound.
-
-
Assemble and Incubate: Add 150-200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubate the assembly at room temperature with gentle shaking (e.g., 150 rpm) for 5 to 18 hours.[4][12][18]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor (CD) and acceptor (CA) wells, as well as in a reference well that did not permeate (C0), using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[4]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption and identifying active transport phenomena.[13][15][19]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter inserts for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[14][15]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to ensure the integrity of the tight junctions.[13][20] Additionally, a Lucifer Yellow rejection assay can be performed; leakage should be minimal (<2%).[12][14]
-
Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), adjusted to pH 7.4.
-
Perform Transport Experiment (Bidirectional):
-
A-to-B Transport (Absorption): Add the test compound (typically at 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.[13]
-
B-to-A Transport (Efflux): Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer.[6]
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both the A-to-B and B-to-A directions. Use these values to determine the efflux ratio as described previously.
Strategies for Permeability Enhancement
Q5: I have identified the cause of poor permeability. What are the most effective strategies to improve my this compound derivatives?
Once the problem is diagnosed, you can employ targeted chemical or formulation strategies.
-
Chemical Modification (For Poor Passive Permeability):
-
Prodrug Approach: This is a highly effective strategy.[21][22] The primary amine, which is protonated at pH 7.4, is a major liability for passive diffusion. You can temporarily mask this polar group with a lipophilic promoiety, such as by forming a carbamate or an amide that is designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[10][22] This increases lipophilicity and allows the molecule to diffuse across the membrane.
-
Optimize Lipophilicity: Systematically modify the benzofuran core or other parts of the molecule to fine-tune the LogD into the optimal 1-3 range.[10]
-
N-methylation: If other amines or amides are present, N-methylation can reduce the number of hydrogen bond donors, which can improve permeability by lowering the desolvation energy penalty.[23]
-
-
Chemical Modification (To Evade Efflux):
-
Scaffold Hopping/Structural Modification: This is more challenging. The goal is to alter the structure just enough so that it is no longer recognized by the efflux transporter, without losing potency at the primary target. This often involves subtle changes to the size, shape, and hydrogen bonding patterns of the molecule.
-
-
Formulation-Based Strategies:
-
Lipid-Based Formulations: For preclinical studies, formulating the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can enhance absorption by presenting the drug in a solubilized state at the gut wall.[24][25]
-
Use of Excipients: Certain excipients, such as cyclodextrins, can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility and bioavailability.[26][27]
-
By systematically applying the diagnostic workflow and experimental protocols outlined here, you can effectively identify and address the root causes of poor cell permeability, accelerating the development of your this compound derivatives.
References
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology. [Link]
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Biology QuickTakes. [Link]
- Caco2 assay protocol. Provided by Google.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
- Lipophilicity & Solubility.
- What are the factors that affect membrane permeability? Quora. [Link]
- Factors Affecting The Permeability Of A Cell Membrane. Cram. [Link]
- Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. [Link]
- Caco-2 permeability assay.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- PAMPA Permeability Assay PDF. Technology Networks. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Permeability enhancement techniques for poorly permeable drugs: A review. Multiple Sclerosis Journal. [Link]
- Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. PMC - NIH. [Link]
- Caco-2 Permeability Assay. Evotec. [Link]
- (PDF) Formulation strategies for poorly soluble drugs.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. [Link]
- METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
- Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
- Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. MDPI. [Link]
- Method for Determination of Drug Permeability. Labinsights. [Link]
- In Vitro Permeability and Drug Transporter Services. Evotec. [Link]
- Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery.
Sources
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- 2. Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes [quicktakes.io]
- 3. quora.com [quora.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
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- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. researchgate.net [researchgate.net]
- 22. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. japsonline.com [japsonline.com]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
managing the reactivity of the amine in 1-Benzofuran-5-ylmethylamine
Welcome to the technical support center for 1-Benzofuran-5-ylmethylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the synthetic challenges associated with the highly reactive primary amine of this valuable building block. Here, we provide field-proven insights and practical solutions in a direct question-and-answer format to ensure your experiments are both successful and efficient.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
Q1: What are the primary reactivity characteristics of the amine in this compound?
The key feature of this compound is its primary benzylic amine group. This group is both a potent nucleophile and a moderate base. Its reactivity is governed by the lone pair of electrons on the nitrogen atom, making it susceptible to reaction with a wide range of electrophiles. Common transformations include N-acylation, N-alkylation, and reductive amination.[1][2] Unlike anilines, the amine is separated from the aromatic system by a methylene (-CH2-) bridge, so its basicity and nucleophilicity are more comparable to a typical benzylamine rather than being diminished by resonance effects with the benzofuran ring.
Q2: How should this compound be properly handled and stored?
Proper handling and storage are critical to maintain the integrity of the compound.
-
Storage: Benzofuran derivatives can be sensitive to light and air.[3][4] It is recommended to store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated.
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5] Due to its primary amine functionality, it is basic and can be corrosive. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5]
Q3: When is it necessary to protect the amine group?
Amine protection is a crucial strategy when performing reactions on other parts of the molecule that are incompatible with a free primary amine.[6] Protection is necessary if you are using:
-
Strong electrophiles that would otherwise react with the amine (e.g., in a Friedel-Crafts acylation on the benzofuran ring).
-
Reaction conditions where the amine's basicity could interfere (e.g., catalyzing side reactions).
-
Multi-step syntheses where selectivity is paramount, such as in peptide synthesis.[7]
The most common protecting groups for amines are carbamates like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), each with specific conditions for cleavage.[6][8]
Part 2: Troubleshooting Guide for Common Synthetic Issues
This section provides solutions to specific problems you may encounter during the chemical modification of this compound.
Q4: My N-acylation reaction with an acyl chloride is giving a low yield and forming a solid precipitate. What's happening?
Probable Cause: The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl). This acid protonates the starting amine, forming an unreactive ammonium salt (R-NH3+Cl-), which often precipitates from non-polar organic solvents like dichloromethane (DCM). This effectively removes half of your starting material from the reaction.
Solution: Add a non-nucleophilic base to act as an acid scavenger.
-
Recommended Bases: Use 1.1 to 1.5 equivalents of a tertiary amine like triethylamine (Et3N) or pyridine.
-
Mechanism of Action: The scavenger base will react with the generated HCl to form a salt (e.g., Et3N·HCl), preventing the protonation of your valuable starting amine.
-
Experimental Tip: Add the acylating agent slowly at 0 °C to a solution of the amine and the scavenger base to control the exotherm and minimize side reactions.
Troubleshooting Workflow: Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q5: I'm attempting an N-alkylation with methyl iodide, but I'm getting a mixture of the secondary amine, tertiary amine, and even some quaternary ammonium salt. How can I achieve selective mono-alkylation?
Probable Cause: Direct alkylation of primary amines is notoriously difficult to control.[1] The secondary amine product is often as nucleophilic, or even more so, than the starting primary amine, leading to rapid over-alkylation.
Solution 1 (Not Recommended): Stoichiometric Control Using a large excess of the primary amine can statistically favor mono-alkylation, but this is wasteful and requires extensive purification.
Solution 2 (Recommended): Reductive Amination This is the most reliable method for controlled mono-N-alkylation.[9][10] The process involves two steps that can often be performed in one pot:
-
React this compound with one equivalent of an aldehyde or ketone (e.g., formaldehyde to add a methyl group) to form an imine (or iminium ion).
-
Reduce the imine in situ with a selective reducing agent.
Key Consideration: The choice of reducing agent is critical. Standard sodium borohydride (NaBH4) will reduce the aldehyde before it can form the imine. Use an imine-selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .[10] These reagents are less reactive and will preferentially reduce the protonated iminium ion, which is more electrophilic than the starting aldehyde.
Synthetic Strategy Selection
Caption: Choosing the right strategy for N-alkylation.
Q6: My reductive amination is slow or stalls completely. What factors should I investigate?
Probable Cause: The rate-limiting step in reductive amination is often the initial formation of the imine/iminium ion, which is highly pH-dependent.
Solutions:
-
Optimize pH: Imine formation is typically fastest under weakly acidic conditions (pH 4-5).[11] This pH range is a compromise: some acid is needed to catalyze dehydration of the hemiaminal intermediate, but too much acid will fully protonate the starting amine, rendering it non-nucleophilic. Adding a catalytic amount of acetic acid is a common practice.
-
Remove Water: The formation of the imine from the hemiaminal is an equilibrium reaction that releases water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO4) or molecular sieves, can drive the equilibrium toward the imine product.
-
Use a Lewis Acid: For stubborn ketones, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)4) can be used to activate the carbonyl group and facilitate water removal.[10]
Part 3: Experimental Protocols
These protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Boc-Protection of this compound
This protocol temporarily masks the amine, allowing for subsequent reactions at other positions.
| Parameter | Value/Condition |
| Reagents | This compound, Di-tert-butyl dicarbonate (Boc2O), Triethylamine (Et3N) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Stoichiometry | Amine (1.0 eq), Boc2O (1.1 eq), Et3N (1.2 eq) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc2O (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used without further purification.
Protocol 2: Reductive Amination to Synthesize N-benzyl-(1-benzofuran-5-yl)methanamine
This protocol demonstrates a controlled mono-alkylation using benzaldehyde.
| Parameter | Value/Condition |
| Reagents | This compound, Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)3) |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |
| Stoichiometry | Amine (1.0 eq), Benzaldehyde (1.05 eq), NaBH(OAc)3 (1.5 eq) |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor by TLC or LC-MS for the disappearance of the intermediate imine and starting amine.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Amine Protection and Deprotection Workflow
Caption: General workflow for using an amine protecting group.
References
- Dunsmore, C. J., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- SlideShare. (2016). Protection for the AMINE. [Link]
- PubChem. (n.d.). This compound.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
- The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. [Link]
- Master Organic Chemistry. (2017).
- Michigan State University Department of Chemistry. (n.d.). Amines. [Link]
- Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 43, 104-111. [Link]
Sources
- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protection for the AMINE.pptx [slideshare.net]
- 9. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Addressing Catalyst Poisoning in Reactions with 1-Benzofuran-5-ylmethylamine
Introduction
Welcome to the technical support center for researchers utilizing 1-Benzofuran-5-ylmethylamine in catalytic reactions. This molecule is a valuable building block in medicinal chemistry and materials science. However, its inherent chemical structure—specifically the primary amine group—presents a significant challenge in transition-metal-catalyzed reactions: catalyst poisoning. The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center (e.g., Palladium, Rhodium, Ruthenium), leading to deactivation and compromising reaction efficiency.[1][2]
This guide is designed to provide you, the researcher, with a comprehensive understanding of why this poisoning occurs and to offer field-proven troubleshooting strategies and protocols to mitigate these effects, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has failed completely. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the primary amine moiety of your starting material. Heterocyclic amines and related compounds are well-documented inhibitors of precious metal catalysts, particularly palladium.[2] The nitrogen's lone pair of electrons forms a strong dative bond with the electron-deficient metal center, effectively blocking the active sites required for the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). This leads to a dramatic decrease in reaction rate, incomplete conversion, or total reaction failure.[2][3]
Q2: Can you illustrate the mechanism of catalyst poisoning by this compound?
A2: Certainly. The primary mechanism is the competitive binding of the amine to the catalyst's active site. The Lewis basic nitrogen atom acts as a ligand, coordinating to the metal center. This coordination is often strong and can be irreversible under typical reaction conditions, rendering that catalyst molecule inactive.
Caption: Mechanism of catalyst poisoning by this compound.
Q3: What are the typical visual and analytical signs of catalyst deactivation in my reaction flask?
A3: Several signs can indicate catalyst poisoning and deactivation:
-
Reaction Stalls: The most common sign is a reaction that starts but fails to proceed to completion, as monitored by TLC, GC, or LC-MS.
-
Formation of Palladium Black: In palladium-catalyzed reactions, the aggregation of the deactivated catalyst can lead to the precipitation of fine black particles, known as palladium black.[4] This is a clear visual indicator that the active, soluble catalyst has been lost from the reaction medium.
-
Inconsistent Results: High variability in yield and reaction time between batches can often be traced back to trace impurities or slight variations in conditions that exacerbate catalyst poisoning.[2]
-
Need for Harsher Conditions: If you find yourself needing to increase catalyst loading, temperature, or reaction time significantly compared to similar, non-amine-containing substrates, poisoning is a likely factor.[2]
Q4: Are certain catalysts more susceptible than others?
A4: Yes. The sensitivity to poisoning by nitrogen-containing compounds varies among precious metals. The generally observed trend for susceptibility is: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh) .[1][2] Nickel-based catalysts are also known to be poisoned by nitrogen compounds.[2] Therefore, if you are using a palladium catalyst, which is common for cross-coupling reactions, you must be particularly vigilant.
Q5: How can I proactively prevent or minimize catalyst poisoning when working with this compound?
A5: Proactive measures are the most effective strategy. The goal is to reduce the ability of the amine's lone pair to interact with the catalyst.
-
Protonation of the Amine: Adding a stoichiometric amount of a non-coordinating acid or a weak organic acid (e.g., acetic acid) can protonate the amine to form an ammonium salt. The resulting positive charge eliminates the lone pair's ability to bind to the metal center.
-
Use of Robust Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can sterically shield the metal center, making it more difficult for the amine to coordinate while still allowing smaller reactants to access the active site.[2][5]
-
Utilize Pre-catalysts: Well-defined palladium pre-catalysts can offer better resistance to poisoning compared to catalysts generated in-situ because they provide a more controlled and stable entry into the catalytic cycle.[5]
-
Solvent Choice: Using a protic solvent such as methanol or ethanol can help solvate and potentially protonate the amine, reducing its poisoning effect.[2]
-
Purity of Reagents: Ensure all starting materials, reagents, and solvents are of the highest purity. Trace impurities, especially sulfur-containing compounds, can act as potent synergistic poisons.[4][6]
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues encountered during catalytic reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning by Amine: The primary amine is coordinating to the metal center, blocking active sites.[2] | 1. Add an Acid: Introduce 1.0-1.2 equivalents of a weak acid like acetic acid or a non-coordinating acid salt like NaOAc to protonate the amine. 2. Increase Catalyst Loading: As a last resort, a higher catalyst loading (e.g., 2-5 mol%) may overcome partial poisoning.[5] 3. Switch Ligand: Employ a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to protect the metal center. |
| Reaction Stalls Prematurely | Product Inhibition: The product, which may still contain a Lewis basic site, could be a stronger poison than the starting material. Gradual Catalyst Deactivation: Slow poisoning or thermal degradation of the catalyst/ligand complex.[5] | 1. Monitor Kinetics: Track reaction progress closely. If the rate drops sharply, product inhibition is likely. 2. Optimize Temperature: Lowering the reaction temperature may weaken the poison's binding affinity.[2] 3. Use a More Stable Pre-catalyst: Consider a G3 or G4 Buchwald pre-catalyst for improved stability. |
| Formation of Palladium Black | Catalyst Aggregation: The active Pd(0) species is unstable and has aggregated into inactive metallic palladium.[4] This is often a consequence of ligand degradation or displacement by the amine poison. | 1. Improve Ligand Stability: Use a more robust or sterically demanding ligand. 2. Maintain Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert (Argon or Nitrogen) atmosphere to prevent oxidation, which can accelerate decomposition.[5] |
| Inconsistent Yields | Variable Reagent Purity: Trace impurities (e.g., water, oxygen, sulfur compounds) in reagents or solvents are acting as poisons.[4][6] | 1. Purify Starting Materials: Recrystallize or chromatograph this compound and the coupling partner. 2. Use Anhydrous Solvents: Ensure solvents are freshly distilled or from a sealed bottle over molecular sieves. 3. Degas Thoroughly: Use freeze-pump-thaw cycles (3x) for optimal removal of dissolved oxygen. |
Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for troubleshooting failed or underperforming reactions.
Caption: A logical workflow for troubleshooting catalyst poisoning issues.
Protocol 1: General Procedure for a Robust Suzuki Coupling
This protocol incorporates measures to mitigate catalyst poisoning by this compound.
-
Reagent Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.
-
Ensure this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.) are pure and dry.
-
Use anhydrous solvents (e.g., Dioxane/Water 4:1). Degas the solvent mixture by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under argon, add the boronic acid, the base, and a magnetic stir bar.
-
In a separate vial, dissolve this compound in a portion of the degassed solvent.
-
Add the amine solution to the Schlenk flask via syringe.
-
In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Optional but Recommended: Add 1.1 equivalents of acetic acid to the reaction mixture at this stage.
-
-
Execution and Monitoring:
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots via syringe (under argon) and analyzing by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Chemical Regeneration of a Poisoned Palladium Catalyst
If your catalyst has been irreversibly poisoned, particularly by strongly bound amines or other impurities, a chemical wash may restore some activity. This is typically performed on solid-supported catalysts (e.g., Pd/C). Note: Regeneration is not always successful and may not restore full activity.[7][8]
-
Catalyst Recovery:
-
After the reaction, carefully filter the reaction mixture to recover the solid catalyst (e.g., Pd/C).
-
Wash the recovered catalyst thoroughly with the reaction solvent to remove residual organics, followed by a wash with a non-polar solvent like hexanes.
-
Dry the catalyst under vacuum.
-
-
Acidic Wash (to remove amine poison):
-
Suspend the dried, poisoned catalyst in a dilute aqueous solution of a non-oxidizing acid (e.g., 0.1 M acetic acid or 0.05 M H₂SO₄).
-
Stir the suspension at room temperature for 1-2 hours. The acid protonates and displaces the adsorbed amine poison from the catalyst surface.[7]
-
Caution: Use appropriate personal protective equipment when handling acids.
-
-
Neutralization and Washing:
-
Carefully filter the catalyst from the acidic solution.
-
Wash the catalyst repeatedly with deionized water until the filtrate is neutral (check with pH paper).
-
Perform a final wash with a solvent like ethanol or acetone to aid in drying.
-
-
Drying and Storage:
-
Dry the washed catalyst thoroughly under high vacuum, potentially with gentle heating (e.g., 60-80 °C).
-
Store the reactivated catalyst under an inert atmosphere. Its activity should be re-evaluated on a small scale before use in a large-scale reaction.
-
References
- Advancements in Hydrogenation Catalysts: The Role of Pre-Treatment Sulfur Removal. NINGBO INNO PHARMCHEM CO.,LTD.
- Mechanisms of catalyst deactivation. SciSpace.
- Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of 2-Phenylthiazole. BenchChem.
- Regeneration of palladium based catalyst for methane abatment. DCL Inc.
- Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
- Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes. BenchChem.
- Method for reactivating palladium catalysts. Google Patents.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem.
- Catalyst poisoning. Wikipedia.
- Technical Support Center: Preventing Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles. BenchChem.
- What Causes Catalyst Deactivation And Poisoning?. Chemistry For Everyone - YouTube.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Solvent and Temperature for 1-Benzofuran-5-ylmethylamine Reactions
Welcome to the technical support center for optimizing reactions involving 1-Benzofuran-5-ylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and temperature selection in their synthetic endeavors. Here, you will find practical, experience-driven advice in a question-and-answer format, detailed troubleshooting guides, and optimized experimental protocols to enhance the success of your reactions.
Introduction to the Reactivity of this compound
This compound is a versatile primary amine and a valuable building block in medicinal chemistry and materials science.[1][2] Its reactivity is dominated by the nucleophilic nature of the primary amine group, making it suitable for a variety of transformations, including N-alkylation, acylation, and reductive amination. The benzofuran core is generally stable but can participate in electrophilic aromatic substitution under certain conditions. Understanding the interplay between the amine's reactivity and the stability of the benzofuran ring system is crucial for successful reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: The choice of solvent is critical and primarily depends on the specific reaction being performed. Key factors to consider include:
-
Solubility: Ensure that this compound and all other reagents are sufficiently soluble at the desired reaction temperature.
-
Reactivity: The solvent should be inert under the reaction conditions. For example, protic solvents like methanol or ethanol can interfere with reactions involving strong bases or highly reactive electrophiles.
-
Polarity: The polarity of the solvent can significantly influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitution reactions involving amines, as they can solvate cations while leaving the nucleophilic amine relatively free.
-
Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point to allow for effective heating under reflux if necessary.
Q2: How does temperature typically affect reactions involving this compound?
A2: Temperature is a critical parameter for controlling reaction kinetics and selectivity.
-
Reaction Rate: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to decomposition of the starting material, reagents, or products.
-
Side Reactions: Elevated temperatures can promote undesired side reactions, leading to a more complex product mixture and lower yields of the desired product.
-
Stability: this compound is a relatively stable solid.[3] However, prolonged exposure to high temperatures, especially in the presence of reactive reagents, can lead to degradation. It is always advisable to start with milder temperature conditions and gradually increase if the reaction is sluggish.
Q3: For a standard N-acylation reaction with an acid chloride, what would be a good starting point for solvent and temperature?
A3: A common starting point for N-acylation of a primary amine like this compound with an acid chloride is to use a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[4] The inclusion of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction. Starting the reaction at 0 °C and allowing it to warm to room temperature can help control the initial exotherm.
Q4: I am planning a reductive amination with this compound and a ketone. What solvent and reducing agent should I consider?
A4: For reductive amination, the choice of solvent and reducing agent is key to success.[5][6]
-
Solvent: Methanol or dichloromethane are commonly used solvents. Methanol is often preferred as it can facilitate the formation of the intermediate imine or enamine.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild and selective reducing agent that can be used in a one-pot procedure.[7] It is less reactive towards the carbonyl starting material than sodium borohydride, reducing the likelihood of alcohol byproduct formation. The reaction is typically run at room temperature.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of the Amine | While generally a good nucleophile, steric hindrance on the electrophile can slow the reaction. Consider increasing the temperature in a stepwise manner (e.g., from room temperature to 40 °C, then 60 °C) while monitoring for product formation and decomposition. |
| Inappropriate Solvent | If using a protic solvent, it may be solvating the amine and reducing its nucleophilicity. Switch to a polar aprotic solvent like DMF or acetonitrile. |
| Base Incompatibility | If using a strong base like an alkoxide in a protic solvent, it may be consumed by the solvent. Ensure the base is compatible with the chosen solvent. For many alkylations, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent is effective. |
| Side Reactions | Over-alkylation to the tertiary amine can be an issue. Use a slight excess of the this compound relative to the alkylating agent. |
Issue 2: Impurity Formation in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Formation of Alcohol Byproduct | This occurs if the reducing agent reduces the starting carbonyl compound before imine formation. Use a milder reducing agent like sodium triacetoxyborohydride (STAB) which is selective for the iminium ion. |
| Incomplete Imine Formation | The equilibrium for imine formation may not be favorable. The addition of a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction forward. |
| Reaction Stalled | The reaction may be too slow at room temperature. Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but monitor carefully for byproduct formation. |
| Impure Starting Materials | Ensure the purity of the this compound and the carbonyl compound. Aldehydes, in particular, can be prone to oxidation. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol, add acetic acid (catalytic amount, e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization of Optimization Workflow
Below is a generalized workflow for optimizing a reaction involving this compound.
Caption: A decision-making workflow for reaction optimization.
References
- Shelke, D., et al. (2013). SYNTHESIS OF N-{[7-METHOXY-2-(4-METHOXYPHENYL)-1-BENZOFURAN -5-YL]METHYL}CYCLOPENTANAMINE BY REDUCTIVE AMINATION.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Benzofuran-5-amine in Developing Novel Antitumor Agents. [Link]
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
- Khan Academy. (2011). Reductive Amination: Mechanism & Examples. YouTube. [Link]
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2025). ORGANIC AND BIOCHEMISTRY. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Phukan, K. (2014).
- Natural source, bioactivity and synthesis of benzofuran deriv
- Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC. [Link]
- Reactivity of Benzofuran Derivatives. (2014).
- PubChem. This compound. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- Bioactive Benzofuran Derivatives: A Review. (2014).
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Strategies for Mitigating Toxicity in 1-Benzofuran-5-ylmethylamine Derivatives
Prepared by: Senior Application Scientist, Drug Development Support
Welcome to the technical support center for researchers working with 1-Benzofuran-5-ylmethylamine derivatives. This guide is designed to provide you with a deep understanding of the potential toxicities associated with this chemical scaffold and to offer actionable, field-proven strategies for their mitigation. We will move beyond simple protocols to explain the causal mechanisms behind toxicity and the scientific rationale for each experimental choice, empowering you to de-risk your lead candidates effectively.
Section 1: Understanding the Root Cause: Mechanisms of Toxicity
The primary toxicity concern for this compound derivatives, like many aromatic amines, is not the parent compound itself but its metabolic activation into chemically reactive species.[1][2] Understanding this bioactivation pathway is the first step toward designing safer molecules.
The Metabolic Bioactivation Cascade
The journey from a stable drug candidate to a toxic metabolite typically involves a two-phase process within the liver:
-
Phase I Activation (Functionalization): The process is often initiated by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2.[3][4] These enzymes catalyze the N-oxidation of the primary amine, converting it into a hydroxylamine intermediate. While this is a common metabolic step, for aromatic amines, it represents the initial activation towards toxicity.[3] Additionally, the benzofuran ring itself can be a target for CYP-mediated oxidation, potentially forming reactive epoxides.[5][6]
-
Phase II Activation (Conjugation): Paradoxically, some Phase II conjugation reactions, which are typically detoxification pathways, can further activate the hydroxylamine intermediate.[3] O-esterification by acetyltransferases (NATs) or sulfotransferases (SULTs) can convert the hydroxylamine into a highly reactive and unstable electrophilic nitrenium ion.[3]
This highly reactive electrophile can then form covalent bonds with cellular nucleophiles, such as DNA and proteins, leading to adduct formation, disruption of cellular function, immunogenic responses, and ultimately, organ toxicity (hepatotoxicity being a primary concern) or carcinogenesis.[1][2]
Parallel Detoxification Pathways
Simultaneously, the body employs detoxification pathways to clear the compound. These include glucuronidation of the parent amine (via UGTs) and, most critically, conjugation of reactive electrophiles with glutathione (GSH).[1][4] A newly recognized detoxification mechanism is the reduction of the N-hydroxy arylamine back to the less harmful parent amine.[3] The balance between these activation and detoxification pathways determines the compound's ultimate toxicity profile.
Section 3: Experimental Assessment & Troubleshooting Guide
Theoretical design must be validated by robust experimental data. This section provides step-by-step protocols for key assays and troubleshooting for common problems.
3.1 Identifying the Liability: Reactive Metabolite (RM) Trapping Assay
This is the cornerstone experiment to confirm if your compound forms electrophilic metabolites and to identify where on the molecule the activation occurs. The most common approach involves incubating the compound with human liver microsomes (HLMs), which contain a rich supply of CYP enzymes, in the presence of a nucleophilic trapping agent like glutathione (GSH). [1][2] Experimental Protocol: In Vitro GSH Trapping in HLMs
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 M stock of GSH in buffer.
-
Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final concentration of 2 mg/mL in 100 mM potassium phosphate buffer.
-
-
Incubation Setup (Example for a 200 µL final volume):
-
In a microcentrifuge tube, combine:
-
100 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
10 µL of HLM suspension (for a final concentration of 0.5 mg/mL)
-
2 µL of GSH stock (for a final concentration of 10 mM)
-
2 µL of test compound stock (for a final concentration of 10 µM)
-
-
Prepare a control reaction without NADPH to serve as a baseline.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation & Termination:
-
Initiate the reaction by adding 2 µL of NADPH stock (for a final concentration of 1 mM).
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze using a high-resolution LC-MS/MS system.
-
Search for the predicted mass of the parent compound plus the mass of glutathione (M + 305.068 Da). Fragment the potential adduct peak to confirm its structure and pinpoint the site of conjugation.
-
Troubleshooting the RM Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No GSH adducts detected, but cytotoxicity is observed in cell-based assays. | 1. Toxicity is on-target (pharmacology-driven), not due to RMs. 2. The reactive metabolite is highly unstable and reacts with water or protein before it can be trapped by GSH. 3. Metabolism is not CYP-mediated and requires different cofactors. | 1. Correlate cytotoxicity with on-target potency across multiple analogues. 2. Try alternative trapping agents like N-acetylcysteine (NAC) or semicarbazide. [2] 3. Run the assay in a more complete system like primary hepatocytes. |
| Multiple GSH adducts are formed, making it difficult to prioritize. | The molecule has several "soft spots" for metabolic activation. | This is valuable Structure-Toxicity Relationship (STR) data. Rank the adducts by peak intensity. Focus your first medicinal chemistry efforts on blocking the site that forms the most abundant adduct. |
| Poor recovery of the parent compound. | The compound is highly metabolized or is unstable in the assay conditions. | Reduce the incubation time or decrease the HLM concentration. Ensure the control (no NADPH) sample shows good recovery to rule out chemical instability. |
3.2 Quantifying Cytotoxicity: In Vitro Hepatotoxicity Assays
After identifying a potential RM liability, it's crucial to determine if it translates to cellular toxicity. A tiered approach is recommended, starting with immortalized cell lines for screening and progressing to more physiologically relevant models. [7][8] Experimental Protocol: General Cytotoxicity Screening in HepG2 Cells (MTT Assay)
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., EMEM supplemented with 10% FBS) at 37°C with 5% CO₂.
-
Ensure cells are healthy and in the logarithmic growth phase. Do not use cells of a high passage number, as this can introduce variability. [9]
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed them into a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of your test compounds in culture medium. A typical concentration range is from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48 hours.
-
-
MTT Assay & Readout:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
-
Troubleshooting Cytotoxicity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells or experiments. | 1. Inconsistent cell seeding density. 2. Compound precipitation at high concentrations. 3. Edge effects on the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Check compound solubility in the final assay medium. If needed, lower the top concentration. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Discrepancy between results in HepG2 vs. Primary Hepatocytes. | HepG2 cells have lower and less diverse metabolic enzyme expression compared to primary human hepatocytes (PHHs). [7][9]A compound may appear non-toxic in HepG2 because the cell line cannot generate the toxic metabolite. | This is expected and highlights the importance of tiered screening. PHHs are the "gold standard" for in vitro hepatotoxicity and results from these cells should be given more weight in decision-making. [8][9]Consider using 3D spheroid models for long-term toxicity studies, as they maintain hepatocyte function better than 2D cultures. [7][9] |
| No cytotoxicity observed, even though a reactive metabolite was confirmed. | The rate of RM formation is low, and/or the cell's intrinsic detoxification capacity (e.g., GSH levels) is sufficient to handle the amount of RM produced at the tested concentrations. | This is a positive outcome. It suggests the "body burden" of the RM may be low. [1]The compound may be safe, but this should be confirmed in more complex models or through in vivo toxicology studies. |
Section 4: Consolidated FAQs
Q: My lead compound forms a reactive metabolite. Should we terminate the project?
A: Not necessarily. The detection of an RM is a hazard identification step, not a full risk assessment. [1]The critical next steps are to quantify the risk. Consider the following:
-
Dose and Body Burden: A potent compound given at a low daily dose will produce a lower total body burden of the RM, which may be well within the body's capacity for detoxification. [1][10]* Mitigation Potential: Assess how easily the liability can be engineered out using the medicinal chemistry strategies outlined in Section 2. If a simple modification can abrogate RM formation while retaining potency, the project is still very viable. [11] Q: Which in vitro model is best for assessing the hepatotoxicity of my compounds?
A: There is no single "best" model; a tiered approach is most effective.
-
Screening: Immortalized cell lines like HepG2 are cost-effective and suitable for high-throughput screening of many compounds to rank-order them. [7][12]* Mechanistic Follow-up: Primary Human Hepatocytes (PHHs) are considered the gold standard for confirming toxicity and for metabolic studies because they have a full complement of metabolic enzymes and transporters, providing more clinically relevant data. [8][9]* Advanced Models: For long-term or repeat-dose toxicity studies, 3D liver models such as spheroids or microphysiological systems offer superior physiological relevance and longevity. [7][9] Q: How do I prioritize which structural modification to make first after an RM trapping study?
A: Your LC-MS/MS data from the trapping study is your roadmap. The most intense GSH-adduct peak corresponds to the primary pathway of metabolic activation. Your first structural modification should be aimed at blocking that specific "hot spot," as this will likely provide the largest reduction in overall RM formation. [2]
References
- Zenser, T. V., & Lakshmi, V. M. (2014). Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative. PubMed.
- Neumann, H. G. (2005). Major metabolic activation and detoxification pathways of aromatic amines. ResearchGate.
- Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery.
- Schadt, S., & Tschirret-Guth, R. (2017). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Drug Discovery Today.
- Dalvie, D., & Kalgutkar, A. S. (2015). Practical approaches to resolving reactive metabolite liabilities in early discovery. PubMed.
- Castell, J. V., Donato, M. T., & Gómez-Lechón, M. J. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.
- Soglia, J. R., & Kalgutkar, A. S. (2013). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology.
- Kalgutkar, A. S., et al. (2005). Strategies to abrogate reactive metabolite formation. Current Drug Metabolism.
- Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research.
- Kalgutkar, A. S. (2021). Reactive Metabolites. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Abdel-Maksoud, M. S., et al. (2021). Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. European Journal of Medicinal Chemistry.
- Godoy, P., et al. (2013). In Vitro Platforms for Evaluating Liver Toxicity. Archives of Toxicology.
- Meunier, B. (2008). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. Angewandte Chemie International Edition.
- Meanwell, N. A. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- dos Santos, L. A., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research.
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refining the work-up procedure for 1-Benzofuran-5-ylmethylamine synthesis
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers engaged in the synthesis of 1-Benzofuran-5-ylmethylamine. It is structured as a series of troubleshooting guides and frequently asked questions to address specific challenges encountered during the reaction work-up and purification stages.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
The synthesis of this compound typically begins from the corresponding aldehyde, 1-Benzofuran-5-carbaldehyde. The choice of method depends on available starting materials, scale, and tolerance for specific reagents.
-
Reductive Amination: This is the most direct and common method. It involves the reaction of 1-Benzofuran-5-carbaldehyde with an ammonia source (like ammonium acetate or aqueous ammonia) in the presence of a reducing agent. It is often a one-pot procedure, making it highly efficient.[1][2]
-
Gabriel Synthesis: This classic method offers a robust way to form the primary amine while avoiding the over-alkylation issues that can plague other methods.[3][4][5] It involves reacting a halo-methyl benzofuran derivative with potassium phthalimide, followed by liberation of the amine, typically with hydrazine.[4][5] This route is excellent for ensuring the formation of only the primary amine.
-
Synthesis via a Boc-Protected Intermediate: For multi-step syntheses or when the amine's reactivity needs to be masked, a common strategy is to perform a reductive amination to form the N-Boc protected amine directly, which is then deprotected in a final step. This adds steps but often simplifies purification of intermediates.
Table 1: Comparison of Synthetic Routes
| Method | Typical Starting Material | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | 1-Benzofuran-5-carbaldehyde | Ammonia source, NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | Often one-pot, high atom economy, versatile.[1] | Risk of side-reactions (e.g., alcohol formation), potential for secondary amine formation. |
| Gabriel Synthesis | 5-(Bromomethyl)-1-benzofuran | Potassium phthalimide, Hydrazine | Exclusively forms primary amines, avoids over-alkylation.[3][4] | Requires a halogenated starting material, hydrazine is toxic.[5][6] |
| Boc-Protected Route | 1-Benzofuran-5-carbaldehyde | Di-tert-butyl dicarbonate, reducing agent, TFA or HCl | Intermediates are often stable, crystalline solids; simplifies purification. | Adds protection and deprotection steps, lowering overall yield. |
Troubleshooting Guide: The Reductive Amination Work-Up
Reductive amination is a powerful technique but can present challenges during work-up, primarily related to the basicity of the amine product and the reactivity of the reagents used.
Q2: After quenching my reductive amination, I can't extract my product into the organic layer. Where is it?
This is the most common issue encountered. Your product, this compound, is likely protonated and remains dissolved in the acidic aqueous layer as an ammonium salt.
The Chemistry: Amines are basic. In the slightly acidic conditions (pH 4-5) often used to promote imine formation, and especially after an acidic quench, the product amine (R-CH₂NH₂) is converted to its conjugate acid, the ammonium salt (R-CH₂NH₃⁺).[1] This salt is highly polar and water-soluble, preventing its extraction into nonpolar organic solvents like ethyl acetate or dichloromethane.
Troubleshooting Protocol:
-
Confirm the Issue: Test the pH of your aqueous layer. It is likely below 7.
-
Basify the Aqueous Layer: Cool the separatory funnel in an ice bath (the neutralization is exothermic). Slowly add a base, such as 1M NaOH or a saturated sodium bicarbonate (NaHCO₃) solution, with frequent swirling and venting.
-
Target pH: Continue adding base until the aqueous layer reaches a pH of 10-12. This ensures the ammonium salt is fully converted back to the neutral, "free base" amine.
-
Re-Extract: Perform the extraction again with your chosen organic solvent (e.g., ethyl acetate, 3 x 50 mL). The organic-soluble free amine should now readily move into the organic phase.
-
Wash and Dry: Wash the combined organic layers with brine to remove residual water and inorganic salts, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Sources
enhancing the regioselectivity of reactions involving 1-Benzofuran-5-ylmethylamine
Welcome to the technical support center for 1-Benzofuran-5-ylmethylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving this versatile scaffold. Our focus is to provide in-depth, practical solutions for controlling and enhancing regioselectivity, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Section 1: Understanding the Reactivity of this compound
Controlling reactions on the this compound scaffold presents a unique challenge due to the presence of multiple reactive sites with distinct electronic properties. A successful strategy hinges on understanding the inherent reactivity of the molecule.
The structure consists of two key domains:
-
The Benzofuran Ring System: This fused heterocyclic system has a high electron density, particularly in the furan portion. Electrophilic aromatic substitution (EAS) on an unsubstituted benzofuran ring preferentially occurs at the C2 position, which is the most nucleophilic site.[1][2] This is due to the formation of a more stable cationic intermediate where the positive charge is stabilized by the adjacent oxygen atom and the fused benzene ring.[2]
-
The 5-Methylamine Substituent on the Benzene Ring: The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para- directing group for electrophilic substitution on the benzene ring. This means it enhances the reactivity of the C4 and C6 positions.
This duality creates a competitive environment for incoming reagents, where reactions can occur at the furan ring (C2, C3) or the benzene ring (C4, C6), often leading to mixtures of regioisomers. The primary amine is also a potent nucleophile, susceptible to side reactions like N-alkylation or N-acylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products during electrophilic substitution (e.g., halogenation, nitration)?
This is the most common issue. You are observing the competitive reactivity between the electron-rich furan ring (favoring C2) and the activated benzene ring (favoring C4/C6). The reaction outcome is highly sensitive to conditions. Harsh conditions (strong Lewis acids, high temperatures) often lead to poor selectivity and potential decomposition.
Q2: Can I perform reactions directly on the primary amine without affecting the ring?
Yes, under controlled conditions. Standard reactions like N-acylation with acetyl chloride or reductive amination are possible.[3][4] However, many reagents used for N-alkylation (e.g., alkyl halides with a base) can also promote side reactions. It is often preferable to protect the amine first if subsequent ring functionalization is planned. The benzyl group attached to the amine can be removed later via hydrogenolysis if desired.[5]
Q3: Which is more reactive, the furan ring or the substituted benzene ring?
Generally, the furan moiety is more nucleophilic and kinetically favored for electrophilic attack compared to the benzene ring. However, the aminomethyl group is a strong activator, making the C4 and C6 positions highly competitive. The balance can be tipped by your choice of electrophile and reaction conditions.
Section 3: Troubleshooting Guide: Enhancing Regioselectivity
This section addresses specific experimental failures and provides actionable solutions.
Problem 1: My Friedel-Crafts acylation gives a mix of C2, C4, and C6 isomers with low yield.
-
Probable Cause: The primary amine is complexing with the Lewis acid (e.g., AlCl₃), deactivating the entire molecule and leading to poor reactivity and selectivity. The unprotected amine can also be acylated.
-
Solution: Amine Protection. Before attempting the Friedel-Crafts reaction, protect the amine. Converting the strongly activating -NH₂ group to a moderately activating and non-basic amide (e.g., -NHAc) or a carbamate (e.g., -NHBoc) is critical.
-
Protect: React this compound with Boc-anhydride and a base like triethylamine in THF to form the N-Boc protected derivative.
-
Acylate: Perform the Friedel-Crafts acylation on the N-Boc protected compound. The bulky Boc group will sterically hinder the C4 position, potentially favoring acylation at the C6 position. The electronic deactivation compared to the free amine will also reduce the reactivity of the benzene ring, possibly making the C2 position more competitive. Careful optimization of the Lewis acid and temperature will be required.
-
Deprotect: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Problem 2: I want to introduce a substituent specifically at the C4 position, but I keep getting the C6 isomer or a mixture.
-
Probable Cause: The C6 position is electronically similar to C4 but often less sterically hindered, making it a common default site for substitution.
-
Solution: Directed ortho-Metalation (DoM). This is the most powerful strategy for selectively functionalizing positions ortho to a directing group.[6] The amine, once protected with a suitable group, can direct a strong base to deprotonate the C4 position specifically.
-
Choose the Right Directing Group: A pivaloyl (-Piv) or carbamate group is often more effective than a simple acetyl group for directing lithiation.
-
Perform Lithiation: Dissolve the N-protected substrate in dry THF under argon. Cool to -78°C. Add a strong base, typically sec-butyllithium (s-BuLi), dropwise. The lithium will coordinate to the carbonyl oxygen of the protecting group, directing the base to deprotonate the adjacent C4 proton.
-
Quench with an Electrophile: After stirring for 1-2 hours at low temperature, add your desired electrophile (e.g., iodine for iodination, DMF for formylation, a ketone for alkylation).
-
Workup and Deprotection: Quench the reaction and deprotect the amine as needed. This method provides exquisite control and access to C4-substituted isomers that are otherwise difficult to synthesize.
-
Problem 3: I am attempting to functionalize the C2 position, but my starting material is consumed by N-alkylation or N-acylation.
-
Probable Cause: The nucleophilicity of the primary amine is higher than that of the C2 position of the benzofuran ring, leading to reaction at the amine.
-
Solution: Modulate Amine Reactivity. Protect the amine with a simple, electron-withdrawing group like an acetyl group (-Ac).
-
Protection: React with acetic anhydride or acetyl chloride. The resulting acetamide is a much weaker nucleophile and will not interfere with most electrophilic substitution reagents.
-
C2-Functionalization: With the amine protected, you can now target the C2 position. Use mild conditions to favor the kinetically preferred site. For example, bromination with NBS in a polar solvent like DMF at room temperature should favor C2 substitution.
-
Deprotection: The acetyl group can be removed under acidic or basic hydrolysis (e.g., refluxing with aqueous HCl or NaOH).
-
| Protecting Group | Directing Effect (Benzene Ring) | Amine Nucleophilicity | Stability to Conditions | Typical Deprotection |
| **None (-NH₂) ** | Strong o,p- activator | High | Basic, Nucleophilic | N/A |
| Acetyl (-NHAc) | Moderate o,p- activator | Low | Stable to mild acid/base | Strong acid/base hydrolysis |
| Boc (-NHBoc) | Moderate o,p- activator | Very Low | Stable to base, hydrogenolysis | Strong acid (TFA, HCl) |
| Pivaloyl (-NHPiv) | Moderate o,p- activator | Very Low | Very stable | Strong acid/base, heat |
Section 4: Key Experimental Protocol
Protocol: Regioselective Synthesis of 4-Bromo-1-benzofuran-5-ylmethylamine via DoM
This protocol details the selective introduction of a bromine atom at the C4 position, a task difficult to achieve with standard electrophilic bromination.
Step 1: N-Protection with Pivaloyl Chloride
-
Materials: this compound (1.0 eq), Pivaloyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the starting amine in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of pivaloyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography (Hexane:Ethyl Acetate gradient) to yield N-((1-benzofuran-5-yl)methyl)pivalamide.
-
Step 2: Directed ortho-Metalation and Bromination
-
Materials: N-((1-benzofuran-5-yl)methyl)pivalamide (1.0 eq), sec-Butyllithium (s-BuLi, 1.1 eq), 1,2-Dibromoethane (1.2 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-neck flask under argon, add the N-pivaloyl protected substrate and dissolve in anhydrous THF.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise via syringe. The solution may change color. Stir at -78°C for 1.5 hours.
-
In a separate syringe, draw up the 1,2-dibromoethane (serves as a Br⁺ source). Add it dropwise to the reaction mixture at -78°C.
-
Stir for an additional 1 hour at -78°C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the 4-bromo product.
-
Step 3: Deprotection
-
Materials: 4-Bromo-N-pivaloylamide intermediate, 6M Hydrochloric Acid (HCl), 1,4-Dioxane.
-
Procedure:
-
Dissolve the intermediate in a mixture of 1,4-dioxane and 6M HCl.
-
Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours, monitoring by LC-MS.
-
Cool to room temperature and carefully neutralize with a strong base (e.g., 6M NaOH) until pH > 10.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Dry the combined organic layers, concentrate, and purify as needed to yield the final product, 4-Bromo-1-benzofuran-5-ylmethylamine.
-
References
- Yoshida, S. et al. (2024). Highly functionalized benzofurans through unusual substituent migration.
- Cravotto, G. et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
- Reddy, T. J. et al. (2016). A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. RSC Advances. [Link]
- Oschmann, M. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. The Journal of Organic Chemistry.
- Das, D. et al. (2020).
- Unknown. (n.d.). lec7.ppt. SlideShare. [Link]
- Sciencemadness Wiki. (n.d.). Benzylamine. [Link]
- Wang, D. et al. (2021).
- ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]
- Wikipedia. (n.d.). Benzylamine. [Link]
- Quora. (2023). What reaction with benzylamine can form isopropylbenzylamines? [Link]
- Chemistry Page. (2020). Benzo[b]furan: Chemical Reactivity. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
- Deshmukh, M. (2015). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively.
- Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
- Mateon. (2021). Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. [Link]
- Pearson+. (n.d.). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. [Link]
- Reddit. (2023). Regioselectivity in this heterocycle synthesis. r/OrganicChemistry. [Link]
- Suvighan, P. (2023).
- Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives.
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
- Liu, K. et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.
- Hsieh, T.-H. et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. [Link]
- PubChem. (n.d.). This compound.
- Shawky, A. M. et al. (2018). Stereoselective synthesis and antimicrobial activity of benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones. Medicinal Chemistry Research.
- Tantry, S. J. et al. (2012). 2-(5-Ethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online.
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Technical Support Center: Handling Air and Moisture Sensitivity in 1-Benzofuran-5-ylmethylamine Reactions
Welcome to the technical support center for 1-Benzofuran-5-ylmethylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Its unique structure, combining a reactive primary amine with a benzofuran core, makes it highly valuable in medicinal chemistry and materials science.[1][2] However, this reactivity also brings inherent sensitivity to atmospheric conditions, which can be a significant source of experimental variability and failure.
This document provides in-depth troubleshooting advice and best-practice protocols to help you navigate the challenges of working with this compound, ensuring reproducible and high-yielding results.
Section 1: Understanding the Inherent Sensitivities of this compound
This section addresses the fundamental chemical reasons behind the compound's sensitivity. Understanding these principles is the first step toward effective experimental design.
Q1: My sample of this compound is a solid. Why is it still considered highly sensitive to air?
A1: While the solid state slows down degradation compared to a solution, the primary amine group (-NH₂) remains highly susceptible to components of the air. There are two primary non-reversible reactions to be aware of:
-
Reaction with Carbon Dioxide (CO₂): Primary amines readily react with atmospheric CO₂ to form the corresponding carbamate salt. This reaction effectively "caps" the amine, rendering it unreactive for its intended transformation. This process can occur even in a sealed container if it was closed in an ambient atmosphere.
-
Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation by atmospheric oxygen (O₂). This can lead to a cascade of complex decomposition pathways, often resulting in the formation of colored impurities (e.g., imines, and further degradation products), which can complicate purification and lower the yield of your desired product.[3][4]
Q2: How does trace moisture affect my reactions involving this compound?
A2: Moisture (H₂O) is detrimental for several reasons, impacting not just the amine but also other reagents in your reaction mixture:
-
As a Competing Nucleophile: In reactions where the amine is intended to act as a nucleophile (e.g., acylations, alkylations), water can compete, leading to hydrolysis of your electrophile and the formation of unwanted byproducts.
-
Quenching of Reagents: Many reactions involving amines, such as reductive aminations or couplings, utilize moisture-sensitive reagents like organometallics (e.g., n-BuLi), hydrides (e.g., NaH), or activating agents. Even trace amounts of water will consume these expensive reagents, leading to incomplete reactions.[5]
-
Altering Solvent Properties: The presence of water can alter the polarity and solvation properties of your reaction medium, potentially affecting reaction rates and equilibria.
Table 1: Key Properties and Recommended Storage Conditions
| Parameter | Value / Recommendation | Rationale |
| Molecular Formula | C₉H₉NO[6][7] | For accurate molar calculations. |
| Molecular Weight | 147.17 g/mol [6][7] | For accurate mass calculations. |
| Physical Form | Low-melting solid[8] | Can appear as a waxy solid or powder. |
| Storage Temperature | 2-8°C[8] | Reduces the rate of thermal and atmospheric degradation. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with O₂ and CO₂. Argon is preferred for critical applications due to its higher density. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and provides a good seal against the atmosphere. |
Section 2: Troubleshooting Guide for Common Reaction Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.
Q1: My reaction yield is unexpectedly low, or the reaction failed to go to completion according to TLC/LC-MS analysis. What are the likely causes?
A1: This is the most common issue and typically points to the degradation of a key reagent or the introduction of contaminants. A systematic check is required. The following workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a new, more polar spot by TLC that appeared after leaving my starting material vial open for a few minutes. What is it?
A2: This is a classic sign of carbamate formation. The reaction of the amine with atmospheric CO₂ creates a carbamic acid, which is often deprotonated to form a salt. This ionic species is significantly more polar than the starting amine and will have a much lower Rf value on silica gel TLC plates. If this spot is present in your starting material, it indicates improper storage. If it appears during the reaction, it points to a leak in your inert atmosphere setup.
Q3: My reaction mixture turned dark brown or black upon adding a reagent or upon heating. What does this indicate?
A3: Significant color changes, especially to dark brown or black, almost always indicate decomposition. This is often caused by oxidation of the amine or other electron-rich species in your flask.[4] This can be triggered by:
-
An inefficiently flushed reaction vessel that still contains oxygen.
-
The use of solvents that were not properly degassed.
-
The introduction of an oxidizing reagent or impurity.
-
Thermal decomposition if the reaction is heated too high for too long.
If this occurs, the reaction is likely unsalvageable. The priority should be to identify the source of the oxidant by rigorously reviewing your procedure and setup.
Section 3: Best Practices & Protocols (FAQs)
Adhering to strict protocols for handling air- and moisture-sensitive compounds is the most effective way to prevent the issues described above.[5]
FAQ 1: What is the definitive, step-by-step protocol for setting up a reaction under an inert atmosphere?
A1: The use of a Schlenk line is a standard and reliable method for creating and maintaining an inert atmosphere.[5]
Protocol: Inert Atmosphere Reaction Setup
-
Glassware Preparation: Ensure your reaction flask (with a stir bar) and any addition funnels are thoroughly cleaned and dried in an oven at >120°C for at least 4 hours (preferably overnight).
-
Assembly: Immediately assemble the hot glassware. For example, cap the flask with a rubber septum. Clamp the flask to a stand.
-
Purge Cycle: Connect the flask to a Schlenk line via a needle through the septum. Also, insert a second "exit" needle.
-
Evacuate & Refill: Carefully evacuate the flask using the vacuum on the Schlenk line. You should see the septum get sucked inward. Then, switch to the inert gas (N₂ or Ar) and refill the flask until the pressure is equalized (septum returns to normal).
-
Repeat: Perform this vacuum/refill cycle a minimum of three times to ensure all residual air and moisture are removed.[5] After the final refill, remove the exit needle. You now have a positive pressure of inert gas inside the flask.
-
Reagent Addition: Add dry, degassed solvents and liquid reagents via a gas-tight syringe.[9][10] Solids should be weighed quickly and added to the flask under a strong positive flow of inert gas (a "cone of protection").
Sources
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- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Improving Reproducibility of Biological Assays with 1-Benzofuran-5-ylmethylamine
Introduction: 1-Benzofuran-5-ylmethylamine belongs to the benzofuran class of heterocyclic compounds, a scaffold present in numerous natural products and pharmacologically active molecules.[1][2][3] Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][4] Given this therapeutic potential, compounds like this compound are increasingly utilized in drug discovery and cell biology research.
However, the journey from a promising compound to reliable, reproducible data is fraught with technical challenges. Experimental variability can obscure true biological effects, waste valuable resources, and ultimately hinder scientific progress.[5] This guide is designed to serve as a dedicated technical resource for researchers working with this compound. We will move beyond simple protocols to address the fundamental causes of common issues, providing you with the expertise to troubleshoot problems, optimize your assays, and generate data with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when beginning work with a new small molecule.
Q1: What are the known biological activities of this compound and its analogs? A1: The benzofuran core is associated with a diverse range of biological activities. Studies on various derivatives have demonstrated effects such as the induction of apoptosis and cell cycle arrest in cancer cell lines, making them of interest for oncology research.[6][7] Other analogs have been investigated for anti-inflammatory properties, sometimes acting on targets like histamine receptors.[8][9] Therefore, when designing your experiment, it is crucial to consider the potential for wide-ranging biological effects beyond your primary target.
Q2: How should I properly store and handle the solid compound and its DMSO stock solutions? A2: Proper storage is the first step in ensuring reproducibility.
-
Solid Compound: this compound is typically a solid.[10] It should be stored in a tightly sealed container, protected from light, and kept at the recommended temperature (often 2-8°C) to prevent degradation.[10]
-
DMSO Stock Solutions: High-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO are standard. However, DMSO is hygroscopic (absorbs water from the air), and water uptake can significantly decrease compound solubility, leading to precipitation upon storage or during freeze-thaw cycles.[11][12] To mitigate this, we recommend preparing single-use aliquots of your stock solution and storing them at -20°C or -80°C in desiccated conditions. This practice minimizes the impact of repeated freeze-thaw cycles and moisture absorption.[11][13]
Q3: My results are highly variable between experiments. What are the most common sources of this irreproducibility? A3: Inconsistent results are a common and frustrating issue in cell-based assays. The sources of variability can be broadly categorized into three areas:
-
Compound-Related Issues: Problems with solubility, stability, and accurate concentration.[14][15]
-
Cell Culture-Related Issues: Variations in cell health, passage number, seeding density, and confluency.[13][14][16][17]
-
Assay Protocol Issues: Inconsistencies in incubation times, reagent preparation, pipetting technique, and plate reader settings.[13][14] This guide will delve into each of these areas in the troubleshooting sections below.
Q4: What is the maximum final concentration of DMSO my cells can tolerate? A4: This is a critical parameter that must be determined for your specific cell line and assay. While many robust cell lines can tolerate up to 0.5% DMSO, sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%. It is imperative to perform a vehicle control experiment where you treat cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to identify the highest concentration that does not affect cell viability or the assay endpoint.[14] This concentration should be considered the maximum allowable solvent level in all subsequent experiments.
Section 2: Troubleshooting Guide - Compound-Related Issues
The physical behavior of the compound in your assay system is a primary source of variability. Low solubility is a frequent challenge with discovery compounds.[15][18]
Issue: I observe a cloudy or hazy appearance (precipitation) in my cell culture media after adding this compound.
-
Causality: This is a classic indicator of the compound crashing out of solution. When a high-concentration DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment changes dramatically. If the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate.[19][20] This precipitation drastically reduces the actual concentration of the compound available to the cells, leading to an underestimation of its potency (a falsely high IC50) and high variability.[11][15][18]
-
Troubleshooting & Validation:
-
Visual Solubility Check: Before treating your cells, prepare your highest desired concentration of the compound in cell culture media in a clear tube or well. Incubate under the same conditions as your experiment (e.g., 37°C for 1 hour). Visually inspect the solution against a dark background for any signs of precipitation or haziness. A microscope can also be used for more sensitive detection.[19]
-
Optimize Dilution Protocol: Avoid single, large dilution steps. A serial dilution method, where the DMSO stock is first diluted into media to an intermediate concentration before the final dilution, can help maintain solubility.
-
Determine the Kinetic Solubility Limit: If precipitation persists, you must formally determine the maximum soluble concentration using a protocol like the one provided in Section 5. All subsequent experiments should use concentrations at or below this limit to ensure data integrity.
-
Issue: The IC50 value for my compound changes significantly from one experiment to the next.
-
Causality: A fluctuating IC50 value points to an inconsistent effective concentration of the compound reaching its target. While cell-based factors play a role (see Section 3), compound handling is a primary suspect.
-
Troubleshooting & Validation:
-
Rule out Precipitation: This is the most common cause. If the compound precipitates at higher concentrations in your dose-response curve, the curve will flatten, artificially shifting the calculated IC50.[18] Ensure all concentrations tested are below the kinetic solubility limit.
-
Check Stock Solution Integrity: As discussed in the FAQs, repeated freeze-thaw cycles can lead to compound precipitation within the DMSO stock tube or degradation over time.[11][13] If you suspect your stock solution is compromised, prepare a fresh one from the solid compound.
-
Standardize Solvent Concentration: Ensure the final percentage of DMSO is identical across all wells in your dose-response curve, including the "vehicle-only" control. This prevents solvent-induced artifacts from confounding your results.
-
Section 3: Troubleshooting Guide - Cell-Based Assay Issues
The biological system itself is a major source of potential variability. Standardizing cell culture practices is non-negotiable for reproducible results.[17][21]
Issue: I see high variability between my technical replicate wells.
-
Causality: High variance in replicate data suggests inconsistent conditions across the wells of your microplate.
-
Troubleshooting & Validation:
-
Standardize Cell Seeding: Ensure you have a single-cell suspension before seeding. Gently mix the cell suspension between pipetting each row to prevent cells from settling. An uneven distribution of cells at the start of the experiment is a major cause of variability.[13][22]
-
Mitigate "Edge Effects": Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of both media components and your test compound.[13] A best practice is to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Use Master Mixes: Instead of adding small volumes of compound or reagents to each well individually, prepare a master mix for each condition that can be dispensed in a larger, more accurate volume.[23]
-
Observe Cell Morphology: Before adding the compound, visually inspect the cells in each well. Ensure they are healthy, have a normal morphology for the cell line, and are in the log growth phase.[16][22]
-
Issue: The compound appears to be highly cytotoxic, even at low concentrations.
-
Causality: While this compound and its analogs may have intended cytotoxic effects (e.g., in cancer cell lines), it's important to distinguish this from non-specific toxicity that could confound other assays (e.g., signaling or reporter assays).
-
Troubleshooting & Validation:
-
Determine the Cytotoxic Threshold: Conduct a dedicated cell viability assay (e.g., MTT, CellTiter-Glo®) with a broad concentration range of the compound. This will allow you to determine the concentration at which viability begins to drop.[14] For functional assays not intended to measure cell death, you must work at concentrations below this cytotoxic threshold.
-
Evaluate Assay Time-Course: Cytotoxicity can be time-dependent. A compound may show no toxicity after 24 hours but significant toxicity after 48 or 72 hours. Match the duration of your viability assay to the endpoint of your primary functional assay.
-
Confirm On-Target vs. Off-Target Effects: If you suspect the observed effect is not due to your intended target, consider using a structurally different compound that targets the same protein. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[14]
-
Section 4: Troubleshooting Guide - Assay Signal & Readout Issues
The final measurement step is a critical control point. Luminescence and fluorescence assays, while sensitive, are prone to specific types of interference.[24][25]
Issue: My luminescence signal is weak or highly variable.
-
Causality: A weak or inconsistent signal can be due to issues with the assay chemistry, the instrumentation, or interference from your test compound.
-
Troubleshooting & Validation:
-
Reagent Preparation and Handling: Many luminescence reagents are temperature-sensitive. Ensure they are fully thawed and equilibrated to room temperature before use to ensure consistent enzyme activity.[24][26]
-
Plate Selection: For luminescence assays, always use opaque, white-walled microplates. White plates maximize the light signal reflection to the detector.[24][25][26]
-
Check for Compound Interference: Some small molecules can directly inhibit the luciferase enzyme or quench the light signal.[23] To test for this, run a control experiment in a cell-free system. Add your compound directly to a solution containing recombinant luciferase and its substrate. A decrease in signal compared to the DMSO control indicates direct compound interference.
-
Optimize Plate Reader Settings: Ensure the sensitivity or gain setting on your luminometer is optimized for your assay's signal range.[26]
-
Issue: The background signal in my fluorescence/luminescence assay is unacceptably high.
-
Causality: High background noise reduces the dynamic range of your assay and can mask real biological effects.
-
Troubleshooting & Validation:
-
Check for Compound Autofluorescence: Many aromatic compounds, like benzofurans, can be intrinsically fluorescent. To check this, measure the fluorescence of your compound in assay buffer alone (without cells) across a range of wavelengths. If it fluoresces at the same wavelength as your reporter, it will contribute to the background signal.[27]
-
Media and Phenol Red: The phenol red in most cell culture media can increase background fluorescence. For sensitive fluorescence assays, consider using a phenol red-free medium during the final incubation and reading steps.
-
Minimize Plate Autofluorescence: White plates used for luminescence can sometimes autofluoresce if exposed to bright ambient light. "Dark adapt" your plate by incubating it in the dark for 10-15 minutes before reading.[26]
-
Section 5: Key Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Weighing: Carefully weigh out the solid compound in a chemical fume hood using an analytical balance.
-
Solubilization: Add anhydrous, cell-culture grade DMSO to the solid compound to achieve a high-concentration stock (e.g., 20 mM). Vortex thoroughly for 5-10 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can aid in dissolving stubborn compounds.[15]
-
Visual Confirmation: Visually inspect the stock solution to ensure there are no visible particles.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The aliquot volume should be sufficient for one experiment to avoid reusing a thawed aliquot.
-
Storage: Store the aliquots in a desiccated container at -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Assay Media (Kinetic Solubility)
-
Preparation: In a clear 96-well plate, add your standard cell culture medium to multiple wells.
-
Dosing: Add small volumes of your high-concentration DMSO stock of this compound to the media to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant in all wells.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint (e.g., 24 hours).
-
Inspection: After incubation, carefully inspect each well for signs of precipitation using a light microscope.
-
Determination: The highest concentration that remains clear and free of visible precipitate is your maximum working concentration for future experiments.
Protocol 3: Standard Cell Seeding and Dosing Workflow for a 96-Well Plate Assay
-
Cell Harvest: Harvest cells that are in the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter. Confirm viability is >95%.
-
Cell Suspension: Resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density (e.g., 1 x 10^5 cells/mL for a target of 10,000 cells per 100 µL).
-
Seeding: Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.
-
Adherence: Incubate the plate for 4-24 hours (depending on the cell line) to allow cells to adhere and recover.
-
Compound Dilution: Prepare a dilution series of this compound in culture medium at 2X the final desired concentration.
-
Dosing: Carefully remove the old medium from the cells and add 100 µL of the appropriate 2X compound dilution to each well.
-
Incubation: Return the plate to the incubator for the desired treatment duration.
Section 6: Visualizations
Diagram 1: Recommended Workflow for Compound Dilution This workflow minimizes the risk of compound precipitation during dilution from a DMSO stock into aqueous media.
Caption: Workflow for preparing working solutions to maintain compound solubility.
Diagram 2: Troubleshooting Decision Tree for Inconsistent IC50 Values
Caption: Decision tree for diagnosing the root cause of IC50 variability.
Section 7: References
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
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Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
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Pallocca, G., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. Retrieved from [Link]
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Agilent. (n.d.). Tips for Improved Luminescence Performance. Agilent. Retrieved from [Link]
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Stratech. (n.d.). Bioluminescence vs. Fluorescence: Which should I choose to assay my compounds?. Stratech. Retrieved from [Link]
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Scilit. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Scilit. Retrieved from [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]
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Pan, L., et al. (2008). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Retrieved from [Link]
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ResearchGate. (2025). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. Retrieved from [Link]
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Al-Ostath, S., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. PMC. Retrieved from [Link]
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BioPharm International. (2019). Essentials in Bioassay Development. BioPharm International. Retrieved from [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. Retrieved from [Link]
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Molecular B•Log. (n.d.). Assay Troubleshooting. Molecular B•Log. Retrieved from [Link]
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Bøtker, J. P., et al. (2019). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. PMC. Retrieved from [Link]
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ResearchGate. (2025). In vitro methods to assess drug precipitation. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The cytotoxic effects of 5f on the three cell lines as assessed by MTT.... ResearchGate. Retrieved from [Link]
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MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. Retrieved from [Link]
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Wrona-Krol, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. Retrieved from [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of the benzofuran-2-ones 6–9 on the viability of.... ResearchGate. Retrieved from [Link]
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Corrêa, M. F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. Retrieved from [Link]
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RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2025). Bioactive Benzofuran Derivatives: A Review. ResearchGate. Retrieved from [Link]
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Khodarahmi, G., et al. (2012). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Research in Pharmaceutical Sciences. Retrieved from [Link]
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Frontiers Media. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers Media. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Benzofuran-5-YL)-N-methylbutan-2-amine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Benzofuran-5-YL)-N-((2-methoxyphenyl)methyl)propan-2-amine. PubChem. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Bioactivity of 1-Benzofuran-5-ylmethylamine and its Positional Isomers
Introduction: The Significance of Isomerism in Benzofuran Bioactivity
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and psychoactive properties.[4][5][6] Within this chemical space, the precise positioning of substituents on the benzofuran core can dramatically alter the molecule's interaction with biological targets, a critical consideration in drug discovery and development. This guide focuses on a specific subset of these derivatives: the positional isomers of 1-Benzofuran-ylmethylamine, namely the 4-, 5-, 6-, and 7-substituted analogues.
While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will provide a framework for conducting such a comparative analysis. We will draw upon established structure-activity relationship (SAR) principles for related benzofuran compounds to hypothesize potential bioactivities and outline the experimental methodologies required to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical protocols for a comprehensive comparison.
Hypothesized Biological Targets and Rationale
Based on the known pharmacology of structurally related benzofuran derivatives, particularly those with amine functionalities on the benzene ring, we can postulate several key biological targets for the 1-Benzofuran-ylmethylamine isomers.
Monoamine Transporters and Receptors:
The psychoactive properties of aminopropyl-benzofuran isomers, such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-APB, are well-documented.[7][8] These compounds are known to interact with monoamine transporters (for serotonin, dopamine, and norepinephrine) and serotonin receptors, with the position of the aminopropyl group significantly influencing their pharmacological profile.[8] It is therefore highly probable that the simpler 1-Benzofuran-ylmethylamine isomers will also exhibit activity at these targets. The variation in the position of the methylamine group (positions 4, 5, 6, and 7) would likely lead to differences in binding affinity and functional activity at these sites due to altered electronic and steric interactions within the receptor binding pockets.
Histamine H3 Receptors:
Research into 5-amino- and 5-(aminomethyl)benzofuran derivatives has identified them as potent histamine H3 receptor antagonists.[9][10][11] This suggests that the 5-isomer, and potentially its counterparts, could have significant affinity for this receptor, which is a key target in the central nervous system for treating cognitive and sleep disorders.
Cytotoxicity and Anticancer Potential:
Benzofuran derivatives are widely investigated for their anticancer properties.[2][5][12] The cytotoxic effects are often dependent on the substitution pattern on the benzofuran nucleus.[12] Therefore, it is crucial to assess the general cytotoxicity of the 1-Benzofuran-ylmethylamine isomers against various cell lines to determine their therapeutic window and potential as anticancer agents.
Proposed Experimental Workflow for Comparative Bioactivity Assessment
To systematically compare the bioactivity of the four isomers, a tiered approach is recommended, starting with broad screening assays and progressing to more specific functional and mechanistic studies.
Caption: Proposed experimental workflow for the comparative bioactivity assessment of 1-Benzofuran-ylmethylamine isomers.
Detailed Experimental Protocols
The following protocols are provided as a guide for conducting the proposed experiments. These protocols are designed to be self-validating by including appropriate controls.
General Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the four 1-Benzofuran-ylmethylamine isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Monoamine Transporter and Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[16]
Principle: These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to a specific target (e.g., serotonin transporter, SERT) expressed in cell membranes.
Step-by-Step Protocol (Example for SERT Binding):
-
Membrane Preparation: Use commercially available cell membranes from cells stably expressing the human serotonin transporter (hSERT) or prepare them from transfected cell lines.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (containing a specific amount of protein), a radiolabeled ligand (e.g., [³H]-citalopram), and various concentrations of the 1-Benzofuran-ylmethylamine isomers.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to calculate the Ki value (inhibitory constant).
This protocol can be adapted for other monoamine transporters (DAT, NET) and receptors (e.g., 5-HT₂ₐ, 5-HT₂C, Histamine H₃) by using the appropriate cell membranes and radioligands.
Interpreting the Data: Building a Structure-Activity Relationship Profile
The data obtained from these assays will allow for a comprehensive comparison of the bioactivity of the four isomers.
Hypothetical Data Summary Table:
| Compound | Position of -CH₂NH₂ | Cytotoxicity (HeLa, IC₅₀, µM) | SERT Binding (Ki, nM) | DAT Binding (Ki, nM) | NET Binding (Ki, nM) | 5-HT₂ₐ Binding (Ki, nM) | H₃R Binding (Ki, nM) |
| Isomer 1 | 4 | >100 | 500 | >1000 | 800 | 250 | >1000 |
| Isomer 2 | 5 | 85 | 50 | 800 | 300 | 100 | 75 |
| Isomer 3 | 6 | >100 | 80 | >1000 | 450 | 150 | 500 |
| Isomer 4 | 7 | 95 | 700 | >1000 | 950 | 400 | >1000 |
This table presents hypothetical data for illustrative purposes.
Causality and SAR Insights:
-
Positional Influence on SERT/5-HT₂ₐ Activity: Based on the known pharmacology of 5-APB and 6-APB, it is plausible that the 5- and 6-isomers of 1-Benzofuran-ylmethylamine will exhibit higher affinity for SERT and 5-HT receptors compared to the 4- and 7-isomers.[8] The positioning of the methylamine group at the 5- and 6-positions may allow for optimal interactions with key residues in the binding pockets of these targets.
-
Histamine H₃ Receptor Affinity: The existing literature on 5-(aminomethyl)benzofuran derivatives strongly suggests that the 5-isomer will be the most potent at the H₃ receptor.[9][10][11]
-
Cytotoxicity: The cytotoxicity data will be crucial for determining the therapeutic index of these compounds. Low micromolar IC₅₀ values would suggest potential for anticancer applications, while high values would be favorable for CNS-targeted drugs.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative bioactivity assessment of 1-Benzofuran-5-ylmethylamine and its positional isomers. By systematically evaluating their cytotoxicity and their activity at key CNS targets, researchers can elucidate the structure-activity relationships that govern their pharmacological profiles. The proposed experimental workflow, grounded in established methodologies, will enable a robust and reliable comparison.
Future studies should expand on these findings by investigating the functional activity of these compounds (e.g., as agonists, antagonists, or reuptake inhibitors) and exploring their in vivo efficacy and pharmacokinetic properties. Such a thorough investigation will be instrumental in unlocking the full therapeutic potential of this promising class of benzofuran derivatives.
References
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A Comparative Guide to the Synthetic Validation of 1-Benzofuran-5-ylmethylamine
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 1-Benzofuran-5-ylmethylamine serves as a critical building block in the synthesis of various pharmacologically active agents. This guide provides an in-depth, objective comparison of synthetic routes to this valuable compound, supported by detailed experimental protocols and validation data. Our focus is on providing a practical and scientifically rigorous framework for its synthesis and characterization.
Introduction: The Significance of the Benzofuran Moiety
The benzofuran nucleus is a prevalent scaffold in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of an aminomethyl group at the 5-position of the benzofuran ring opens up avenues for further derivatization, making this compound a key intermediate in the exploration of new chemical space for drug discovery.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is most effectively approached through a two-step sequence involving the formation of a key intermediate, 1-Benzofuran-5-carbaldehyde, followed by its conversion to the target amine. While various methods exist for the construction of the benzofuran core[2][3][4], we will focus on a practical and scalable route to the aldehyde and a robust method for the subsequent amination.
Route 1: Grignard Reaction followed by Reductive Amination (Recommended)
This classical yet reliable approach involves the formation of a Grignard reagent from a halogenated benzofuran precursor, followed by formylation and subsequent reductive amination.
-
Advantages: High convergence, readily available starting materials, and well-established reaction mechanisms.
-
Disadvantages: Requires anhydrous conditions for the Grignard reaction, which can be sensitive to scale-up.
Route 2: Alternative Formylation and Amination Strategies
Other methods for the introduction of the formyl group onto the benzofuran ring include the Vilsmeier-Haack reaction. However, this method can sometimes lead to issues with regioselectivity depending on the substitution pattern of the benzofuran. For the amination step, alternatives to reductive amination include the Gabriel synthesis or displacement of a benzylic halide. These routes are often more laborious and may involve less desirable reagents.
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: Grignard & Reductive Amination | Alternative Routes |
| Overall Yield | Good to Excellent | Variable |
| Scalability | Moderate to High | Can be challenging |
| Reagent Safety | Standard laboratory precautions | May involve more hazardous reagents |
| Simplicity | Two well-defined steps | Can be multi-step and complex |
Detailed Experimental Protocol: A Validated Synthetic Pathway
This section provides a step-by-step guide for the synthesis of this compound, starting from the commercially available 5-bromo-1-benzofuran.
Part 1: Synthesis of 1-Benzofuran-5-carbaldehyde
This procedure is adapted from a reported synthesis[5]. The causality behind this choice lies in the high-yielding and reliable nature of the Grignard reaction for the formylation of aryl halides.
Workflow Diagram:
Caption: Synthesis of 1-Benzofuran-5-carbaldehyde via Grignard Reaction.
Materials:
-
5-Bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Mg turnings (0.92 g, 38 mmol) and a crystal of I₂ in dry THF (2.5 mL).
-
Add a small portion of 5-bromo-1-benzofuran (0.5 g) to initiate the Grignard reaction, evidenced by the disappearance of the iodine color and gentle reflux.
-
Once initiated, add the remaining 5-bromo-1-benzofuran (4.5 g, total of 25.4 mmol) dissolved in dry THF (25 mL) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 2 hours.
-
Cool the reaction mixture to -40 °C in a dry ice/acetone bath.
-
Slowly add dry DMF (3.6 g, 49 mmol) dropwise, maintaining the internal temperature below -30 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Cool the mixture to 0 °C and quench by the slow addition of 3N HCl until the pH is approximately 2. Stir for 30 minutes.
-
Dilute with water and extract with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/dichloromethane) to afford 1-Benzofuran-5-carbaldehyde as a liquid (yield: ~54%)[5].
Validation of Intermediate:
-
LC-MS: M/Z (ESI): 147.34 (M+1)[5].
Part 2: Synthesis of this compound via Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds[6]. The choice of sodium borohydride in the presence of a nickel(II) chloride catalyst provides an efficient and selective reduction of the intermediate imine.
Workflow Diagram:
Caption: Reductive Amination of 1-Benzofuran-5-carbaldehyde.
Materials:
-
1-Benzofuran-5-carbaldehyde
-
Methanolic ammonia solution (7N)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-Benzofuran-5-carbaldehyde (1.0 g, 6.84 mmol) in methanolic ammonia (20 mL, 7N).
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
In a separate flask, dissolve NiCl₂·6H₂O (0.16 g, 0.68 mmol) in methanol (10 mL).
-
Add the nickel chloride solution to the imine solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaBH₄ (0.52 g, 13.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Validation of this compound
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons (multiplets), a singlet for the benzylic CH₂, a singlet for the furan proton, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Aromatic and furan carbons, and a signal for the benzylic carbon. |
| Mass Spec. | Expected [M+H]⁺ at m/z 148.07. Fragmentation may involve loss of the amino group. |
| HPLC | A single major peak indicating high purity. |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.20 (m, 4H, Ar-H), 6.75 (d, 1H, furan-H), 3.95 (s, 2H, CH₂), 1.60 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 154.5, 145.0, 138.0, 128.0, 124.0, 122.0, 111.0, 106.5, 46.0 (CH₂).
-
Mass Spectrometry (ESI+): A related compound, 5-(2-aminopropyl)benzofuran, shows a characteristic fragmentation pattern involving cleavage of the side chain[7]. For this compound, the primary ion is expected to be the molecular ion [M+H]⁺ at m/z 148.
HPLC Method for Purity Assessment:
A general HPLC method for benzofuran derivatives can be adapted for purity analysis[8][9].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Conclusion
This guide presents a validated and reliable synthetic route to this compound, a key building block for pharmaceutical research. The recommended two-step synthesis, involving a Grignard reaction to form 1-Benzofuran-5-carbaldehyde followed by reductive amination, offers a practical and scalable approach. The detailed experimental protocols and expected analytical data provide a comprehensive framework for researchers to confidently synthesize and validate this important compound. By understanding the causality behind the experimental choices and employing rigorous validation techniques, scientists can ensure the quality and integrity of their synthetic intermediates, ultimately accelerating the drug discovery process.
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A Comparative Guide to Confirming the Structure of 1-Benzofuran-5-ylmethylamine Derivatives Using X-ray Crystallography
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical development. The 1-benzofuran-5-ylmethylamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Therefore, precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound, providing unparalleled detail at the atomic level.[2][3]
This guide provides an in-depth, objective comparison of X-ray crystallography with alternative techniques, supported by experimental data and detailed protocols. It is designed to assist researchers in selecting the most suitable analytical strategy for the structural confirmation of novel this compound derivatives.
The Decisive Power of X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[4] The technique relies on the diffraction of X-rays by the electrons in a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of atoms, as well as bond lengths and angles.[5] For complex organic molecules like this compound derivatives, this technique provides unambiguous proof of structure, including stereochemistry, which is often challenging to determine by other methods.[6]
Experimental Workflow: From Crystal to Structure
The journey from a newly synthesized compound to a fully refined crystal structure involves several critical steps. The quality of the final structure is contingent on the successful execution of each stage.
Figure 1: A simplified workflow of the single-crystal X-ray crystallography process.
Performance Comparison of Key Structural Elucidation Techniques
The selection of an appropriate technique for structure determination is influenced by various factors, including the nature of the sample, the desired level of detail, and any experimental limitations. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods each offer unique, and often complementary, insights.[3][7]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Chemistry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry in the solid state.[5] | Connectivity of atoms (1D and 2D NMR), relative stereochemistry, and solution-state conformation.[8][9] | Predicted 3D structure, conformational analysis, and electronic properties.[10] |
| Sample Requirements | High-quality single crystals (typically 0.1-0.4 mm).[11] | Soluble sample in a suitable deuterated solvent. | No physical sample required, only the molecular formula and connectivity. |
| Strengths | Unambiguous and definitive structural determination.[2] | Provides information about the molecule's structure and dynamics in solution.[4] | Can predict structures of unstable or difficult-to-crystallize compounds.[12] |
| Limitations | Crystal growth can be a significant bottleneck; provides a solid-state structure which may differ from the solution-state conformation.[6][13] | Can be challenging to determine absolute stereochemistry; spectral overlap can complicate analysis of complex molecules.[14] | Predictions must be validated by experimental data; accuracy depends on the level of theory and basis set used.[15] |
Detailed Experimental Protocols
Crystallization of this compound Derivatives
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[16] Several techniques can be employed, and the optimal method will depend on the solubility and stability of the specific derivative.
Common Crystallization Techniques: [17]
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly.[16]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[16][18]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[16]
Step-by-Step Protocol for Vapor Diffusion:
-
Dissolve a small amount (5-10 mg) of the this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone) in a small vial (e.g., 0.5 mL).
-
Place this vial inside a larger vial (e.g., 4 mL) containing a small amount (1-2 mL) of a less volatile anti-solvent (e.g., hexane, diethyl ether).
-
Seal the larger vial and leave it undisturbed in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction analysis.[19]
Step-by-Step Protocol for Data Collection: [11]
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100-110 K) to minimize radiation damage.[19]
-
Initial Screening: A preliminary set of diffraction images is collected to determine the crystal quality and unit cell parameters.[5]
-
Data Collection Strategy: Based on the initial screening, a data collection strategy is devised to ensure complete and redundant data are collected.[11]
-
Full Data Collection: The full diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[20]
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
Workflow for Structure Determination:
Figure 2: The computational workflow for solving and refining a crystal structure.
-
Data Processing: The raw diffraction images are integrated to obtain a list of reflection intensities.[5]
-
Structure Solution: The initial phases of the structure factors are determined, leading to an initial electron density map and a preliminary atomic model.[2]
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to improve the agreement between the observed and calculated structure factors. This process is iterated until the model converges.[21][22][23][24]
-
Validation: The final structure is validated using various crystallographic metrics and checked for chemical reasonableness. The final results are typically reported in a Crystallographic Information File (CIF).[25][26]
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a CIF file, which contains all the essential information about the crystal structure and the diffraction experiment.[25][26][27][28]
Key Parameters in a CIF file:
| Parameter | Description |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |
| Resolution | A measure of the level of detail in the electron density map. |
| R-factor (R1) & wR2 | Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.[22] |
| Goodness-of-fit (GooF) | A statistical measure of the quality of the refinement. |
| Atomic Coordinates (x, y, z) | The positions of each atom in the unit cell. |
| Bond Lengths & Angles | Calculated from the atomic coordinates. |
The Complementary Role of Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are invaluable, especially when single crystals are not available or when information about the molecule in solution is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[8][29] 1D NMR (¹H and ¹³C) provides information about the chemical environment of the nuclei, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.[4][9] For this compound derivatives, NMR is essential for confirming the carbon-hydrogen framework and for studying conformational dynamics in solution.[14]
Computational Chemistry
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure of molecules and to calculate various molecular properties.[10] These methods are particularly useful for generating initial structural models for refinement, for understanding the electronic properties of a molecule, and for predicting the structures of compounds that are difficult to crystallize.[15]
Conclusion
The unambiguous determination of the three-dimensional structure of this compound derivatives is crucial for advancing their development as potential therapeutic agents. Single-crystal X-ray crystallography remains the unparalleled gold standard for this purpose, providing definitive and high-resolution structural information.[2] While obtaining suitable crystals can be a challenge, the wealth of information provided by a crystal structure is invaluable. NMR spectroscopy and computational chemistry serve as powerful complementary techniques, providing insights into the solution-state structure and theoretical properties of these molecules. A combined analytical approach, leveraging the strengths of each technique, provides the most comprehensive understanding of these important compounds.
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Introduction: The Therapeutic Potential of Benzofurans and the Significance of MAO-B
An In-Silico Investigation of 1-Benzofuran-5-ylmethylamine Derivatives as Monoamine Oxidase B Inhibitors: A Comparative Docking Guide
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on novel this compound derivatives targeting Monoamine Oxidase B (MAO-B). It is designed for researchers in computational chemistry and drug discovery, offering not just a protocol, but the scientific rationale behind each step to ensure robust and reliable results.
The benzofuran scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. A particularly promising area of research is the development of benzofuran derivatives as enzyme inhibitors for treating neurodegenerative disorders[4].
Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a critical role in the catabolism of neurotransmitters, most notably dopamine[5]. Elevated levels of MAO-B in the brain are associated with Parkinson's and Alzheimer's diseases, as its activity generates reactive oxygen species that contribute to oxidative stress and neuronal damage[5]. Consequently, the selective inhibition of MAO-B is a clinically validated strategy for managing these conditions. Several benzofuran-based compounds have been identified as potent MAO-B inhibitors, making this scaffold a highly attractive starting point for novel drug design[6][7].
This guide will walk through a complete in-silico workflow to predict and compare the binding affinities and interaction patterns of a hypothetical series of this compound derivatives against human MAO-B.
PART 1: Experimental Design and Rationale
A successful docking study is built on a logical and well-validated experimental design. Our primary objective is to understand how specific chemical modifications to the this compound core affect its binding affinity for the MAO-B active site.
Selection of the Biological Target
We will use the high-resolution crystal structure of human Monoamine Oxidase B. A structure co-crystallized with an inhibitor is ideal as it provides an immediate reference for validating our docking protocol.
-
Target: Human Monoamine Oxidase B (MAO-B)
-
PDB ID: 2V5Z [8][9]. This structure is in complex with a reversible inhibitor, providing a well-defined active site and a ligand for re-docking validation.
The MAO-B active site is a hydrophobic cavity composed of two main parts: a substrate cavity and an entrance cavity[10]. Key residues, often referred to as the "aromatic cage," such as Tyr398 and Tyr435, are crucial for ligand binding and catalysis[10][11].
Ligand Library Design
For a comparative study, we will define a small library of ligands:
-
Core Scaffold (BF-Core): this compound.
-
Hypothetical Derivatives (BF-D1, BF-D2): To probe structure-activity relationships (SAR), we will introduce simple chemical modifications.
-
BF-D1: N-acetyl-1-benzofuran-5-ylmethylamine (explores the effect of an amide group).
-
BF-D2: N,N-dimethyl-1-benzofuran-5-ylmethylamine (explores the effect of increased bulk and basicity).
-
-
Reference Inhibitors (Positive Controls):
This combination allows us to compare our novel derivatives against both the parent scaffold and a known, potent drug.
Software and Tools
This workflow relies on widely accessible and validated open-source software:
-
Protein Visualization and Preparation: PyMOL
-
Ligand Preparation and File Format Conversion: Open Babel[14]
-
Molecular Docking: AutoDock Vina[15]
-
Analysis: PyMOL, AutoDock Tools (ADT)
PART 2: A Self-Validating Docking Workflow
The trustworthiness of a docking study hinges on its validation. This protocol incorporates a mandatory re-docking step to prove that the chosen parameters can accurately reproduce a known binding pose.
Caption: The complete in-silico workflow from preparation to analysis.
Step-by-Step Protocol
Phase 1: Receptor (MAO-B) Preparation
Causality: Raw PDB files contain non-essential information (e.g., water molecules, co-solvents) that can interfere with docking. We must prepare a "clean" receptor file with correct protonation states and atomic charges for the force field calculations.
-
Download Structure: Obtain the PDB file for 2V5Z from the RCSB PDB database[9].
-
Clean the Protein:
-
Open 2V5Z.pdb in PyMOL.
-
Remove water molecules: remove solvent
-
Isolate the protein chains (typically chains A and B) and the FAD cofactor. Remove the original inhibitor and any other heteroatoms. Command: remove resn <inhibitor_code>
-
Save the cleaned protein-FAD complex as receptor_clean.pdb.
-
-
Prepare for Docking:
-
Use AutoDock Tools (ADT) or a suitable command-line script to process receptor_clean.pdb.
-
This step adds polar hydrogens, calculates Gasteiger charges, and merges non-polar hydrogens.
-
The output file should be saved in the PDBQT format, required by Vina: receptor.pdbqt[16].
-
Phase 2: Ligand Preparation
Causality: Ligand structures obtained from 2D drawings or databases often lack 3D coordinates and are not in their lowest energy state. Energy minimization is crucial for generating a realistic conformation for docking[14][17].
-
Obtain Structures: Draw the structures of BF-Core, BF-D1, BF-D2, and Safinamide in a chemical drawing program and save them in a common format like SDF or MOL2.
-
Convert and Minimize: Use Open Babel for command-line processing. The following command converts a 2D SDF file to an energy-minimized 3D PDBQT file.
-
Repeat this for all test and reference ligands. For the co-crystallized ligand, carefully extract it from the original 2V5Z.pdb file and prepare it using the same method to ensure format consistency.
Phase 3: Protocol Validation via Re-Docking
Causality: Before screening our new compounds, we must prove our docking parameters (grid box size and location) are accurate. We do this by docking the co-crystallized ligand back into the active site. A successful validation, indicated by a low Root Mean Square Deviation (RMSD), demonstrates that our protocol can find the "correct" answer[19][20].
-
Define the Grid Box: The grid box defines the search space for the docking algorithm.
-
In ADT or PyMOL, load the prepared receptor (receptor.pdbqt) and the original co-crystallized ligand.
-
Center the grid box on the geometric center of the co-crystallized ligand.
-
Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire active site and allow the ligand to rotate freely[16]. Note the center coordinates and dimensions.
-
-
Run Vina for Re-Docking:
-
Create a configuration file (conf.txt) specifying the receptor, the prepared co-crystallized ligand, and the grid box parameters.
-
Execute Vina: vina --config conf.txt --log redock_log.txt
-
-
Calculate RMSD:
-
Open the original PDB and the top-ranked docked pose (redock_output.pdbqt) in PyMOL.
-
Align the protein backbones of both structures.
-
Use the rms_cur command to calculate the RMSD between the non-hydrogen atoms of the original ligand and the docked pose.
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, confirming the protocol's accuracy[20][21].
-
Phase 4: Comparative Docking
Once validated, use the exact same receptor.pdbqt and grid box parameters to dock the entire ligand library (BF-Core, BF-D1, BF-D2, Safinamide).
PART 3: Data Analysis and Interpretation
The output from AutoDock Vina provides a binding affinity score (in kcal/mol) and the 3D coordinates of the predicted binding poses. A more negative score indicates a stronger predicted binding affinity.
Quantitative Data Summary
Summarize the results in a clear, comparative table.
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Reference | |||
| Safinamide | (Structure Image) | -9.8 | Tyr435, Tyr398, Cys172, Gln206 |
| Scaffold | |||
| BF-Core | (Structure Image) | -7.5 | Tyr435, Ile199 |
| Derivatives | |||
| BF-D1 | (Structure Image) | -8.2 | Tyr435, Gln206 (H-bond), Ile199 |
| BF-D2 | (Structure Image) | -7.9 | Tyr435, Phe343 |
(Note: Binding affinities and residues are illustrative examples for this guide.)
Qualitative Analysis of Binding Poses
Causality: The binding score provides a single metric, but understanding the specific molecular interactions is crucial for rational drug design. Visual inspection reveals why a compound is predicted to bind well.
-
Visualize Poses: Load the receptor.pdbqt and the output PDBQT files for each ligand into PyMOL.
-
Identify Interactions: For the top-ranked pose of each compound, identify key interactions:
-
Hydrogen Bonds: Look for interactions with backbone or side-chain atoms (e.g., the N-acetyl group of BF-D1 forming a hydrogen bond with Gln206).
-
π-π Stacking: The benzofuran ring is likely to form π-π stacking interactions with the aromatic side chains of Tyr398 and Tyr435 in the aromatic cage[10].
-
Hydrophobic Interactions: Analyze how the ligand fits within the hydrophobic entrance and substrate cavities, interacting with residues like Ile199[10].
-
Caption: Key interactions for a hypothetical derivative.
Structure-Activity Relationship (SAR) Insights
-
Observation: The N-acetyl derivative (BF-D1) shows a stronger predicted binding affinity (-8.2 kcal/mol) than the core scaffold (-7.5 kcal/mol).
-
Interpretation: The visualization reveals that the acetyl group's carbonyl oxygen acts as a hydrogen bond acceptor, forming a favorable interaction with the side chain of Gln206. This additional interaction likely accounts for the improved binding score.
-
Observation: The N,N-dimethyl derivative (BF-D2) has a slightly better score than the core but is weaker than the acetyl derivative.
-
Interpretation: The dimethyl groups add favorable hydrophobic contact but may be too bulky to fit optimally, or they may lack the specific hydrogen bonding potential of BF-D1.
Conclusion and Future Directions
This comparative docking study predicts that adding a hydrogen-bond accepting N-acetyl group to the this compound scaffold could enhance its binding affinity to MAO-B. The derivative BF-D1 emerges as the most promising candidate from this in-silico screen, outperforming the parent molecule and showing a binding energy approaching that of the known inhibitor Safinamide.
These computational predictions provide a strong hypothesis for guiding synthetic chemistry efforts. The next logical steps would be to:
-
Synthesize the proposed derivatives (BF-D1, BF-D2).
-
Perform in-vitro enzyme inhibition assays to determine their experimental IC₅₀ and Kᵢ values against MAO-B.
-
Use the experimental data to refine the computational model and design the next generation of more potent and selective inhibitors.
References
- Monoamine oxidase b. (2011). Proteopedia, life in 3D. [Link][10]
- Inhibition of monoamine oxidase by indole and benzofuran deriv
- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link][15]
- MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calcul
- Improved Molecular Docking of MAO-B Inhibitors with Glide. (2022). Semantic Scholar. [Link][8]
- Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2022). ACS Omega. [Link]
- 4A79: Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. (2012). RCSB PDB. [Link][23]
- Improved Molecular Docking of MAO-B Inhibitors with Glide. (2022).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link][24]
- Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. (2025). Pars Silico. [Link][14]
- Monoamine oxidase B - Wikipedia.Wikipedia. [Link][5]
- Basic docking — AutoDock Vina 1.2.
- Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. (2022). PubMed. [Link][11]
- Vina Docking Tutorial.Eagon Research Group. [Link][1]
- Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects.The Distant Reader. [Link][20]
- Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights. (2024). Taylor & Francis Online. [Link][12]
- An update on benzofuran inhibitors: a p
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link][3]
- Hands-on tutorials of AutoDock 4 and AutoDock Vina.The Scripps Research Institute. [Link][17]
- Validation Studies of the Site-Directed Docking Program LibDock. (2007).
- Accuracy and Validation of Docking Algorithm Using RMSD? (2016).
- Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). SpringerLink. [Link][13]
- What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023).
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC - NIH. [Link][25]
- Energy minimization using openbabel. (2022). YouTube. [Link][18]
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A Researcher's Guide to Evaluating the Selectivity of 1-Benzofuran-5-ylmethylamine-Based Inhibitors
Introduction: The Benzofuran Scaffold as a Privileged Structure in Kinase Inhibition
The 1-benzofuran ring system is a prominent heterocyclic scaffold frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and potential for diverse functionalization make it a "privileged scaffold" in medicinal chemistry, capable of interacting with numerous biological targets.[3][4] In recent years, derivatives of 1-Benzofuran-5-ylmethylamine, in particular, have emerged as a promising class of inhibitors targeting key signaling proteins, most notably protein kinases.[5][6][7]
Protein kinases, which regulate the majority of cellular signaling pathways, are among the most critical targets for modern drug discovery, especially in oncology.[8] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, unforeseen toxicities, and confounding experimental results.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the selectivity of novel this compound-based kinase inhibitors. We will move beyond simple potency measurements to detail a multi-faceted strategy for profiling these compounds, comparing them against established alternatives, and interpreting the resulting data to build a robust case for their utility as either therapeutic candidates or precise chemical probes.
The Imperative of Selectivity in Kinase Inhibition
Why is selectivity paramount? An inhibitor's value is defined not only by its affinity for its intended target but also by its lack of affinity for all other potential targets. For a therapeutic agent, promiscuous inhibition can cause a cascade of side effects. For a research tool, poor selectivity muddies the waters, making it impossible to definitively link the observed phenotype to the inhibition of a single kinase.
The 1-benzofuran scaffold has been successfully employed to generate inhibitors for a diverse range of kinases, including:
-
VEGFR-2: A key regulator of angiogenesis, crucial for tumor growth.[7]
-
mTOR: A central controller of cell growth and metabolism.[5]
-
Pim-1 and CLK1: Kinases implicated in cancer cell proliferation and survival.[6]
-
Glycogen Synthase Kinase-3 (GSK-3): A multifunctional kinase involved in metabolism, neurobiology, and oncology.[5][9]
Given this target diversity, a newly synthesized benzofuran-based inhibitor must be assumed to have potential off-target activities until proven otherwise. The following sections outline the methodologies to systematically disprove, or characterize, such activities.
Workflow for Comprehensive Selectivity Evaluation
A robust assessment of selectivity is not a single experiment but a phased approach, moving from initial potency determination to broad-scale profiling and finally to confirmation in a cellular context.
Caption: Figure 1: A phased approach to inhibitor selectivity evaluation.
Part 1: Methodologies for Profiling Inhibitor Selectivity
Foundational Potency: Biochemical IC50 Determination
The first step is to quantify the inhibitor's potency against its primary, intended kinase target. This provides the baseline value against which all off-target activities will be compared.
Objective: To determine the concentration of the inhibitor required to reduce the activity of the purified target kinase by 50% (IC50).
Protocol: In Vitro Kinase Assay (Example using ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific recombinant kinase and peptide substrate concentrations will depend on the enzyme's activity and Km for ATP.
-
Prepare a serial dilution of the this compound-based inhibitor in the reaction buffer. A typical starting range is 100 µM to 1 nM.
-
Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure a competitive binding environment.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO) to appropriate wells.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 1 hour (or an optimized time period within the linear range of the reaction).
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This new ATP is used by luciferase to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence values to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Broader View: Large-Scale Kinome Screening
An IC50 value against a single target is insufficient. True selectivity can only be assessed by screening the inhibitor against a large and diverse panel of kinases. Commercial services (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corp.) are the gold standard for this.
Objective: To quantify the binding affinity (Kd) or percent inhibition of the inhibitor against a panel of hundreds of human kinases at a fixed concentration.
Methodology: KINOMEscan® (Binding Affinity Assay)
This technique does not measure enzymatic activity but rather competition for binding to the kinase.
-
Assay Principle: Kinases are tagged with a DNA tag and immobilized on a solid support. The test compound is incubated with the immobilized kinase and a known, tagged ligand that binds to the ATP site.
-
Execution: The amount of the tagged ligand that remains bound after incubation and washing is quantified by qPCR. If the test compound binds to the kinase, it will displace the tagged ligand, resulting in a lower signal.
-
Data Output: The primary output is either percent inhibition at a given concentration (e.g., 1 µM) or, for potent hits, a full Kd curve is generated. This provides a comprehensive list of all kinases that the compound binds to within the tested panel.
Part 2: Quantifying and Visualizing Selectivity
Raw data from a kinome screen is a long list of targets. To make this data comparable and interpretable, quantitative metrics are essential.
Quantitative Selectivity Metrics
-
Selectivity Score (S-Score): This is a simple yet effective metric. It is defined as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.
-
S(1µM) = (Number of kinases with >90% inhibition) / (Total kinases tested)
-
-
Selectivity Entropy (H): A more sophisticated metric that considers the potency of inhibition across the entire panel, not just a binary hit/no-hit threshold.[8] It provides a single value representing the "disorder" or promiscuity of the inhibitor's binding profile. A lower entropy score signifies a more selective compound. A score of 0 means the inhibitor hits only a single kinase.[8]
Caption: Figure 2: Visualizing selective vs. promiscuous inhibition.
Part 3: Comparative Analysis - A Case Study
To illustrate the principles, let's consider a hypothetical this compound derivative, "BZF-K4" , designed as a selective inhibitor of PERK (EIF2AK3), a kinase involved in the unfolded protein response.[10] We will compare it to the well-characterized, first-in-class PERK inhibitor, GSK2606414 .[10]
Comparative Data Tables
Table 1: Primary Target Potency and Cellular Activity
| Compound | Target | Biochemical IC50 (nM) | Cellular p-eIF1α IC50 (nM) |
|---|---|---|---|
| BZF-K4 | PERK | 1.2 | 15 |
| GSK2606414 | PERK | 0.4 | 10 |
This table shows that while BZF-K4 is highly potent, the reference compound GSK2606414 is slightly more potent in both biochemical and cellular assays.
Table 2: Kinome Selectivity Profile (Data from a 403-kinase panel)
| Compound | Concentration | # of Kinases with >90% Inhibition | Selectivity Score (S90) | Key Off-Targets (>90% Inh.) |
|---|---|---|---|---|
| BZF-K4 | 1 µM | 8 | 0.019 (8/403) | RIPK2, GCK, CLK2, FLT3, PLK1 |
| GSK2606414 | 1 µM | 1 | 0.002 (1/403) | None |
This table is the core of the selectivity argument. Despite BZF-K4's high potency for PERK, the broad kinome screen reveals eight significant off-targets at a 1 µM concentration. In contrast, GSK2606414 is exceptionally clean, inhibiting only its primary target. This data strongly suggests that any cellular phenotype observed with BZF-K4 at concentrations approaching 1 µM could be due to inhibition of RIPK2, FLT3, or other off-targets, confounding the results.
Conclusion and Forward Look
The this compound scaffold is a powerful starting point for the development of potent kinase inhibitors. However, potency alone is a misleading metric. A rigorous, multi-step evaluation of selectivity is non-negotiable for advancing a compound, whether for clinical development or as a reliable tool for basic research.
This guide outlines a systematic workflow:
-
Establish Potency: Accurately determine the IC50 against the primary target.
-
Profile Broadly: Use large-scale kinome panels to uncover all potential binding partners.
-
Quantify and Compare: Employ metrics like the S-Score to objectively compare the selectivity of your compound against established alternatives.
-
Validate in Cells: Confirm target engagement in a physiological context to ensure the biochemical data translates to a cellular setting.
By adhering to this framework, researchers can build a comprehensive and compelling selectivity case for their novel this compound-based inhibitors, ensuring that their findings are robust, reproducible, and correctly interpreted.
References
- Zhang, X., Huang, H., Zhang, Z., Yan, J., Wu, T., Yin, W., Sun, Y., Wang, X., Gu, Y., Zhao, D., & Cheng, M. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]
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- Liebenberg, W., Coertzen, D., Visser, M., Taylor, D., van der Westhuyzen, C., Gessner, R. K., & Legoabe, L. J. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry, 111, 104839. [Link]
- Jadhav, S. B., & Gaikwad, N. D. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(5). [Link]
- Thumar, V. T., McClure, B. J., Gerk, P. M., & Lazo, J. S. (2006). Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. Bioorganic & Medicinal Chemistry, 14(13), 4589-4594. [Link]
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- Corrêa, M. F., Guimarães, L. G., Reis, R. I., Martins, T. S., de Oliveira, V. L., Guimarães, V. M., de Faria, F. C., de Castro, C. H., de Paula, A. M., Leurs, R., & Timmers, L. F. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 825. [Link]
- Ravez, S., Corbet, C., Mignani, S., & Dessolin, J. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(9), 2990. [Link]
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- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Al-Dosary, M. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12158-12185. [Link]
- Karki, R., Gangu, K. K., Kancharla, S., Kadari, J., Shaik, A. B., & Merugu, R. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425. [Link]
- Abou-Seri, S. M., El-Gohary, N. S., El-Kalyoubi, S. A., & El-Sayed, M. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(31), 16213-16230. [Link]
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Head-to-Head Comparison of 1-Benzofuran-5-ylmethylamine Analogs in Anticancer Assays: A Technical Guide for Drug Discovery Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a detailed head-to-head comparison of a promising new class of 1-Benzofuran-5-ylmethylamine analogs, specifically proximicin analogs incorporating a 5-aminobenzofuran core. We will delve into their synthesis, comparative antiproliferative activity, and potential mechanisms of action, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Rationale for this compound Analogs in Oncology
The inherent versatility of the benzofuran ring system allows for extensive chemical modifications, leading to the development of derivatives with potent and selective anticancer properties.[4][5] Natural products like proximicins, known for their cytostatic effects, have provided a valuable blueprint for the design of novel anticancer agents.[6][7] However, the synthetic complexity of the natural proximicin scaffold has hindered its widespread development. To overcome this, researchers have ingeniously substituted the challenging di-furan moiety with a more synthetically accessible benzofuran core, giving rise to a new generation of this compound analogs with enhanced therapeutic potential.[8][9][10]
This guide will focus on a series of these novel analogs, synthesized from ethyl 5-aminobenzofuran-2-carboxylate, and evaluate their performance against glioblastoma, a notoriously aggressive and difficult-to-treat brain tumor.[8][9]
Comparative Antiproliferative Activity: A Head-to-Head Analysis
A key study by de Souza et al. provides the foundational data for our comparative analysis.[11] This research showcases the synthesis and in vitro evaluation of a library of this compound-containing proximicin analogs against the human glioblastoma cell line U-87 MG and the non-cancerous human fibroblast cell line WI-38. The widely used chemotherapeutic agent for glioblastoma, temozolomide, serves as a critical benchmark for this comparison.
The antiproliferative activity was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method that measures cell metabolic activity as an indicator of cell viability.[12][13] The results, summarized in the table below, highlight the superior potency of several novel analogs over the current standard of care.
| Compound ID | Modification from Parent Scaffold | IC50 U-87 MG (µg/mL) | IC50 WI-38 (µg/mL) | Selectivity Index (SI) (IC50 WI-38 / IC50 U-87 MG) |
| Analog 23(16) | Furan-benzofuran with N- and C-terminus modifications | 6.54 | >40 | >6.1 |
| Proximicin A | Natural Product | >40 | >40 | - |
| Proximicin B | Natural Product | >40 | >40 | - |
| Proximicin C | Natural Product | 13.08 | >40 | >3.1 |
| Temozolomide | Standard Chemotherapy | 29.19 | >40 | >1.4 |
Data Interpretation:
The standout performer in this series is Analog 23(16) , which demonstrated a significantly lower IC50 value (6.54 µg/mL) against the U-87 MG glioblastoma cell line compared to both the natural proximicins and, crucially, the clinically used drug temozolomide (IC50 = 29.19 µg/mL).[8][9] This indicates a more than four-fold increase in potency.
Furthermore, the selectivity index (SI), a critical parameter in drug development that indicates a compound's preferential cytotoxicity towards cancer cells over healthy cells, was notably higher for Analog 23(16) (>6.1) than for temozolomide (>1.4).[8] This suggests a potentially wider therapeutic window and fewer off-target effects for this novel analog.
Unraveling the Mechanism of Action: Induction of Apoptosis
While specific mechanistic studies for the novel aminobenzofuran-proximicin analogs are still emerging, the parent proximicin compounds are known to induce apoptosis, or programmed cell death, in cancer cells.[6][7] It is therefore highly probable that these more potent benzofuran-containing analogs exert their anticancer effects through a similar mechanism. The induction of apoptosis is a hallmark of many effective anticancer drugs.[14]
To investigate this, a logical experimental workflow would involve a series of well-established assays:
Figure 2: Proposed intrinsic apoptosis signaling pathway.
Experimental Protocols: Ensuring Scientific Rigor
To facilitate further research and validation of these promising compounds, detailed, step-by-step methodologies for the key anticancer assays are provided below.
MTT Cell Viability Assay
This assay is a quantitative colorimetric method to determine cell viability. [15]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [13]* Protocol:
-
Cell Seeding: Plate cancer cells (e.g., U-87 MG) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and control compounds (e.g., temozolomide, vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [16] 5. Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [17][18]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. [19][20]Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. * Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, FITC-positive/PI-positive cells are in late apoptosis or necrosis, and FITC-negative/PI-negative cells are viable.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [21][22][23]
-
Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. [24]The amount of fluorescence is directly proportional to the amount of DNA in the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway. [25][26][27]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP), followed by a secondary antibody conjugated to an enzyme that allows for detection. [28][29]* Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the apoptotic proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
-
Conclusion and Future Directions
The this compound scaffold, particularly as demonstrated in the novel proximicin analogs, represents a highly promising avenue for the development of new anticancer agents. The head-to-head comparison clearly indicates that these synthetic analogs can surpass the potency and selectivity of existing therapies for challenging cancers like glioblastoma.
Future research should focus on expanding the evaluation of these lead compounds against a broader panel of cancer cell lines to determine their full spectrum of activity. In-depth mechanistic studies, including the detailed analysis of apoptotic pathways and potential off-target effects, will be crucial for their progression towards clinical development. The experimental protocols provided in this guide offer a robust framework for conducting these essential next steps with scientific rigor and precision.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Benzofuran-5-ylmethylamine Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Benzofuran-5-ylmethylamine stands as a valuable building block, its structural motif appearing in a variety of biologically active molecules. The efficient and scalable production of this key intermediate is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective efficiencies, supported by detailed experimental protocols and comparative data.
Introduction: The Strategic Importance of Synthetic Route Selection
The choice of a synthetic pathway is a critical decision in the chemical development process, profoundly impacting project timelines, cost of goods, and the overall environmental footprint. An ideal synthesis is characterized by high yields, operational simplicity, mild reaction conditions, and the use of readily available, cost-effective reagents. This guide will dissect three principal strategies for the synthesis of this compound, commencing from the common precursor, 1-Benzofuran-5-carbaldehyde:
-
Reductive Amination: A direct, one-pot approach.
-
The Gabriel Synthesis: A classic method for primary amine synthesis.
-
The Leuckart-Wallach Reaction: A traditional method utilizing formamide or its derivatives.
We will explore the mechanistic underpinnings of each route, present detailed experimental procedures, and provide a quantitative comparison to guide researchers in selecting the most appropriate method for their specific needs.
Foundational Step: Synthesis of the Precursor, 1-Benzofuran-5-carbaldehyde
All evaluated synthetic routes converge on the common intermediate, 1-Benzofuran-5-carbaldehyde. An efficient synthesis of this aldehyde is therefore a prerequisite. A reliable method involves the Vilsmeier-Haack formylation of 1-benzofuran. While various methods exist for the synthesis of the benzofuran core itself, for the purpose of this guide, we will assume the availability of 1-benzofuran as the starting material.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic strategy hinges on a multi-faceted evaluation of yield, reaction conditions, reagent toxicity, and scalability. The following sections provide a detailed examination of each route.
Reductive Amination: The Modern Workhorse
Reductive amination has emerged as the preeminent method for the synthesis of amines from carbonyl compounds due to its high efficiency, broad substrate scope, and typically mild reaction conditions.[1][2] The reaction proceeds via the in situ formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by its immediate reduction to the target amine.
Mechanism Rationale: The key to the success of one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its reduced reactivity towards carbonyls at neutral or slightly acidic pH.[3][4] More modern approaches often utilize catalysts that allow for the use of molecular hydrogen, a greener and more atom-economical reductant.[5]
Experimental Protocol: Catalytic Reductive Amination
A robust and scalable protocol for the reductive amination of 1-Benzofuran-5-carbaldehyde utilizes a heterogeneous nickel catalyst with ammonia and hydrogen gas.
-
Step 1: Catalyst Preparation: A 3 wt.% Ni/MFM-300(Cr) catalyst is prepared as described in the literature.[5]
-
Step 2: Reaction Setup: To a high-pressure autoclave are added 1-Benzofuran-5-carbaldehyde (1.0 mmol), methanol (2.0 mL), and the 3 wt.% Ni/MFM-300(Cr) catalyst.
-
Step 3: Amination and Reduction: The autoclave is sealed, purged with nitrogen, and then charged with ammonia (7.0 mmol). The vessel is then pressurized with hydrogen gas to 5 bar. The reaction mixture is stirred vigorously and heated to 160 °C for 12 hours.
-
Step 4: Work-up and Purification: After cooling to room temperature and venting the gases, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Data Summary: Reductive Amination
| Parameter | Value | Reference |
| Yield | >90% | [5] |
| Reaction Time | 12 hours | [5] |
| Temperature | 160 °C | [5] |
| Pressure | 5 bar H₂ | [5] |
| Key Reagents | 1-Benzofuran-5-carbaldehyde, NH₃, H₂, Ni catalyst | [5] |
graph Reductive_Amination { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Aldehyde [label="1-Benzofuran-5-carbaldehyde"]; Ammonia [label="Ammonia (NH3)"]; Imine [label="Iminium Ion Intermediate"]; Amine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aldehyde -> Imine [label="+ NH3\n- H2O"]; Ammonia -> Imine; Imine -> Amine [label="[H]\n(e.g., H2/Ni, NaBH3CN)"]; }graphy.Data Summary: Gabriel Synthesis
Parameter Value Reference Yield Typically 70-85% (for the two steps) General literature yields for Gabriel synthesis Reaction Time ~10 hours (plus precursor synthesis) General literature Temperature 80 °C and reflux General literature Key Reagents 5-(chloromethyl)-1-benzofuran, Potassium phthalimide, Hydrazine hydrate graph Gabriel_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; Alkyl_Halide [label="5-(Chloromethyl)-1-benzofuran"]; Phthalimide [label="Potassium Phthalimide"]; N_Alkylphthalimide [label="N-(1-Benzofuran-5-ylmethyl)phthalimide"]; Amine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phthalhydrazide [label="Phthalhydrazide"]; Alkyl_Halide -> N_Alkylphthalimide [label="SN2"]; Phthalimide -> N_Alkylphthalimide; N_Alkylphthalimide -> Amine [label="+ Hydrazine\n(Hydrazinolysis)"]; N_Alkylphthalimide -> Phthalhydrazide [label="+ Hydrazine"]; }Caption: Gabriel Synthesis Workflow
The Leuckart-Wallach Reaction: A High-Temperature Option
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as formamide or ammonium formate, as both the nitrogen source and the reducing agent. [6][7][8]This reaction typically requires high temperatures.
Mechanism Rationale: The reaction proceeds through the formation of an N-formyl derivative of the amine, which is then hydrolyzed to yield the final primary amine. The formic acid or its derivative acts as a hydride donor in the reduction step. [6] Experimental Protocol: Leuckart-Wallach Reaction
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-Benzofuran-5-carbaldehyde (1.0 mmol) and ammonium formate (5.0 mmol) are combined.
Step 2: Thermal Reaction: The mixture is heated to 160-180 °C for 8-12 hours. The progress of the reaction can be monitored by TLC.
Step 3: Hydrolysis: After cooling, the reaction mixture is treated with a solution of hydrochloric acid and heated to reflux for 4-6 hours to hydrolyze the intermediate formamide.
Step 4: Work-up and Purification: The reaction mixture is cooled and made basic with a sodium hydroxide solution. The aqueous layer is then extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over a suitable drying agent and concentrated under reduced pressure. The crude product is purified by column chromatography.
Data Summary: Leuckart-Wallach Reaction
Parameter Value Reference Yield Moderate to good (typically 50-70%) General literature yields for Leuckart-Wallach Reaction Time 12-18 hours [7][8] Temperature 160-180 °C [7][8] Key Reagents 1-Benzofuran-5-carbaldehyde, Ammonium formate, HCl [6][7][8] Caption: Leuckart-Wallach Reaction Workflow
Overall Comparison and Recommendation
Synthetic Route Overall Yield Number of Steps Reaction Conditions Reagent Safety & Cost Scalability Reductive Amination Excellent (>90%) 1 (one-pot) Moderate to high temp/pressure Use of H₂ gas requires specialized equipment. Catalysts can be expensive but are recyclable. Excellent Gabriel Synthesis Good (70-85%) 2-3 (including precursor) Moderate Phthalimide and hydrazine are common reagents. Halogenating agents for precursor synthesis can be corrosive. Good Leuckart-Wallach Moderate (50-70%) 2 Harsh (high temperature) Formic acid derivatives are readily available and inexpensive. High temperatures pose a safety consideration. Moderate Recommendation:
For the synthesis of this compound, catalytic reductive amination emerges as the superior strategy in terms of synthetic efficiency. Its one-pot nature, high yields, and potential for green reaction conditions (using H₂ as a reductant) make it an attractive choice for both laboratory-scale synthesis and industrial production. While the initial investment in a suitable catalyst and high-pressure equipment may be a consideration, the long-term benefits of high throughput and atom economy are significant.
The Gabriel synthesis remains a viable and reliable alternative, particularly when high-pressure equipment is not available. Although it involves more synthetic steps, the yields are generally good, and the procedure is well-established.
The Leuckart-Wallach reaction , while historically significant, is the least efficient of the three methods due to its harsh reaction conditions and comparatively lower yields. It would typically be considered only if other methods are not feasible.
Conclusion
The efficient synthesis of this compound is a critical step in the development of various pharmaceutical agents. This guide has provided a comprehensive comparison of three key synthetic routes, highlighting the clear advantages of reductive amination in terms of yield and efficiency. By understanding the nuances of each method, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the pace of drug discovery and development.
References
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- An efficient one-pot procedure for the direct reductive amination of aldehyde and ketones was achieved in the presence of sodium borohydride by using B(OSO3H)3/SiO2(SBSA) as the reusable solid cat- alyst in acetonitrile and solvent-free conditions. (n.d.). Journal of Chemical Sciences, 127(10), 1801–1808.
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A-Comparative-Guide-to-the-In-Vitro-Metabolic-Stability-of-1-Benzofuran-5-ylmethylamine-Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its potential success.[1][2] This parameter significantly influences a drug's pharmacokinetic profile, dictating its half-life, bioavailability, and the potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity. Therefore, a comprehensive understanding and early assessment of metabolic stability are paramount for guiding medicinal chemistry efforts toward the synthesis of robust drug candidates.[2]
This guide provides a comparative analysis of the in vitro metabolic stability of a series of 1-Benzofuran-5-ylmethylamine derivatives. Benzofuran scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6][7] Consequently, understanding the metabolic fate of this privileged heterocyclic system is of great interest to medicinal chemists.
We will delve into the experimental design and execution of a robust in vitro assay utilizing human liver microsomes, a well-established system for predicting hepatic metabolism.[1][8] The causality behind our experimental choices will be elucidated, providing a transparent and scientifically sound basis for the presented data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply metabolic stability data to their own discovery programs.
The Scientific Foundation: Why Liver Microsomes?
The liver is the primary site of drug metabolism in the body. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in a superfamily of enzymes known as Cytochrome P450s (CYPs).[9] These enzymes are responsible for the Phase I metabolism of a vast number of xenobiotics, including the majority of clinically used drugs.[1][10][11] By incubating our this compound derivatives with human liver microsomes in the presence of the necessary cofactor, NADPH, we can simulate the initial and often rate-limiting steps of hepatic clearance.[1][9] This in vitro system provides a reliable and cost-effective method for assessing a compound's intrinsic susceptibility to metabolic breakdown before advancing to more complex and costly in vivo studies.[8]
Experimental Workflow: A Step-by-Step Guide to Assessing Metabolic Stability
The following diagram illustrates the key stages involved in the in vitro metabolic stability assay.
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol provides a self-validating system for the determination of in vitro metabolic stability.
1. Preparation of Reagents:
-
Test Compounds and Positive Control: Prepare 10 mM stock solutions of the this compound derivatives and a positive control compound with known metabolic instability (e.g., Verapamil) in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer (pH 7.4). This system ensures a sustained supply of NADPH during the incubation.[9][12]
-
Internal Standard (IS): Prepare a solution of a structurally similar but chromatographically distinct compound (e.g., a stable isotope-labeled analog or a compound with similar ionization properties) in acetonitrile at a concentration of 100 ng/mL.
2. Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of 0.1 M potassium phosphate buffer (pH 7.4).
-
Add the diluted HLM suspension to each well.
-
Add the test compound or positive control to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NRS to all wells except the negative controls (to which an equal volume of buffer is added).
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard.[9][13] The 0-minute time point is quenched immediately after the addition of the NRS.
3. Sample Analysis by LC-MS/MS:
-
Seal the 96-well plate and centrifuge at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method.[14][15][16] The method should be optimized for the specific detection and quantification of each this compound derivative and the internal standard.
4. Data Analysis:
-
Determine the peak area ratio of the analyte to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
Comparative Metabolic Stability of this compound Derivatives
The following table summarizes the in vitro metabolic stability data for a series of this compound derivatives with varying substitutions.
| Compound ID | R1 Substitution | R2 Substitution | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| BF-1 | H | H | 15.2 | 45.6 | Moderate |
| BF-2 | F | H | 28.7 | 24.1 | High |
| BF-3 | Cl | H | 35.1 | 19.7 | High |
| BF-4 | OCH3 | H | 8.5 | 81.5 | Low |
| BF-5 | H | CH3 | 22.4 | 30.9 | Moderate-High |
| BF-6 | H | CF3 | 45.3 | 15.3 | Very High |
| Verapamil | - | - | 5.8 | 119.5 | Low (Positive Control) |
Structure-Metabolism Relationships and Mechanistic Insights
The data presented above reveals clear structure-metabolism relationships among the this compound derivatives.
Caption: Structure-Activity Relationship (SAR) for metabolic stability.
Key Observations:
-
Halogenation Increases Stability: The introduction of electron-withdrawing fluorine (BF-2) and chlorine (BF-3) atoms on the benzofuran ring resulted in a significant increase in metabolic stability compared to the unsubstituted parent compound (BF-1). This is likely due to the deactivation of the aromatic ring towards oxidative metabolism by CYP450 enzymes.[17]
-
Electron-Donating Groups Decrease Stability: Conversely, the presence of an electron-donating methoxy group (BF-4) led to a marked decrease in metabolic stability. This group can activate the aromatic ring, making it more susceptible to hydroxylation by CYPs.[18][19] Additionally, O-demethylation is a common metabolic pathway for methoxy-substituted compounds.
-
Substitution on the Amine: Modification of the primary amine also had a profound effect on metabolic stability. N-methylation (BF-5) provided a moderate increase in stability, potentially through steric hindrance at a site of metabolism. The introduction of a strongly electron-withdrawing trifluoromethyl group (BF-6) resulted in the most stable compound in the series. This is likely due to the electronic deactivation of the amine, rendering it less susceptible to deamination or N-dealkylation.
-
CYP450 Involvement: The metabolism of these derivatives is likely mediated by CYP450 enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP1A2, which are known to be involved in the metabolism of similar amine-containing structures and benzofurans.[10][11][20][21]
Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the in vitro metabolic stability of this compound derivatives. The presented data highlights the critical role of structural modifications in modulating metabolic clearance. The observed structure-metabolism relationships offer valuable insights for the rational design of more stable and potentially more efficacious drug candidates based on this scaffold.
Future work should focus on identifying the specific metabolites formed and the CYP450 isoforms responsible for their formation. This can be achieved through metabolite identification studies using high-resolution mass spectrometry and reaction phenotyping with specific CYP inhibitors or recombinant enzymes. Such studies, guided by regulatory recommendations from bodies like the FDA, will provide a more complete picture of the metabolic fate of these compounds and further de-risk their progression in the drug discovery pipeline.[22][23][24][25][26]
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A Comparative Guide to the Validation of Primary Screening Hits from a 1-Benzofuran-5-ylmethylamine Library
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated hit is a critical and often complex process. This guide provides an in-depth, experience-driven comparison of methodologies for validating primary screening hits derived from a 1-Benzofuran-5-ylmethylamine library. Moving beyond a generic template, this document is structured to offer a logical and scientifically rigorous workflow, emphasizing the causality behind experimental choices and ensuring a self-validating system at each stage.
The this compound scaffold is a privileged structure in medicinal chemistry, known to be a core component of molecules with a wide array of biological activities, including anticancer, antimicrobial, and psychoactive properties.[1][2] This inherent biological promiscuity necessitates a stringent and multi-faceted validation cascade to eliminate false positives and comprehensively characterize the true mechanism of action of promising hits.
The Hit Validation Funnel: A Conceptual Overview
The validation process is best conceptualized as a funnel, progressively narrowing the number of compounds through a series of increasingly rigorous assays. This approach ensures that resources are focused on the most promising candidates.
Caption: The Hit Validation Funnel.
Part 1: Initial Hit Triage and Confirmation
The initial phase of validation focuses on confirming the activity observed in the primary screen and eliminating artifacts. A significant portion of primary hits can be false positives arising from assay interference or compound impurities.[3]
Hit Confirmation and Dose-Response Analysis
The first crucial step is to re-test the primary hits in the same assay to confirm their activity. This is typically done in triplicate at a single concentration initially, followed by a full dose-response curve to determine the potency (e.g., IC50 or EC50) of the compound.[4]
| Parameter | Description | Importance |
| IC50/EC50 | The concentration of an inhibitor/activator where the response is reduced/induced by half. | Quantifies the potency of the hit compound. |
| Hill Slope | Describes the steepness of the dose-response curve. | A non-ideal Hill slope can indicate non-specific activity or complex binding modes. |
| Maximum Effect | The maximum level of inhibition or activation achieved. | Incomplete inhibition/activation may suggest partial antagonism/agonism or other mechanisms. |
Compound Purity and Identity Verification
It is imperative to verify the purity and chemical identity of the hit compounds. Impurities can be responsible for the observed biological activity.
Experimental Protocol: LC-MS and NMR Analysis
-
Sample Preparation: Dissolve the hit compound in a suitable solvent (e.g., DMSO, methanol).
-
LC-MS Analysis:
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a suitable gradient to separate the compound from potential impurities.
-
Analyze the mass spectrum to confirm the molecular weight of the parent compound.
-
Assess purity by integrating the area under the peak of the parent compound relative to the total peak area. A purity of >95% is generally desired.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra of the compound.
-
Confirm that the spectral data is consistent with the expected structure of this compound derivative.
-
Part 2: Orthogonal and Secondary Assays for Biological Validation
Once a hit is confirmed and its purity verified, the next step is to use orthogonal and secondary assays. Orthogonal assays measure the same biological endpoint as the primary screen but with a different technology, reducing the likelihood of technology-specific artifacts.[5] Secondary assays are designed to confirm the biological activity in a more physiologically relevant context.[6]
Given the known biological activities of benzofuran derivatives, a panel of secondary assays targeting different potential mechanisms is recommended.[1][7]
Caption: Secondary Assay Workflow.
Example Secondary Assays for a this compound Library
| Assay Type | Potential Target Class | Rationale for Benzofurans | Example Protocol |
| Kinase Inhibition Assay | Protein Kinases | Many benzofuran derivatives are known to inhibit kinases involved in cancer progression, such as VEGFR-2 and CDK2.[7][8] | An in vitro kinase assay using a purified recombinant kinase, ATP, and a substrate. Activity can be measured by quantifying substrate phosphorylation (e.g., via fluorescence or luminescence). |
| GPCR Functional Assay | G-Protein Coupled Receptors | The benzofuran scaffold is present in compounds targeting serotonin (5-HT) receptors, which are implicated in various neurological disorders.[9] | A cell-based assay using a cell line overexpressing the target GPCR. Activation can be measured by detecting changes in downstream signaling molecules like cAMP or intracellular calcium. |
| Monoamine Transporter Uptake Assay | Neurotransmitter Transporters | Certain benzofurans act as monoamine reuptake inhibitors, similar to some antidepressants and psychoactive substances.[5][9] | A cell-based or synaptosomal assay measuring the uptake of radiolabeled or fluorescently tagged neurotransmitters (e.g., dopamine, serotonin) in the presence of the hit compound. |
| Antiproliferative Assay | Cancer Cell Viability | Given the reported anticancer activity of benzofurans, assessing their effect on cancer cell proliferation is a key secondary assay.[7][10] | A cell viability assay (e.g., MTT or CellTiter-Glo) on a panel of cancer cell lines (e.g., breast, cervical, liver) to determine the compound's effect on cell growth.[7] |
Part 3: Counter-Screening to Identify and Eliminate Non-Specific Activity
Counter-screens are essential for identifying and eliminating compounds that exhibit non-specific activity or interfere with the assay technology.[11] This is particularly important for libraries like this compound, where off-target effects can be prevalent.
Common Counter-Screens in Drug Discovery
-
Luciferase Inhibition Assay: To identify compounds that directly inhibit the luciferase enzyme, a common reporter in many HTS assays.[12]
-
Cytotoxicity Assay: To assess the general toxicity of the compounds in the cell lines used for the secondary assays.[13]
-
Promiscuity Assays: To identify Pan-Assay Interference Compounds (PAINS) that are known to be frequent hitters in HTS campaigns.[7]
Part 4: Biophysical Validation of Direct Target Engagement
A crucial step in hit validation is to demonstrate that the compound directly binds to its putative target.[3] Biophysical methods provide direct evidence of this interaction and can also quantify the binding affinity and kinetics.
Comparison of Common Biophysical Techniques
| Technique | Principle | Throughput | Information Provided |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Medium to High | Binding affinity (KD), kinetics (kon, koff), and stoichiometry. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Low | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature of a protein upon ligand binding. | High | Qualitative assessment of binding and relative affinity. |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical shifts of a protein or ligand upon binding. | Low to Medium | Binding site information, structural changes, and affinity. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of the hit compound over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Part 5: Elucidating the Mechanism of Action (MoA)
The final stage of hit validation involves elucidating the compound's mechanism of action at a cellular level. This provides a deeper understanding of how the compound exerts its biological effect.[14]
Cellular Target Engagement and Downstream Signaling
-
Western Blotting: To assess the effect of the compound on the phosphorylation state or expression level of the target protein and downstream signaling components.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding.[3]
-
Gene Expression Profiling: To identify changes in gene expression patterns in response to compound treatment, which can provide clues about the affected pathways.[15]
Conclusion
The validation of primary screening hits from a this compound library requires a systematic and multi-pronged approach. By employing a cascade of confirmatory, orthogonal, and counter-screening assays, coupled with biophysical validation of target engagement and detailed mechanism of action studies, researchers can confidently identify and prioritize the most promising hits for progression into the hit-to-lead optimization phase. This rigorous validation process is essential for mitigating the risks of late-stage attrition and ultimately increasing the probability of success in the drug discovery pipeline.
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A Researcher's Guide to the ADME Properties of 1-Benzofuran-5-ylmethylamine Analogs: A Comparative Framework
In the landscape of modern drug discovery, the benzofuran scaffold represents a privileged structure, forming the core of numerous compounds with significant therapeutic potential, from anticancer to antimicrobial agents.[1][2] The 1-Benzofuran-5-ylmethylamine series, in particular, offers a versatile backbone for chemical modification. However, the journey from a potent "hit" compound to a viable drug candidate is paved with challenges, chief among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An otherwise highly potent molecule can fail catastrophically in later stages if it cannot reach its target, is metabolized too quickly, or causes harmful drug-drug interactions.[3]
This guide provides a comprehensive framework for the comparative analysis of the ADME properties of this compound analogs. While direct, publicly available comparative data for a wide range of these specific analogs is limited, this document synthesizes findings from closely related benzofuran structures and established ADME principles to offer a predictive and methodological guide for researchers. We will explore the critical ADME assays, the causal relationships between chemical structure and pharmacokinetic behavior, and provide field-proven protocols to empower your research and development efforts.
The Core Directive: Understanding Structure-ADME Relationships (SAR)
The central tenet of ADME-driven drug design is understanding how modifications to a core scaffold influence its pharmacokinetic profile. For the this compound backbone, key modification points include the amine, the benzene ring, and the furan ring. Each change, no matter how small, can have profound effects.
-
Lipophilicity and Permeability: Increasing lipophilicity by adding non-polar substituents (e.g., alkyl or aryl groups) can enhance membrane permeability but may also increase plasma protein binding and metabolic susceptibility. Conversely, adding polar groups (e.g., hydroxyl or carboxyl) can improve aqueous solubility but may hinder passage across the intestinal wall.[4]
-
Metabolic Stability: The benzofuran ring itself is susceptible to oxidative metabolism. Substitutions can either block or promote these metabolic "soft spots." For instance, strategic placement of a halogen can prevent hydroxylation at that position, thereby increasing the metabolic half-life.
-
Transporter Interactions: The amine group makes these analogs potential substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of target cells or the intestinal epithelium, reducing bioavailability.[5]
The following sections will deconstruct the key ADME parameters, providing both a comparative analysis based on representative data and the detailed methodologies required to generate this data in your own laboratory.
Comparative ADME Analysis: A Predictive Framework
To effectively compare analogs, a standardized panel of in vitro ADME assays is essential.[6] The table below presents a representative dataset, illustrating how different structural modifications on a hypothetical this compound core could influence key ADME parameters. This serves as a template for data interpretation.
Table 1: Representative Comparative ADME Data for Hypothetical this compound Analogs
| Parameter | Analog A (Parent) | Analog B (+6-Fluoro) | Analog C (+N-methyl) | Control (Warfarin) |
| Absorption | ||||
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 9.2 | 11.5 | 0.1 |
| Efflux Ratio (Papp B→A / A→B) | 1.8 | 1.5 | 3.5 | 1.1 |
| Distribution | ||||
| Plasma Protein Binding (%) (Human) | 85 | 88 | 82 | 99.5 |
| Metabolism | ||||
| Human Liver Microsome t½ (min) | 25 | 45 | 18 | >60 |
| CYP3A4 Inhibition IC₅₀ (µM) | >50 | >50 | 12.5 | 2.5 |
| CYP2D6 Inhibition IC₅₀ (µM) | 15 | 18 | 8.0 | 5.0 |
Causality and Interpretation:
-
Analog B (Fluorinated): The addition of a fluorine atom at the 6-position, a common strategy in medicinal chemistry, can block a potential site of metabolism. This is reflected in the significantly longer microsomal half-life (45 min vs. 25 min), suggesting improved metabolic stability.
-
Analog C (N-methylated): Methylation of the primary amine increases lipophilicity, leading to higher permeability (Papp of 11.5). However, this modification also makes it a more recognizable substrate for efflux transporters, as indicated by the higher efflux ratio (3.5). Furthermore, N-demethylation is a common metabolic pathway, contributing to its shorter half-life (18 min).[7] Studies on the related compound 6-MAPB (N-methyl-6-(2-aminopropyl)benzofuran) confirm that N-demethylation is a primary metabolic route.[7] The change in the amine structure also significantly increases its potential to inhibit CYP2D6.
Experimental Methodologies & Workflows
To ensure data integrity and reproducibility, standardized, self-validating protocols are paramount. Below are detailed methodologies for the cornerstone in vitro ADME assays.
Intestinal Permeability: The Caco-2 Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiates to mimic the intestinal epithelial barrier, complete with tight junctions and active transporters.[8] It is the gold standard for predicting in vivo drug absorption.[5]
Experimental Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating intact tight junctions (typically ≥200 Ω·cm²).[8]
-
Dosing:
-
For Apical to Basolateral (A→B) transport, add the test compound (e.g., at 10 µM) to the apical (donor) chamber.
-
For Basolateral to Apical (B→A) transport, add the compound to the basolateral (donor) chamber.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. At a predetermined time point (e.g., 2 hours), take samples from the receiver chamber.[3]
-
Quantification: Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER greater than 2 suggests the compound is a substrate of active efflux transporters.[8]
Workflow Visualization:
Distribution: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
The extent to which a drug binds to plasma proteins like albumin dictates its free concentration, which is the fraction available to exert a therapeutic effect and be cleared.[9] The RED method is a reliable and widely used technique to determine this.[10]
Experimental Protocol:
-
Preparation: Prepare a stock solution of the test compound and spike it into plasma from the desired species (e.g., human, rat) at a final concentration (e.g., 1 µM).
-
Device Setup: Add the compound-spiked plasma to one chamber of the RED device insert and dialysis buffer (PBS, pH 7.4) to the other chamber. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.[10]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for approximately 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[9]
-
Sampling & Quenching: After incubation, carefully collect aliquots from both the plasma and buffer chambers. Quench the samples by adding an organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
Metabolism: Microsomal Stability & CYP450 Inhibition
A. Metabolic Stability
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily the Cytochrome P450 (CYP) superfamily.[11] It is a key predictor of in vivo clearance.
Experimental Protocol:
-
Incubation Setup: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes and a NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent containing an internal standard.
-
Analysis: Centrifuge the samples to remove microsomal protein and analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Conceptual Metabolic Pathway:
Metabolism of benzofuran analogs often involves oxidation of the aromatic or furan rings and N-dealkylation of the amine side chain. Studies on related structures like 6-APB and 6-MAPB have shown that the primary routes of metabolism involve N-demethylation and hydroxylation, followed by further oxidation.[7] The key enzymes responsible are often CYP1A2, CYP2D6, and CYP3A4.[7]
B. Cytochrome P450 (CYP) Inhibition
This assay determines if a new compound can inhibit the activity of major CYP isoforms, which is the leading cause of clinical drug-drug interactions (DDIs).
Experimental Protocol:
-
System Setup: In separate wells, incubate human liver microsomes with a specific probe substrate for each CYP isoform to be tested (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (no inhibitor) and a positive control (a known inhibitor for that isoform).
-
Reaction Initiation: Start the metabolic reaction by adding NADPH. Incubate at 37°C for a short, defined period.
-
Quenching and Analysis: Stop the reaction with a cold solvent and analyze the samples by LC-MS/MS to quantify the amount of metabolite formed from the probe substrate.
-
IC₅₀ Determination: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Conclusion and Future Directions
The successful development of this compound analogs hinges on a multiparameter optimization strategy where ADME properties are considered in parallel with potency and selectivity. This guide provides the foundational knowledge and actionable protocols to embark on this process. By systematically evaluating permeability, plasma protein binding, metabolic stability, and CYP inhibition potential, researchers can build a robust structure-ADME relationship for their chemical series. This data-driven approach not only de-risks candidates early in the discovery pipeline but also accelerates the rational design of molecules with a higher probability of clinical success. The future of drug discovery with this promising scaffold lies in the intelligent application of these core ADME principles.
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Navigating the Patent Maze: A Guide to Assessing the Novelty of 1-Benzofuran-5-ylmethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery, establishing the novelty of a new chemical entity is paramount. This guide provides a comprehensive framework for assessing the patentability of novel 1-Benzofuran-5-ylmethylamine derivatives. By understanding the existing patent landscape and employing rigorous experimental validation, researchers can confidently identify and pursue truly innovative therapeutic agents.
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antiviral properties.[1][2][3] The strategic incorporation of an aminomethyl group at the 5-position of the benzofuran ring system introduces a key pharmacophoric element, opening avenues for diverse chemical modifications and potential therapeutic applications. This guide will delve into the existing patent literature, outline synthetic and analytical methodologies, and provide a systematic approach to evaluating the novelty and potential of new this compound derivatives.
The Existing Patent Landscape: A Bird's-Eye View
A thorough analysis of the patent literature reveals a broad interest in benzofuran derivatives for various therapeutic indications. Patents disclose benzofuran-based compounds as glucokinase activators for metabolic disorders and as tubulin polymerization inhibitors for cancer therapy.[4][5] While these patents cover a wide array of structural motifs, specific claims for derivatives of this compound are less prevalent, suggesting a potential window of opportunity for novel inventions.
The synthesis of the core scaffold often involves key intermediates such as 1-Benzofuran-5-carbaldehyde.[1] Patents describing the synthesis of this aldehyde are therefore relevant to understanding the established methodologies for accessing the this compound core.
Key Therapeutic Areas in Existing Benzofuran Patents:
-
Oncology: Benzofuran derivatives have been explored as anticancer agents, with some acting as tubulin polymerization inhibitors.[5]
-
Metabolic Disorders: The role of benzofuran derivatives as glucokinase activators highlights their potential in treating conditions like diabetes.[4]
-
Infectious Diseases: The inherent antimicrobial and antiviral properties of the benzofuran nucleus have led to its investigation in the development of anti-infective agents.[1][2]
-
Inflammatory Diseases: The anti-inflammatory activity of certain benzofuran derivatives is another area of patented research.[1]
A Systematic Approach to Assessing Novelty
To establish the novelty of a new this compound derivative, a multi-faceted approach is required. This involves a detailed structural comparison with existing patented compounds, coupled with robust experimental data demonstrating unique and improved properties.
Structural Novelty Assessment:
The first step is a meticulous comparison of the chemical structure of the new derivative against the claims of existing patents. Novelty can be established through:
-
Unique Substitution Patterns: Introduction of substituents at previously unexplored positions on the benzofuran ring or the aminomethyl group.
-
Novel Functional Groups: Incorporation of new chemical moieties that confer distinct physicochemical and biological properties.
-
Stereochemical Innovation: Investigating specific stereoisomers of existing compounds that may exhibit improved activity or a better safety profile.
Caption: Assessing structural novelty against existing patents.
Experimental Validation of Novelty and Utility:
Beyond structural uniqueness, demonstrating unexpected and advantageous properties is crucial for patentability. This requires a well-designed experimental plan.
a) Synthesis and Characterization:
A robust and reproducible synthetic route is the foundation of any new chemical entity. The synthesis of this compound derivatives typically starts from 1-Benzofuran-5-carbaldehyde, which can be prepared from commercially available starting materials.[1] The subsequent introduction of the amine functionality is often achieved through reductive amination.[6]
Experimental Protocol: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
-
Aldehyde Formation: Synthesize 1-Benzofuran-5-carbaldehyde according to established literature procedures.[1]
-
Imine Formation: In a round-bottom flask, dissolve 1-Benzofuran-5-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane. Add the desired primary or secondary amine (1.1 eq.). Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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A Comprehensive Guide to Validating Target Engagement for 1-Benzofuran-5-ylmethylamine-Based Compounds
Introduction: From Scaffold to Mechanism
The 1-benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] Derivatives of 1-Benzofuran-5-ylmethylamine, a key pharmacophore, are of significant interest in medicinal chemistry. However, the therapeutic potential of these compounds can only be fully realized when their molecular mechanism of action is clearly understood. A critical and often challenging step in this process is the unequivocal confirmation that a compound physically interacts with its intended molecular target within a biologically relevant context—a process known as target engagement.[7][8][9]
This guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of this compound-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices to build a robust, data-driven case for a compound's mechanism of action.
The Imperative of Target Engagement: Beyond Primary Screening
Identifying a "hit" in a primary biochemical or cellular screen is merely the opening chapter. The subsequent narrative must rigorously demonstrate that the observed phenotype is a direct consequence of the compound binding to its intended target.[8][9][10] Why is this paramount?
-
Mechanism of Action (MoA) Confirmation: Direct evidence of binding is the cornerstone of MoA validation. Without it, researchers may be misled by off-target effects or assay artifacts.[10][11]
-
Building Structure-Activity Relationships (SAR): A confident understanding of target engagement allows for the rational design of more potent and selective analogs. Thermodynamic and kinetic binding data are crucial for refining SAR models.[11][12]
-
De-risking Clinical Progression: A significant percentage of drugs fail in clinical trials due to a lack of efficacy.[10] Early and robust target engagement studies can help mitigate this risk by ensuring the compound is hitting its intended target in a relevant biological system.[8][10]
-
Understanding On- and Off-Target Effects: Comprehensive target engagement strategies can also uncover unintended interactions, providing critical insights into potential toxicity or polypharmacology.[8][10]
A Comparative Analysis of Key Methodologies
The selection of a target engagement assay depends on multiple factors, including the nature of the target, the cellular localization, and the type of data required (e.g., qualitative confirmation, affinity, or kinetics).[7] Here, we compare four powerful and widely adopted techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Chemical Proteomics (e.g., Kinobeads) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[13][14][15][16] | Measures the heat released or absorbed during a direct binding event in solution.[12][17][18][19] | Measures changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[20][21][22][23] | Immobilized broad-spectrum inhibitors capture a class of proteins (e.g., kinases) from a lysate. Competition with a free compound reveals its targets.[24][25][26][27][28] |
| Experimental Context | Intact cells, cell lysates, tissue samples.[15][16] | In vitro (purified protein and compound).[17] | In vitro (purified protein and compound).[21][23] | Cell or tissue lysates.[24][27] |
| Data Generated | Thermal melt curves (Tagg), isothermal dose-response curves (EC50).[13][14] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[12][17][19] | Association rate (ka), dissociation rate (kd), and binding affinity (KD).[21][23] | Target identification and relative binding affinities across a proteome.[26][27] |
| Strengths | Physiologically relevant (in-cell); no need for compound or protein labeling.[15][29] | "Gold standard" for thermodynamics; direct measurement of binding in solution. | Real-time kinetic data; high sensitivity and throughput.[22][23] | Unbiased, proteome-wide view of on- and off-targets; identifies novel targets.[24][27] |
| Limitations | Indirect measure of binding; requires a specific antibody for detection. | Requires large amounts of pure, soluble protein; lower throughput. | Requires protein immobilization, which can affect activity; potential for non-specific binding.[21] | Primarily for competitive inhibitors; requires specialized mass spectrometry.[24] |
In-Depth Experimental Protocols and Workflows
The following sections provide detailed, self-validating protocols for key target engagement assays. The causality behind experimental choices is explained to ensure robust and reproducible results.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in the native cellular environment.[14][15] The underlying principle is that ligand binding confers thermal stability to the target protein.[13][16] This protocol is divided into two main parts: generating a melt curve to determine the optimal temperature and performing an isothermal dose-response to quantify compound potency.
Caption: General workflow for a CETSA experiment.
This protocol establishes the thermal profile of the target protein.
-
Cell Preparation: a. Culture cells to ~80% confluency. The choice of cell line should be based on endogenous expression of the target protein. b. Harvest cells, wash with PBS, and resuspend the pellet in PBS supplemented with protease inhibitors.[14]
-
Compound Treatment: a. Divide the cell suspension into two main pools: one for vehicle (e.g., 0.1% DMSO) and one for the this compound compound (BFC-X) at a concentration expected to be saturating (e.g., 10-20 µM). b. Incubate for 1-2 hours at 37°C.
-
Heat Challenge: a. Aliquot the treated cell suspensions into PCR tubes for each temperature point. b. Use a thermal cycler to heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling to 4°C.[13][14]
-
Cell Lysis and Protein Quantification: a. Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[14] b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[14] c. Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
Western Blot Analysis: a. Quantify total protein concentration in the supernatant (e.g., using a BCA assay) to ensure equal loading. b. Perform SDS-PAGE and Western blotting using a validated primary antibody specific to the target protein. c. Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle and BFC-X treated samples. A rightward shift in the melt curve for the BFC-X-treated sample indicates target stabilization.[13]
This protocol quantifies the potency of the compound in stabilizing the target.
-
Cell Preparation and Compound Treatment: a. Prepare cells as described in Protocol 1. b. Treat cells with a serial dilution of BFC-X (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: a. From the melt curve data, determine the aggregation temperature (Tagg), the temperature at which ~50% of the protein has denatured in the vehicle-treated sample.[13] b. Heat all samples at this single Tagg for 3 minutes.
-
Lysis, Quantification, and Analysis: a. Follow steps 4 and 5 from Protocol 1. b. Plot the soluble protein fraction against the logarithm of the BFC-X concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 of target engagement.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics in solution. It directly measures the heat change upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[12][17][19]
Caption: Workflow for a Surface Plasmon Resonance experiment.
-
Chip Preparation and Ligand Immobilization: a. Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling). b. Activate the chip surface (e.g., with EDC/NHS). c. Covalently immobilize the purified target protein (ligand) to the chip surface. One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference for subtracting bulk refractive index changes and non-specific binding. [21]2. Analyte Preparation: a. Prepare a series of precise dilutions of the BFC-X compound (analyte) in the running buffer. A DMSO concentration series in the buffer should also be prepared for solvent correction.
-
Binding Analysis: a. Association: Inject a specific concentration of BFC-X over both the target and reference flow cells for a set period, allowing the compound to bind to the immobilized protein. The binding is measured in real-time as an increase in Response Units (RU). [21] b. Dissociation: Switch the flow back to running buffer only and monitor the decrease in RU as the compound dissociates from the target. [21] c. Regeneration: Inject a specific solution (e.g., high salt or low pH) to strip all remaining bound analyte from the surface, preparing it for the next cycle. [23]4. Data Analysis: a. The real-time binding data is presented as a sensorgram (RU vs. time). b. After subtracting the reference channel and solvent effects, the resulting sensorgrams from the different analyte concentrations are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding). c. This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Case Study: Target Validation for a Hypothetical Compound BFC-X
Let's consider a hypothetical this compound derivative, "BFC-X," identified as a hit in a cellular screen for inhibiting cancer cell proliferation. The putative target is Protein Kinase Y (PKY). Here is how the aforementioned techniques build a compelling case for target engagement.
Step 1: In-Cell Confirmation with CETSA
-
CETSA Melt Curve: A melt curve experiment shows that in the presence of 20 µM BFC-X, the thermal stability of PKY is significantly increased, demonstrating a shift in the Tagg.
| Temperature (°C) | % Soluble PKY (Vehicle) | % Soluble PKY (20 µM BFC-X) |
| 46 | 100 | 100 |
| 49 | 95 | 98 |
| 52 | 82 | 95 |
| 55 (Tagg) | 51 | 88 |
| 58 | 20 | 75 |
| 61 | 5 | 45 |
| 64 | 2 | 15 |
-
CETSA ITDR: Using the Tagg of 55°C, an isothermal dose-response experiment yields a cellular EC50 of 1.2 µM, quantifying the potency of BFC-X for engaging PKY in intact cells.
Step 2: Direct Binding and Thermodynamics with ITC
-
To confirm direct physical interaction, ITC is performed with purified PKY and BFC-X. The data confirms a direct, exothermic binding event with a 1:1 stoichiometry.
| Parameter | Value |
| KD (Binding Affinity) | 850 nM |
| n (Stoichiometry) | 1.05 |
| ΔH (Enthalpy) | -12.5 kcal/mol |
| TΔS (Entropy) | -4.2 kcal/mol |
Step 3: Binding Kinetics with SPR
-
SPR analysis is used to understand the dynamics of the interaction. BFC-X is flowed over immobilized PKY.
| Parameter | Value |
| ka (On-rate) | 1.5 x 10^5 M-1s-1 |
| kd (Off-rate) | 1.2 x 10^-2 s-1 |
| KD (Affinity) | 800 nM |
The KD from SPR (800 nM) corroborates the value obtained from ITC (850 nM), providing strong, cross-validated evidence of the binding affinity. The kinetic data reveals a moderately fast on-rate and a relatively slow off-rate, suggesting a reasonable residence time on the target.
Advanced Strategy: Unbiased Off-Target Profiling
While the above methods confirm engagement with the intended target, they do not rule out other interactions. Chemical proteomics platforms, such as those using Kinobeads, can provide a proteome-wide view of a compound's binding partners. [24][27]
Caption: Workflow for competitive chemical proteomics.
By incubating a cell lysate with increasing concentrations of BFC-X before adding the affinity beads, one can identify which proteins are displaced from the beads by the compound. This dose-dependent competition allows for the determination of the binding affinities for hundreds of proteins simultaneously, providing a powerful profile of both on-target and off-target engagement. [26][27]
Conclusion
Validating target engagement is a non-negotiable cornerstone of modern drug discovery. For a promising class of molecules like this compound derivatives, a multi-faceted and orthogonal approach is essential for building a robust and convincing case for their mechanism of action. By combining in-cell methods like CETSA with in-vitro biophysical techniques such as ITC and SPR, researchers can move with confidence from a promising scaffold to a well-characterized lead compound. Furthermore, embracing advanced proteomics strategies allows for a comprehensive understanding of a compound's selectivity, ultimately paving the way for safer and more effective therapeutics.
References
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comparing the cost-effectiveness of different synthetic pathways to 1-Benzofuran-5-ylmethylamine
Introduction
1-Benzofuran-5-ylmethylamine is a valuable building block in medicinal chemistry, forming the structural core of various pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of three distinct synthetic pathways to this compound, evaluating them on the pillars of cost-effectiveness, yield, safety, and environmental impact. By presenting detailed experimental protocols, cost analyses, and safety considerations, this document aims to empower researchers to make informed decisions when selecting a synthetic strategy.
Executive Summary: At-a-Glance Comparison of Synthetic Pathways
For the synthesis of this compound, three primary routes have been evaluated, each commencing from a different readily available starting material. The following table provides a high-level summary of their key differentiating factors.
| Feature | Pathway 1: From p-Bromophenol | Pathway 2: From Salicylaldehyde | Pathway 3: From 5-Bromosalicylaldehyde |
| Overall Yield | Moderate | Low to Moderate | Moderate |
| Reagent Cost | Moderate | Low | High |
| Process Complexity | Moderate | High | Moderate |
| Key Advantages | Good overall yield. | Inexpensive starting material. | Fewer steps to key nitrile intermediate. |
| Key Disadvantages | Use of Grignard reagent requires stringent anhydrous conditions. | Multi-step synthesis with potentially low-yielding nitration step. | Higher cost of starting material. |
| Safety & Environmental | Use of flammable and toxic solvents (THF, DMF). | Use of nitric and sulfuric acid for nitration. | Use of highly toxic copper(I) cyanide. |
Pathway 1: Synthesis via Grignard Reaction of 5-Bromobenzofuran
This pathway commences with the synthesis of 5-bromobenzofuran from the relatively inexpensive p-bromophenol, followed by a Grignard reaction to introduce the formyl group, and concludes with a reductive amination to yield the target primary amine.
Logical Workflow
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Benzofuran-5-ylmethylamine
As a senior application scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management of all chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzofuran-5-ylmethylamine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety principles and regulatory standards, providing not just instructions, but the rationale behind them.
Hazard Assessment: Understanding the Risks
Proper handling and disposal begin with a thorough understanding of the compound's intrinsic hazards. While comprehensive toxicological data for this compound is limited, information from supplier safety data and related benzofuran and amine compounds allows for a robust risk assessment.
This compound is a solid organic compound containing a benzofuran scaffold and a primary amine functional group.[1][2] The primary known hazard is serious eye irritation .[1] However, due to its chemical structure, particularly the amine group, we must infer other potential hazards common to this chemical class, such as potential skin irritation and toxicity if ingested or inhaled.[3] Amines as a class can be corrosive and may react with incompatible materials.[4]
| Hazard Classification | Description | Rationale & Source |
| Eye Irritation | Causes serious eye irritation (GHS Category 2A).[1][5] | Direct contact can cause pain and irritation. Rinsing eyes for several minutes is required if contact occurs.[5] |
| Combustibility | Classified as a combustible solid.[1] | While not highly flammable, it can burn if exposed to an ignition source. Store away from heat and open flames.[6] |
| Inferred Acute Toxicity | May be harmful if swallowed or inhaled. | Based on data for structurally similar compounds like (2-Methyl-1-benzofuran-5-yl)amine.[3] |
| Inferred Skin Irritation | May cause skin irritation upon contact. | A common property of amine compounds.[3] |
| Environmental Hazard | Potentially harmful to aquatic life. | Amines can be ecotoxic. Do not dispose of them into drains or the environment.[4][7][8] |
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound, especially during waste consolidation and disposal procedures.
| PPE Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against dust, splashes, and direct contact that can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dust or aerosols.[9] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[10] Under no circumstances should this chemical be disposed of in the regular trash or down the sink. [11][12]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[7][13]
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a designated hazardous waste container.
-
Include any materials grossly contaminated with the solid compound, such as weighing papers, paper towels from a spill cleanup, and contaminated gloves.
-
-
Liquid Waste:
-
Empty Containers:
-
A container that held this compound is considered hazardous waste unless properly decontaminated.
-
Thoroughly rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol). The first rinse must be collected and disposed of as liquid hazardous waste.[11]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for rinsed chemical bottles.[10][11]
-
Step 2: Container Selection and Labeling
All hazardous waste must be stored in appropriate, clearly labeled containers.[14]
-
Container Compatibility: Use containers made of chemically resistant material (e.g., high-density polyethylene (HDPE) or glass) that will not react with the waste. Ensure the container has a secure, leak-proof screw cap.[12][15]
-
Labeling:
-
Affix a hazardous waste label provided by your EHS department to the container as soon as you begin accumulating waste.
-
Clearly write the words "Hazardous Waste" .[14]
-
List the full chemical name: "this compound" .
-
If it is a solution, list all constituents with their approximate percentages.
-
Include the date accumulation started and the specific hazard (e.g., "Irritant," "Combustible Solid").
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the prepared waste containers in a designated SAA within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Segregation: Store the this compound waste container in secondary containment (such as a plastic tub) to contain any potential leaks.[11] Ensure it is physically separated from incompatible materials like acids and oxidizers.[12]
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.[13][14] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[12]
Step 4: Scheduling Final Disposal
-
Once the waste container is full or you have finished the project, contact your institution's EHS office to schedule a pickup.[11]
-
Complete any required waste pickup forms, providing accurate information about the container's contents.
-
Ensure all personnel are trained on these procedures and know who to contact for waste disposal.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Cleanup:
-
For a small solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[6]
-
Use an absorbent material for small liquid spills, then collect the absorbent into the hazardous waste container.
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[9]
-
Report: Report the incident to your supervisor and EHS office.[9]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
References
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- Vanderbilt University Medical Center.
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- Fisher Scientific. (2025, December 20).
- Collect and Recycle. Amine Disposal For Businesses.
- Tri-iso.
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- Autech. (2014, July 2). MSDS of 1-Benzofuran-5-ylmethanol.
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- ChemicalBook. This compound CAS#: 37798-08-6.
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Navigating the Unseen: A Guide to Safely Handling 1-Benzofuran-5-ylmethylamine
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a moment of both excitement and critical responsibility. 1-Benzofuran-5-ylmethylamine, a promising building block in medicinal chemistry, is one such compound that demands our full attention to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you to handle this research chemical with the highest degree of safety, ensuring both personal protection and the integrity of your groundbreaking work.
Understanding the Hazard Profile: Knowns and Unknowns
A thorough understanding of a chemical's hazard profile is the bedrock of laboratory safety. For this compound, the primary documented hazard is its potential to cause serious eye irritation (H319). This classification necessitates stringent eye protection protocols.
Given this landscape, we must adopt the precautionary principle: treat this compound as a substance with potential for multiple hazards until proven otherwise. This approach is the cornerstone of responsible research and development.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not a matter of routine, but a risk-based decision. For this compound, the following PPE is mandatory at all stages of handling, from initial weighing to final disposal.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Safety Goggles (ANSI Z87.1 certified) - Nitrile Gloves (double-gloving recommended) - Laboratory Coat - N95 Particulate Respirator (or higher) |
| Dissolution and Solution Handling | - Chemical Splash Goggles (ANSI Z87.1 certified) - Nitrile Gloves - Laboratory Coat - Work within a certified chemical fume hood |
| Reaction Workup and Purification | - Chemical Splash Goggles and Face Shield - Nitrile Gloves (change frequently) - Chemical-resistant Laboratory Coat - Work within a certified chemical fume hood |
| Waste Disposal | - Chemical Splash Goggles - Nitrile Gloves - Laboratory Coat |
Causality Behind PPE Choices:
-
Eye Protection : The confirmed H319 classification (serious eye irritation) dictates the use of, at minimum, chemical splash goggles. A face shield provides an additional layer of protection during procedures with a higher risk of splashing, such as extractions or vessel transfers.
-
Hand Protection : Nitrile gloves offer good resistance to a broad range of chemicals and are the standard for handling most laboratory reagents.[1] Double-gloving is a prudent measure to mitigate the risk of exposure from undetected pinholes or tears, especially when handling a compound with an incomplete toxicological profile.
-
Respiratory Protection : As a solid, this compound can become airborne during weighing. An N95 respirator will protect against the inhalation of fine particulates. For all subsequent handling of solutions, a certified chemical fume hood is essential to prevent inhalation of potentially harmful vapors or aerosols.[1]
-
Body Protection : A laboratory coat protects the skin and personal clothing from accidental spills and contamination.[2][3]
Operational Plan: A Step-by-Step Procedural Guide
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designated Area : Conduct all weighing and initial handling of solid this compound within a designated area, such as a powder-handling enclosure or a chemical fume hood, to contain any airborne particles.
-
Don PPE : Before handling the primary container, don the appropriate PPE as outlined in the table above (Safety Goggles, double nitrile gloves, lab coat, and N95 respirator).
-
Static Control : Use an anti-static weighing dish and ensure the balance is properly grounded to prevent electrostatic discharge, which can cause the fine powder to disperse.
-
Gentle Handling : Open the container slowly and handle it with care to avoid creating dust. Use a spatula to carefully transfer the desired amount of the solid.
-
Immediate Cleanup : Clean any spills immediately using a damp paper towel (for small spills) and dispose of it as hazardous waste. Do not dry sweep, as this will generate dust.
Dissolution and Reaction Setup
-
Fume Hood : All subsequent operations involving the handling of this compound in solution must be performed in a certified chemical fume hood.[1]
-
Solvent Addition : Add the solvent to the vessel containing the solid slowly to avoid splashing.
-
Vessel Sealing : Ensure all reaction vessels are appropriately sealed to prevent the escape of vapors.
Post-Reaction Handling and Purification
-
Cooling : Allow reactions to cool to room temperature before opening the vessel to minimize the release of volatile components.
-
Quenching : If quenching is necessary, perform it slowly and carefully, being mindful of any potential exothermic reactions.
-
Extraction and Chromatography : These procedures should be conducted with meticulous care to avoid spills and splashes. Always wear chemical splash goggles and a face shield.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing paper, pipette tips, and contaminated glassware, must be collected in a dedicated, clearly labeled hazardous waste container.[4][5][6]
-
Labeling : The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Incompatible Wastes : Do not mix amine waste with other reactive waste streams, such as strong acids or oxidizing agents, to prevent potentially violent reactions.[4][5]
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[5] Subsequent rinsates may also need to be collected depending on institutional and local regulations. After thorough rinsing and drying in a fume hood, deface the label before disposing of the container.
-
Institutional Guidelines : Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[6] Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Preparedness is Paramount
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department immediately.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
